Mycosporine-2-glycine
Description
Properties
Molecular Formula |
C12H18N2O7 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid |
InChI |
InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
NCZZDMCBYGVEGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O |
Synonyms |
mycosporine-2-glycine |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Mycosporine-2-glycine in Cyanobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing secondary metabolites produced by a wide range of organisms, including cyanobacteria. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective properties and potential applications as natural sunscreens and antioxidants. Among the diverse family of MAAs, Mycosporine-2-glycine (M2G) is a relatively rare derivative first identified in cyanobacteria in the early 21st century. This technical guide provides an in-depth overview of the discovery, biosynthesis, and experimental analysis of M2G in cyanobacteria, tailored for researchers and professionals in drug development.
The first report of this compound in the cyanobacterial kingdom was a significant finding, expanding the known diversity of these photoprotective compounds. This discovery was made in a unicellular cyanobacterium, identified as a species of Euhalothece, which was isolated from the challenging environment of a gypsum crust in a hypersaline saltern pond in Eilat, Israel.[1][2][3][4] This halotolerant cyanobacterium was observed to produce high concentrations of two primary MAAs when subjected to high light intensities, with one exhibiting a maximum absorbance at 331 nm and the other at 362 nm.[1][2][3] Through meticulous purification and structural elucidation, the compound with the 331 nm absorption maximum was definitively identified as this compound.[1][3] This initial discovery has since been followed by the identification of M2G in other halotolerant cyanobacteria, such as Aphanothece halophytica, where it also plays a crucial role in cellular protection against environmental stressors.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds as reported in the literature.
Table 1: Physicochemical Properties of this compound (M2G)
| Property | Value | Source Organism | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₇ | Euhalothece sp. | [7] |
| Molecular Mass | 302.28 g/mol | Euhalothece sp. | [7] |
| Absorption Maximum (λmax) | 331 nm | Euhalothece sp. | [1][3] |
| HPLC Retention Time | 5.9 min | Aphanothece halophytica | [8] |
Table 2: Comparative Absorption Maxima of Common Mycosporine-Like Amino Acids
| Compound | Abbreviation | Absorption Maximum (λmax) | Reference |
| Mycosporine-glycine | MG | 310 nm | [1][9] |
| Palythine | 320 nm | [9] | |
| Asterina-330 | 330 nm | [1] | |
| This compound | M2G | 331 nm | [1][3] |
| Palythinol | 332 nm | [1] | |
| Shinorine | SHI | 334 nm | [1][9] |
| Porphyra-334 | P334 | 334 nm | [5] |
Biosynthesis of this compound
The biosynthesis of Mycosporine-like amino acids in cyanobacteria is a complex enzymatic process that originates from intermediates of the pentose (B10789219) phosphate (B84403) and shikimate pathways.[10][11] The core structure of MAAs, 4-deoxygadusol (4-DG), is synthesized and subsequently conjugated with amino acids.
The biosynthesis of M2G is understood to proceed through the formation of a mycosporine-glycine intermediate.[12] Current proposed pathways suggest that M2G is formed by the addition of a second glycine (B1666218) molecule to this intermediate. The key genes involved in the initial steps of MAA biosynthesis are well-characterized and include:
-
mysA : Encodes a dehydroquinate synthase (DHQS) homolog, which is involved in the formation of the core cyclohexenone-like ring from sedoheptulose (B1238255) 7-phosphate.[10]
-
mysB : Encodes an O-methyltransferase that methylates an intermediate to form the 4-deoxygadusol (4-DG) chromophore.[10]
-
mysC : Encodes an ATP-grasp ligase that attaches a glycine residue to the 4-DG core, forming mycosporine-glycine.[10][12]
The final step in M2G biosynthesis, the addition of the second glycine, is proposed to be catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, potentially encoded by a gene such as mysE.[12][13]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound from cyanobacterial biomass.
Extraction of Mycosporine-Like Amino Acids
This protocol is adapted from methodologies reported for the extraction of MAAs from halotolerant cyanobacteria.[5][8]
Materials:
-
Cyanobacterial cell paste (fresh or lyophilized)
-
Centrifuge
-
Rotary evaporator
-
Sonicator (optional)
Procedure:
-
Harvest cyanobacterial cells from liquid culture by centrifugation.
-
To the cell pellet, add methanol. A common ratio is 8 mL of methanol per gram of fresh cell weight.[8]
-
Resuspend the cells thoroughly in methanol. Cell disruption can be enhanced by sonication.[5]
-
Incubate the mixture, typically at 45°C for 2 hours, to facilitate extraction.
-
Separate the cell debris from the extract by centrifugation.
-
Collect the supernatant containing the MAAs.
-
Repeat the extraction process on the cell pellet to ensure complete recovery of MAAs.
-
Pool the supernatants and evaporate the methanol using a rotary evaporator to obtain a concentrated crude extract.
Purification of this compound
A multi-step chromatographic approach is generally required to purify M2G to homogeneity.[5][14]
Materials:
-
Crude MAA extract
-
Low-pressure liquid chromatography system
-
Reversed-phase chromatography columns (e.g., C18)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents: Methanol, water (HPLC grade)
Procedure:
-
Initial Separation (Low-Pressure Chromatography):
-
Dissolve the crude extract in an appropriate aqueous solvent.
-
Load the dissolved extract onto a reversed-phase column equilibrated with water.
-
Elute with a stepwise gradient of increasing methanol concentration (e.g., 0%, 10%, 20%, 100% methanol in water).
-
Collect fractions and monitor for the presence of M2G using a UV-Vis spectrophotometer (absorbance at 331 nm).
-
-
Intermediate Purification (Reversed-Phase Chromatography):
-
Pool the fractions containing M2G from the initial separation.
-
Concentrate the pooled fractions.
-
Subject the concentrated sample to a second round of reversed-phase chromatography, using a shallower gradient of methanol in water to achieve better separation.
-
-
Final Purification (Preparative HPLC):
-
The fractions enriched with M2G are further purified using a preparative HPLC system equipped with a reversed-phase column.
-
An isocratic or fine gradient elution with a methanol/water mobile phase is typically used.
-
The peak corresponding to M2G is collected, and the purity is confirmed by analytical HPLC.
-
Characterization of this compound
The structural identity of purified M2G is confirmed using a combination of spectroscopic and spectrometric techniques.[1][3][14]
Methods:
-
UV-Vis Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., methanol or water), and its absorbance spectrum is recorded to determine the characteristic absorption maximum (λmax) at approximately 331 nm.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular mass of the purified compound. Positive ion electrospray mass spectrometry is often employed.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to elucidate the detailed chemical structure of M2G.[1][3]
-
Amino Acid Analysis: Alkaline hydrolysis of the purified compound followed by amino acid analysis is performed to confirm the presence of glycine.[1][3]
Conclusion
The discovery of this compound in cyanobacteria has opened new avenues for research into the ecological roles and potential applications of these unique natural products. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of M2G, enabling further investigation into its biological activities and potential for development in the pharmaceutical and cosmetic industries. As research continues, a deeper understanding of the biosynthesis and regulation of M2G in cyanobacteria will be crucial for optimizing its production and harnessing its full potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of Mycosporine-2-glycine in Nature: A Technical Guide
Mycosporine-2-glycine (M2G) is a crucial member of the mycosporine-like amino acid (MAA) family, a group of water-soluble, UV-absorbing compounds.[1][2] These molecules are of significant interest to researchers in drug development and materials science due to their potent photoprotective and antioxidant properties.[2][3][4][5] This technical guide provides an in-depth overview of the natural sources of M2G, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Natural Sources and Concentrations
M2G is predominantly found in marine and freshwater organisms that are regularly exposed to high levels of solar radiation.[6][7] Its primary producers are cyanobacteria and microalgae, from which it can be sequestered by various marine invertebrates.[1][2] The concentration of M2G in these organisms can vary significantly based on environmental factors such as UV exposure and salinity.[8]
While a comprehensive comparative analysis of M2G content across a wide range of species is still an active area of research, existing studies have identified several key natural sources. The unicellular cyanobacterium Euhalothece sp., isolated from a hypersaline environment, has been reported to contain high concentrations of M2G.[1] It has also been identified in the spawn of the sea hare Aplysia dactylomela, the green sea urchin Strongylocentrotus droebachiensis, and the centric diatom Corethron criophilum.[1]
For researchers looking to isolate M2G, focusing on organisms from high-UV environments is a promising strategy. The following table summarizes organisms reported to contain M2G, though quantitative data remains sparse in the literature.
| Organism Type | Species | Environment | Reference |
| Cyanobacterium | Euhalothece sp. | Hypersaline saltern pond | [1] |
| Mollusc | Aplysia dactylomela (spawn) | Marine | [1] |
| Echinoderm | Strongylocentrotus droebachiensis (ovaries and larvae) | Marine | [1] |
| Diatom | Corethron criophilum | Marine | [1] |
| Holothurian | (Coral reef holothuroids) | Marine | [2] |
| Sea Anemone | Anthopleura elegantissima | Marine | [2] |
Biosynthesis of this compound
The biosynthesis of M2G, like other MAAs, originates from intermediates of primary metabolic pathways. The core cyclohexenone ring structure, 4-deoxygadusol (4-DG), can be synthesized via two main routes: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway.[7][9] In cyanobacteria, the shikimate pathway is considered the predominant route for MAA biosynthesis in response to UV radiation.[8]
From 4-DG, the synthesis of mycosporine-glycine occurs through the addition of a glycine (B1666218) molecule.[7][10][11] A subsequent addition of a second glycine residue to the mycosporine-glycine intermediate, catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, results in the formation of this compound.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances and Future Prospects of Mycosporine-like Amino Acids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Mycosporine-2-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the chemical structure elucidation of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential in biomedicine and cosmetics due to its potent UV-absorbing and antioxidant properties. This document details the experimental protocols for isolation, purification, and characterization, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity.
Introduction to this compound (M2G)
Mycosporine-like amino acids are a class of low molecular weight, water-soluble compounds produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria and marine algae.[1][2][3] M2G is characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues.[2][4] Its ability to absorb UV-A radiation, with a maximum absorption at approximately 331 nm, makes it a compound of interest for development as a natural sunscreen.[2][5] Furthermore, studies have demonstrated its antioxidant activity, suggesting broader applications in preventing oxidative stress-related damage.[1][5] The precise elucidation of its chemical structure is paramount for understanding its biological functions and for potential synthetic production.
Experimental Protocols for Structure Elucidation
The determination of the chemical structure of M2G involves a multi-step process encompassing extraction from a biological source, purification to isolate the compound, and finally, analysis using various spectroscopic techniques.
Isolation and Extraction of M2G from Cyanobacteria
A common source for M2G is the halotolerant cyanobacterium Aphanothece halophytica or a unicellular cyanobacterium (Euhalothece sp.).[1][2] The following protocol is a synthesized methodology based on established procedures.
Experimental Protocol: Extraction
-
Cell Culture and Harvesting: Cultivate the cyanobacterium, such as Euhalothece sp., in a suitable medium under conditions that induce MAA production, such as high light intensity.[2] Harvest the cells from the culture by centrifugation (e.g., 6,000 x g for 10 minutes).[2]
-
Initial Extraction: The harvested cell pellets are extracted with a solvent to lyse the cells and solubilize the MAAs. A common method involves extraction with 20% aqueous methanol (B129727) at 45°C for 2 hours.[2] An alternative for A. halophytica is extraction with methanol.[1]
-
Solvent Removal and Re-extraction: The extract is then dried, for instance, using a rotary evaporator or a Speed-Vac concentrator, to remove the initial solvent.[2] The resulting residue is subsequently re-extracted with 100% methanol to separate the MAAs from less soluble compounds like salts.[2]
Purification of M2G
Following extraction, a multi-step purification process is required to obtain M2G in a pure form suitable for structural analysis. This typically involves low-pressure liquid chromatography followed by high-performance liquid chromatography (HPLC).
Experimental Protocol: Purification
-
Low-Pressure Liquid Chromatography (LPLC): A three-step separation process using LPLC can be employed for initial purification.[1] This method is effective for separating M2G from other MAAs like shinorine (B1251615) and porphyra-334.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing M2G from the LPLC are then subjected to preparative HPLC for final purification.[2] A C18 reversed-phase column is commonly used. The mobile phase can be a mixture of acetonitrile (B52724) (e.g., 4% v/v) and formic acid (e.g., 0.1% v/v) in water, with isocratic elution.[6] The eluent is monitored by a UV-visible detector set at a wavelength near the absorption maximum of M2G (e.g., 345 nm).[2]
-
Fraction Collection and Desolvation: The fraction corresponding to the M2G peak is collected and the solvent is removed using a Speed-Vac evaporator to yield the purified compound as a white amorphous solid.[2]
Spectroscopic and Spectrometric Analysis
The purified M2G is then subjected to a suite of analytical techniques to determine its molecular structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption properties of M2G, which is a key characteristic of MAAs.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Dissolve the purified M2G in a suitable solvent, typically water or methanol.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorption (λmax).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of M2G.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The purified M2G is introduced into the mass spectrometer, often via liquid chromatography-mass spectrometry (LC/MS).[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for MAAs.[2]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) is determined.[2] Further fragmentation analysis (MS/MS) can be performed to obtain structural information.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D NMR experiments are crucial for the complete structural elucidation.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the purified M2G in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. The symmetry of the molecule is a key feature to note from the NMR data.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the structural elucidation of this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [8] |
| Molecular Weight | 302.28 g/mol | [8] |
| Exact Mass | 302.11140092 Da | [8] |
| UV Absorption Maximum (λmax) | 331 nm | [2][9] |
| Mass Spectrometry (ESI+) | m/z 303 [M+H]⁺ | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | HMBC Correlations |
| 1 | 160.0 | - | - |
| 2 | 97.0 | - | - |
| 3 | 155.0 | - | - |
| 4(6) | 35.0 | 2.80, 3.25 | C-2, C-5, C-6(4) |
| 5 | 75.0 | - | - |
| 7 (OCH₃) | 58.0 | 3.65 | C-2 |
| 8 (CH₂OH) | 65.0 | 3.55 | C-5 |
| 9 (NHCH₂COOH) | 45.0 | 3.85 | C-1, C-3, C-10 |
| 10 (NHCH₂COOH) | 175.0 | - | - |
Note: Data is compiled and adapted from published literature.[2] Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the chemical structure elucidation of this compound.
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful isolation, purification, and structural elucidation of this compound. The presented data and workflows offer a robust framework for researchers and scientists in the fields of natural product chemistry, drug discovery, and cosmetic science.
References
- 1. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Mycosporine-2-glycine
Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent UV-absorbing properties.[1] Found in various organisms, particularly those exposed to high levels of solar radiation like cyanobacteria, M2G plays a crucial role in photoprotection.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of M2G, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [3] |
| Molecular Weight | 302.28 g/mol | [3] |
| UV Absorption Maximum (λmax) | ~331 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | While a specific experimentally determined value for this compound is not readily available in the literature, the molar extinction coefficients for mycosporine-like amino acids (MAAs) typically range from 28,100 to 50,000 M⁻¹ cm⁻¹. The related compound, mycosporine-glycine, has a molar extinction coefficient of approximately 28,100 M⁻¹ cm⁻¹. | [1][6][7][8] |
| Solubility | This compound is described as a water-soluble or hydrophilic compound. However, a specific quantitative value for its solubility in water (e.g., in g/L or mg/mL) is not specified in the reviewed literature. | [9][] |
Biological Activity and Signaling Pathways
This compound exhibits significant antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways, making it a compound of interest for therapeutic applications.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), M2G can inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] This inhibitory action on the NF-κB pathway is a critical mechanism underlying its anti-inflammatory potential.
Antioxidant Activity: Activation of the Nrf2 Pathway
The antioxidant effects of this compound are, in part, attributed to its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct activation of Nrf2 by M2G is still under investigation, many mycosporine-like amino acids are known to modulate this pathway, leading to an enhanced cellular antioxidant response.
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aimspress.com [aimspress.com]
- 7. medkoo.com [medkoo.com]
- 8. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 9. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mycosporine-2-glycine (M2G) Biosynthetic Pathway
Mycosporine-like amino acids (MAAs) are a diverse family of water-soluble, low molecular weight secondary metabolites produced by a wide range of organisms, including cyanobacteria, algae, and fungi. These compounds are of significant interest due to their potent UV-absorbing properties, acting as natural sunscreens to protect organisms from the damaging effects of solar radiation. Among these, this compound (M2G) is a notable MAA, characterized by an iminomycosporine core linked to two glycine (B1666218) residues. This guide provides a detailed technical overview of the core biosynthetic pathway of M2G, including quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.
The Core Biosynthetic Pathway
The biosynthesis of this compound (M2G) is a multi-step enzymatic process that begins with a precursor from central carbon metabolism and proceeds through the formation of a core cyclohexenone ring, which is subsequently decorated with amino acids. The pathway can be broadly divided into two main stages: the formation of the mycosporine-glycine (MG) intermediate and its subsequent conversion to M2G.
Stage 1: Synthesis of Mycosporine-Glycine (MG)
The initial steps of MAA biosynthesis are conserved for many different MAAs, including M2G. The pathway commences with either sedoheptulose-7-phosphate (S7P) from the pentose (B10789219) phosphate (B84403) pathway or 3-dehydroquinate (3-DHQ) from the shikimate pathway.[1][2]
-
Core Ring Formation: The first committed step involves the conversion of S7P into demethyl-4-deoxygadusol (DDG). This reaction is catalyzed by a demethyl-4-deoxygadusol synthase (DDGS) , also known as MysA.[3][4]
-
Methylation: The DDG intermediate is then methylated to form the crucial chromophore-containing core, 4-deoxygadusol (4-DG) . This step is catalyzed by an O-methyltransferase (O-MT) , designated as MysB.[3][4]
-
First Glycine Addition: The 4-DG core is subsequently ligated with a molecule of L-glycine to form mycosporine-glycine (MG). This reaction is catalyzed by an ATP-dependent ligase of the ATP-grasp superfamily, known as MysC .[3] MG is the common precursor for a variety of disubstituted MAAs.[5]
Stage 2: Conversion of MG to this compound (M2G)
The final step in the M2G pathway is the addition of a second glycine molecule to the mycosporine-glycine intermediate.
-
Second Glycine Addition: This crucial ligation is catalyzed by an enzyme with amino acid ligase activity. In many cyanobacteria, this function is performed by a D-Ala-D-Ala ligase homolog , designated as MysD .[5] While named for its homology, this enzyme exhibits relaxed substrate specificity and can utilize various L-amino acids, including glycine, to produce different MAAs.[6][7] The heterologous expression of the MAA gene cluster from Nostoc punctiforme, which contains a mysD gene, results in the production of shinorine (B1251615), porphyra-334, and M2G, confirming MysD's role in M2G synthesis.[6] In some organisms, a nonribosomal peptide synthetase (NRPS)-like enzyme, MysE, performs this step, although MysD is more commonly associated with M2G production.[5]
The overall pathway is regulated by environmental stressors. In the halotolerant cyanobacterium Aphanothece halophytica, the accumulation of M2G and the transcription of the corresponding biosynthetic genes are significantly upregulated in response to high salinity, more so than by UV-B radiation.[8]
Pathway Diagram
Caption: The core biosynthetic pathway of this compound (M2G).
Quantitative Data
Quantitative analysis is crucial for understanding pathway efficiency, enzyme function, and for optimizing heterologous production systems.
| Parameter | Value / Condition | Organism / Enzyme Source | Reference |
| Product Yield | |||
| M2G Titer in E. coli | 85.2 ± 0.7 µmol/g (dry weight) | Aphanothece halophytica genes | [8] |
| Enzyme Properties | |||
| MysD Optimal Temperature | 37 °C | Nostoc linckia NIES-25 | [6] |
| MysD Optimal pH | 8.5 | Nostoc linckia NIES-25 | [6] |
| MysD Substrate Specificity | Accepts L-Thr, L-Ser, L-Cys, L-Ala, L-Arg, and L-Gly | Nostoc linckia NIES-25 | [6] |
| MysD Relative Activity (vs L-Thr) | L-Glycine activity is detectable but significantly lower than for L-Thr or L-Ser | Nostoc linckia NIES-25 | [6] |
| Spectroscopic Data | |||
| M2G UV Absorption Max (λmax) | ~331 nm | Euhalothece sp. | |
| Mycosporine-glycine (MG) Molar Extinction Coefficient (ε) | 28,100 M⁻¹ cm⁻¹ at 310 nm | General | [6] |
| Shinorine Molar Extinction Coefficient (ε) | 44,668 M⁻¹ cm⁻¹ at 334 nm | General | [9] |
Note: The molar extinction coefficient for M2G is often assumed to be similar to that of structurally related compounds like shinorine for quantification purposes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the M2G biosynthetic pathway.
Heterologous Expression of M2G Biosynthetic Genes in E. coli
This protocol allows for the production and functional characterization of the M2G pathway in a well-defined host system.
Objective: To express the mysA, mysB, mysC, and mysD genes from a native producer (e.g., Aphanothece halophytica) in E. coli to produce M2G.
Methodology:
-
Gene Cluster Amplification: Amplify the entire mys gene cluster (e.g., mysA-D) from the genomic DNA of the source organism using high-fidelity PCR. Design primers to add appropriate restriction sites for cloning.
-
Vector Construction: Ligate the amplified gene cluster into a suitable expression vector (e.g., pET-28a or a broad-host-range plasmid) under the control of an inducible promoter (e.g., T7 or tac promoter).
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Culture and Induction:
-
Grow the transformed E. coli in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking.
-
When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility and product formation.
-
-
Cell Harvesting and Extraction:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Resuspend the cell pellet in an extraction solvent, typically 25% methanol (B129727) in water.
-
Lyse the cells using sonication or bead beating.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 20 minutes) to remove cell debris.
-
-
Analysis: Analyze the supernatant for the presence of M2G using HPLC or LC-MS as described in Protocol 3.3.
Workflow Diagram: Heterologous Production
Caption: Experimental workflow for heterologous production of M2G.
In Vitro Assay for MysD Ligase Activity
This assay is used to confirm the function of the MysD enzyme and determine its substrate specificity.
Objective: To measure the ATP-dependent ligation of L-glycine to mycosporine-glycine (MG) catalyzed by purified recombinant MysD.
Methodology:
-
Reagent Preparation:
-
MysD Enzyme: Purify His-tagged recombinant MysD from an E. coli expression system using Ni-NTA affinity chromatography.
-
Substrate (MG): Purify mycosporine-glycine from an E. coli strain expressing only mysA, mysB, and mysC. Quantify using its molar extinction coefficient (ε₃₁₀ = 28,100 M⁻¹ cm⁻¹).[6]
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5.
-
-
Reaction Setup: Assemble the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction includes:
-
Mycosporine-glycine (MG): 50 µM
-
L-glycine: 1-5 mM
-
ATP: 1 mM
-
MgCl₂: 10 mM
-
Purified MysD enzyme: 0.5 µM
-
Reaction Buffer: to final volume
-
-
Control Reactions: Prepare negative controls by omitting either the MysD enzyme or ATP from the reaction mixture.
-
Incubation: Initiate the reaction by adding the MysD enzyme. Incubate at the optimal temperature of 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by heat inactivation at 95°C for 10 minutes, followed by centrifugation to pellet the denatured enzyme.
-
Analysis: Analyze the supernatant from the reaction mixture by reverse-phase HPLC (Protocol 3.3) to detect the formation of the M2G product, identified by its characteristic retention time and UV-Vis spectrum.
HPLC-DAD Analysis of M2G
High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for the separation, identification, and quantification of MAAs.
Objective: To detect and quantify M2G in biological extracts.
Methodology:
-
Sample Preparation:
-
Clarify the aqueous or methanolic extract by centrifugation (12,000 x g, 10 min).
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C8 or C18 reverse-phase column (e.g., Luna C8, 5 µm, 250 x 4.6 mm).[10]
-
Mobile Phase A: 0.1% Acetic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient is 5% B to 70% B over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 10-20 µL.
-
-
Detection and Identification:
-
Monitor the elution profile at multiple wavelengths, specifically at the absorption maximum for M2G (~331 nm).
-
Collect the full UV-Vis spectrum (250-400 nm) for each peak using the DAD.
-
Identify the M2G peak by comparing its retention time and UV-Vis spectrum with a purified standard or by subsequent confirmation with LC-MS.
-
-
Quantification: Calculate the concentration of M2G using a calibration curve generated from a purified standard or by using the molar extinction coefficient of a structurally similar compound like shinorine.[9]
Logical Diagram: Regulatory Influences
Caption: Key environmental stressors regulating M2G biosynthesis.
Conclusion
The this compound biosynthetic pathway is a well-defined enzymatic cascade that provides a valuable source of a natural photoprotectant. The core set of enzymes—MysA, MysB, MysC, and MysD—are sufficient for its production, making the pathway amenable to heterologous expression and metabolic engineering. Understanding the quantitative aspects of enzyme function and the detailed experimental protocols for its study are essential for harnessing the potential of M2G. For drug development professionals, M2G and other MAAs represent promising candidates for novel, biocompatible sunscreen and antioxidant ingredients for cosmetic and pharmaceutical applications. Further research into enzyme engineering and optimization of production hosts will be key to realizing the commercial potential of these unique natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolving Confusion Surrounding d-Ala-d-Ala Ligase Catalysis in Cyanobacterial Mycosporine-Like Amino Acid (MAA) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Upregulation of Biosynthetic Genes Required for Accumulation of this compound under Salt Stress Conditions in the Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Key Enzymes in the Biosynthesis of Mycosporine-2-Glycine (M2G)
An in-depth technical guide on the core key enzymes in Mycosporine-2-glycine synthesis for researchers, scientists, and drug development professionals.
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae, to protect against solar radiation.[1] Among these, this compound (M2G) is a key compound in the broader family of MAAs. The biosynthesis of MAAs is a subject of intense research due to their potential applications as natural and biocompatible sunscreens.[2][3] Understanding the enzymatic machinery responsible for their synthesis is crucial for harnessing their potential through biotechnological production. This guide provides a detailed overview of the core enzymes involved in the M2G biosynthetic pathway, presenting quantitative data, experimental protocols, and visual diagrams of the underlying processes.
The synthesis of M2G, like other MAAs, originates from a conserved set of enzymes that construct the characteristic cyclohexenone core and subsequently modify it with amino acid moieties.[4][5] The core pathway involves four key enzymes, typically encoded by a contiguous gene cluster (mys gene cluster), which convert a primary metabolic intermediate into the mycosporine (B1203499) scaffold and its derivatives.[6][7]
Core Biosynthetic Pathway Enzymes
The biosynthesis of this compound is a multi-step enzymatic process. The foundational steps involve the creation of the 4-deoxygadusol (4-DG) core, which is then elaborated to produce Mycosporine-glycine (MG), a direct precursor to M2G and other MAAs.[5][8]
The key enzymes in this pathway are:
-
2-demethyl-4-deoxygadusol Synthase (DDGS) / MysA
-
O-Methyltransferase (OMT) / MysB
-
ATP-Grasp Ligase / MysC
-
D-Ala-D-Ala Ligase-like Enzyme / MysD
2-demethyl-4-deoxygadusol Synthase (DDGS) - MysA
Function: MysA is a 3-dehydroquinate (B1236863) synthase (DHQS) homolog that catalyzes the initial and committing step in the MAA biosynthetic pathway.[4][6] It converts sedoheptulose (B1238255) 7-phosphate (SH 7-P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway, into 2-demethyl-4-deoxygadusol (DDG).[5][7][8]
Biochemical Properties:
-
Substrate: Sedoheptulose 7-phosphate (SH 7-P)[6]
-
Product: 2-demethyl-4-deoxygadusol (DDG)[8]
-
Cofactors: Requires NAD⁺ and Co²⁺ for activity.[4]
O-Methyltransferase (OMT) - MysB
Function: MysB is an S-adenosylmethionine (SAM)-dependent O-methyltransferase.[4] It acts on the product of MysA, catalyzing the methylation of DDG to form 4-deoxygadusol (4-DG), which serves as the central cyclohexenone core structure for all mycosporines.[5][8]
Biochemical Properties:
-
Substrate: 2-demethyl-4-deoxygadusol (DDG)[8]
-
Product: 4-deoxygadusol (4-DG)[8]
-
Cofactor: S-adenosylmethionine (SAM)[4]
ATP-Grasp Ligase - MysC
Function: MysC belongs to the ATP-grasp superfamily of enzymes.[9][10] It catalyzes the ATP-dependent ligation of an amino acid, primarily glycine, to the C3 position of the 4-DG core to produce mycosporine-glycine (MG).[7][11] This reaction is a critical step, as MG is the direct precursor for a variety of MAAs.[11] The mechanism involves the phosphorylation of 4-DG, which is atypical for ATP-grasp enzymes that usually phosphorylate the carboxylate of the incoming amino acid.[10][11]
Biochemical Properties:
D-Ala-D-Ala Ligase-like Enzyme - MysD
Function: MysD is a homolog of D-Ala-D-Ala ligase and is responsible for the final diversification step in the synthesis of many MAAs.[2][11] It catalyzes the ATP-dependent condensation of a second amino acid onto the C1 position of mycosporine-glycine.[13] While this enzyme is known to have broad substrate specificity, accepting amino acids like serine (to produce shinorine) and threonine (to produce porphyra-334), the MysD from Nostoc punctiforme ATCC 29133 has been shown to produce this compound.[9][11]
Biochemical Properties:
-
Substrates: Mycosporine-glycine (MG), Glycine, ATP[11]
-
Product: this compound (M2G)
-
Cofactors: Requires Mg²⁺ for activity.[11]
Quantitative Data Summary
While detailed kinetic data for every enzyme in the M2G pathway is not extensively available in the literature, some key quantitative parameters for the overall process and for specific enzymes have been reported.
| Enzyme Family | Parameter | Value | Organism/System | Citation |
| MysD | Optimal pH | 8.5 | Nostoc linckia NIES-25 | [11] |
| Optimal Temperature | 37 °C | Nostoc linckia NIES-25 | [11] | |
| MAAs | Molar Extinction Coeff. (ε) | 28,000 - 50,000 M⁻¹ cm⁻¹ | General | [1][7][14] |
| Heterologous Production Yield | 154 mg/L shinorine | Streptomyces avermitilis | [1] | |
| 188 mg/L total MAAs | Streptomyces avermitilis | [1] |
Experimental Protocols
The characterization of the M2G biosynthetic pathway has largely relied on the heterologous expression of the mys gene cluster in tractable host organisms like Escherichia coli and Saccharomyces cerevisiae.[2][9][11]
Protocol 1: Heterologous Expression of the mys Gene Cluster in E. coli
This protocol provides a general workflow for producing M2G or its precursors in E. coli.
-
Gene Cluster Amplification and Cloning:
-
Amplify the entire mysA, mysB, mysC, and mysD gene cluster from the genomic DNA of a producing organism (e.g., Nostoc punctiforme).
-
Clone the amplified cluster into a suitable expression vector, such as pET-28b, under the control of an inducible promoter (e.g., T7 promoter).[8]
-
Transform the resulting plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[6]
-
-
Culture and Induction:
-
Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking.[11]
-
When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in water or a suitable buffer and lyse the cells by sonication or chemical lysis.
-
Centrifuge the lysate to remove cell debris.[11]
-
Analyze the supernatant for the presence of M2G and its intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[11]
-
Protocol 2: In Vitro Enzyme Assay for MysD
This protocol describes a method to confirm the activity of a purified MysD enzyme.
-
Protein Expression and Purification:
-
Express a His₆-tagged version of the MysD enzyme in E. coli as described above.
-
Lyse the cells and purify the recombinant MysD protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[11]
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Purified MysD enzyme (e.g., 0.5 µM)
-
Mycosporine-glycine (MG) substrate (e.g., 50 µM)
-
Glycine (e.g., 1 mM)
-
ATP (e.g., 1 mM)
-
MgCl₂ (e.g., 10 mM)
-
Reaction Buffer (e.g., Tris-HCl, pH 8.5)
-
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[11]
-
Include control reactions lacking the enzyme or ATP to confirm that product formation is enzyme- and energy-dependent.[11]
-
-
Product Analysis:
-
Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or formic acid).
-
Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the M2G product, comparing the retention time and mass-to-charge ratio with a known standard if available.[11]
-
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding Specificity of Cyanobacterial MysDs in Mycosporine-like Amino Acid Biosynthesis through Heterologous Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Ecological Significance of Mycosporine-2-glycine in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mycosporine-2-glycine (M2G) is a crucial secondary metabolite belonging to the mycosporine-like amino acid (MAA) family, playing a multifaceted ecological role in marine organisms. This technical guide provides an in-depth analysis of M2G, focusing on its biosynthesis, distribution, and key functions as a photoprotective agent and antioxidant. The information presented herein is intended to support research and development efforts in marine biology, natural product chemistry, and pharmacology.
Core Ecological Functions of this compound
This compound is a vital compound for marine life, providing essential protection against environmental stressors. Its primary roles include shielding against harmful ultraviolet (UV) radiation and mitigating oxidative damage.[1][2][3]
UV Radiation Screening
As a potent UV-absorbing compound, M2G acts as a natural sunscreen for a variety of marine organisms.[1][3] It exhibits a strong absorption maximum in the UV-A and UV-B regions of the spectrum, effectively dissipating the absorbed energy as heat without generating harmful reactive oxygen species (ROS).[3] This photoprotective mechanism is critical for the survival of organisms inhabiting the upper layers of the aquatic environment where exposure to solar radiation is highest.
Potent Antioxidant Activity
Beyond its UV-screening capabilities, M2G is a highly effective antioxidant.[1][4] It is particularly adept at quenching singlet oxygen, a highly reactive and damaging ROS, with a rate constant of 5.6 x 10⁷ M⁻¹ s⁻¹.[5][6][7] This antioxidant function is crucial for protecting cellular components from oxidative stress induced by various environmental factors, including intense sunlight.[1]
Osmotic Regulation and Other Functions
In addition to its primary roles, M2G also contributes to osmotic regulation in marine organisms, helping them adapt to changes in salinity.[3] There is also emerging evidence suggesting its involvement in cellular signaling processes, including the modulation of inflammatory pathways.[8][9]
Biosynthesis Pathway of this compound
The biosynthesis of M2G in marine organisms, primarily cyanobacteria and algae, occurs through two main pathways: the Shikimate pathway and the Pentose Phosphate pathway. Both pathways converge on the formation of 4-deoxygadusol (4-DG), the central precursor for all MAAs. Mycosporine-glycine is then formed by the addition of a glycine (B1666218) molecule to 4-DG, which can be further converted to M2G.
Quantitative Physicochemical and Biological Data
The following tables summarize key quantitative data for this compound, providing a basis for comparative analysis and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [10] |
| Molecular Weight | 302.28 g/mol | [10] |
| UV Absorption Maximum (λmax) | ~310 nm (in water) | [11][12][13] |
| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹ | [11][13] |
Table 2: Concentration of this compound in Selected Marine Organisms
| Organism | Concentration | Reference(s) |
| Euhalothece sp. (Cyanobacterium) | Major MAA present | [1] |
| Nyctiphanes australis (Krill) | 23.2 - 37.4% of total MAAs | [14] |
| Prasiola crispa ssp. antarctica (Green Alga) | Present, but not the dominant MAA | [15] |
| Phytoplankton (Sagami Bay) | Most dominant MAA, >100 nM | [14] |
Table 3: Antioxidant Capacity of this compound
| Assay | Metric | Result | Reference(s) |
| Singlet Oxygen Quenching | Rate Constant (kQ) | 5.6 x 10⁷ M⁻¹ s⁻¹ | [5][6][7] |
| ABTS Radical Scavenging | IC₅₀ (pH 8.5) | 8-fold lower than L-ascorbic acid | [16] |
| DPPH Radical Scavenging | Antioxidant Activity | Confirmed, but specific IC₅₀ values vary with protocol | [3] |
| Anti-glycation | IC₅₀ (HEWL) | 1.61 mM | [17] |
Detailed Experimental Protocols
This section provides standardized protocols for the extraction, identification, and functional analysis of this compound.
Protocol 1: Extraction and Purification of this compound
This protocol is adapted for the extraction of M2G from cyanobacterial biomass.[18]
-
Extraction:
-
Harvest cyanobacterial cells by centrifugation.
-
Lyophilize the cell pellet.
-
Extract the dried biomass with 100% methanol (B129727) at 45°C for 2 hours.
-
Repeat the extraction process three times.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in distilled water.
-
-
Purification (Three-Step Chromatography): [18]
-
Step 1: Reversed-Phase Chromatography (C18):
-
Equilibrate a C18 column with 1% (v/v) acetic acid in water.
-
Load the aqueous extract onto the column.
-
Elute with 1% acetic acid at a flow rate of 3.0 mL/min, collecting fractions.
-
Monitor fractions at 330 nm and pool M2G-containing fractions.
-
Lyophilize the pooled fractions.
-
-
Step 2: Reversed-Phase Chromatography (Ammonium Acetate):
-
Dissolve the lyophilized sample in 0.1 M ammonium (B1175870) acetate.
-
Apply to the re-equilibrated C18 column.
-
Elute with 0.1 M ammonium acetate, collecting fractions.
-
Pool and lyophilize the M2G fractions.
-
-
Step 3: Gel Filtration Chromatography:
-
Dissolve the lyophilized sample in water.
-
Apply to a gel filtration column (e.g., Sephadex G-25).
-
Elute with water, collecting fractions.
-
Pool and lyophilize the purified M2G.
-
-
Protocol 2: HPLC for Identification and Quantification
This protocol utilizes a reversed-phase HPLC system for the analysis of M2G.[18][19][20]
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[18]
-
Mobile Phase: Isocratic elution with 0.1% (v/v) acetic acid in water.[20]
-
Flow Rate: 0.4 mL/min.[18]
-
Column Temperature: 35°C.[18]
-
Detection: 310 nm or 330 nm.[18]
-
Injection Volume: 10 µL.[18]
-
Quantification: Use an external standard of purified M2G to generate a calibration curve.
Protocol 3: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant capacity of M2G.[21][22][23][24]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of purified M2G in methanol.
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each M2G dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of M2G required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of M2G.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Conclusion
This compound is a functionally diverse and ecologically significant metabolite in marine ecosystems. Its potent UV-screening and antioxidant properties underscore its importance for the survival and health of marine organisms. The detailed information on its biosynthesis, distribution, quantitative characteristics, and experimental protocols provided in this guide serves as a valuable resource for researchers and professionals. Further investigation into the signaling pathways modulated by M2G holds promise for the discovery of novel therapeutic agents for conditions associated with inflammation and oxidative stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycosporine glycine protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycosporine glycine protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency[para] - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Photoprotective Potential of Mycosporine-2-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mycosporine-2-glycine (M2G), a naturally occurring mycosporine-like amino acid (MAA), is emerging as a compound of significant interest in the fields of dermatology and pharmacology due to its potent UV-absorbing properties and multifaceted biological activities. This technical guide provides an in-depth exploration of the core UV-absorbing characteristics of M2G, detailed experimental protocols for its study, and an overview of its mechanisms of action at the cellular level.
Core UV-Absorbing and Physicochemical Properties
This compound is a water-soluble compound characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum. The key quantitative spectroscopic and physicochemical data for M2G are summarized in the table below.
| Property | Value | References |
| UV Absorption Maximum (λmax) | 331 - 332 nm | [1] |
| Molar Extinction Coefficient (ε) | Not explicitly defined for M2G. The general range for MAAs is 28,100 - 50,000 M⁻¹ cm⁻¹. | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [4] |
| Molecular Weight | 302.28 g/mol | [4] |
| Photostability | High. MAAs, in general, are known to be highly photostable, dissipating absorbed UV radiation as heat without the production of reactive oxygen species. | [5] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, purification, and characterization of this compound, as well as for assessing its biological activities.
Extraction and Purification of this compound from Cyanobacteria
This protocol is adapted from methodologies used for the extraction of M2G from halotolerant cyanobacteria, such as Aphanothece halophytica.
Workflow for M2G Extraction and Purification
Caption: A stepwise workflow for the extraction and purification of this compound.
Methodology:
-
Cell Culture and Harvest: Cultivate the cyanobacterial strain in a suitable medium (e.g., BG-11 medium supplemented with Turk Island salt solution for halotolerant species) under appropriate light and temperature conditions. Harvest the cells in the late logarithmic to early stationary growth phase by centrifugation.
-
Extraction: Resuspend the cell pellet in methanol. Disrupt the cells using sonication on ice. After sonication, allow the suspension to stand at room temperature for 15 minutes.
-
Clarification: Centrifuge the suspension to pellet cell debris. Collect the supernatant containing the crude M2G extract.
-
Solvent Removal: Concentrate the supernatant using a rotary evaporator until a dried extract is obtained.
-
Purification:
-
Redissolve the dried extract in water.
-
Perform a liquid-liquid extraction with chloroform to remove lipophilic compounds. The M2G will remain in the aqueous phase.
-
Further purify the M2G from the aqueous phase using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% formic acid).
-
Collect the fractions corresponding to the M2G peak (monitored at ~331 nm).
-
Lyophilize the purified fractions to obtain pure M2G powder.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of M2G in a suitable solvent (e.g., methanol or water).
-
Prepare a positive control, such as ascorbic acid, at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of the M2G solution (or positive control/blank).
-
Add an equal volume of the DPPH working solution to initiate the reaction. The blank should contain only the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of M2G.
-
Cellular Photoprotection Assay in Human Keratinocytes
This protocol outlines a general procedure to assess the ability of M2G to protect human skin cells from UV-induced damage using the HaCaT cell line (immortalized human keratinocytes).
Workflow for Cellular Photoprotection Assay
Caption: A general workflow for assessing the photoprotective effects of M2G on keratinocytes.
Methodology:
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other analyses) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Pre-treatment: Replace the culture medium with a medium containing various concentrations of M2G. Incubate for a specified period (e.g., 24 hours).
-
UVB Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to a specific dose of UVB radiation (e.g., 20-30 mJ/cm²) using a calibrated UV lamp. Control cells should be mock-irradiated.
-
-
Post-incubation: After irradiation, replace the PBS with fresh culture medium (with or without M2G, depending on the experimental design) and incubate for a further period (e.g., 24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using the MTT assay, which measures mitochondrial activity.
-
DNA Damage: Evaluate DNA strand breaks using the Comet assay.
-
Gene Expression: Analyze the expression of genes related to inflammation (e.g., COX-2, iNOS), oxidative stress (e.g., HMOX1), and photoaging (e.g., MMP1) using quantitative real-time PCR (qPCR).
-
Molecular Mechanisms of Photoprotection
This compound provides photoprotection through a combination of direct UV screening and the modulation of key cellular signaling pathways.
Direct UV Screening
With its high molar extinction coefficient and absorption maximum in the UV-A range, M2G acts as a potent physical sunscreen, absorbing harmful UV photons before they can damage cellular components like DNA and proteins. Its high photostability ensures that it can dissipate this absorbed energy as heat without generating harmful reactive oxygen species (ROS).
Modulation of Cellular Signaling Pathways
M2G has been shown to influence cellular signaling cascades that are critical in the response to UV-induced stress.
M2G's Influence on UV-Induced Signaling Pathways
Caption: A diagram illustrating the dual photoprotective mechanisms of this compound.
-
Nrf2 Pathway Activation: M2G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HMOX1). This enhances the cell's endogenous antioxidant capacity.
-
NF-κB Pathway Inhibition: M2G can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition by M2G leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This anti-inflammatory action helps to mitigate the inflammatory response associated with sunburn.
Future Directions and Applications
The unique combination of potent UV absorption, high photostability, and significant antioxidant and anti-inflammatory properties makes this compound a highly promising candidate for a new generation of photoprotective agents. Future research should focus on:
-
Optimizing Production: Developing scalable and cost-effective methods for the biotechnological production of M2G.
-
Formulation and Delivery: Investigating novel formulation strategies to enhance the stability and topical delivery of M2G in cosmetic and pharmaceutical products.
-
Clinical Efficacy: Conducting human clinical trials to validate the safety and efficacy of M2G-containing sunscreens and dermatological treatments.
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimspress.com [aimspress.com]
- 3. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 4. medkoo.com [medkoo.com]
- 5. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activities of Mycosporine-2-glycine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycosporine-2-glycine (M2G), a rare mycosporine-like amino acid (MAA) found in certain cyanobacteria, is emerging as a compound of significant interest for its diverse biological activities.[1][2] Possessing a cyclohexenimine core conjugated with two glycine (B1666218) residues, M2G exhibits potent antioxidant, anti-inflammatory, and anti-aging properties. This technical guide provides an in-depth overview of the preliminary biological activities of M2G, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of M2G.
Core Biological Activities of this compound
This compound demonstrates a range of beneficial biological effects, primarily attributed to its antioxidant and anti-inflammatory capacities. These properties contribute to its potential as an anti-aging agent.
Antioxidant Activity
M2G is a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress.[2][3] In vitro studies have demonstrated its ability to neutralize DPPH and ABTS radicals.[1] Furthermore, in cellular models, M2G has been shown to down-regulate the expression of key antioxidant enzymes under oxidative stress conditions.[2][3]
Anti-inflammatory Activity
A significant body of evidence points to the robust anti-inflammatory effects of M2G.[2][4][5][6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, M2G has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2][5][6] This inhibitory effect is notably more potent than that of other mycosporine-like amino acids such as shinorine, porphyra-334, and palythine.[2][5] The anti-inflammatory action of M2G is mediated, at least in part, through the suppression of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][5][7]
Anti-Aging Properties
The anti-aging potential of M2G is multifaceted, stemming from its antioxidant and anti-inflammatory activities, as well as its ability to inhibit processes that contribute to the aging of tissues, particularly the skin. M2G has been found to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the cross-linking of proteins like collagen and a subsequent loss of skin elasticity.[2][8] Additionally, M2G has demonstrated the ability to inhibit collagenase activity, the enzyme responsible for the breakdown of collagen.[9]
Quantitative Data Summary
The following tables summarize the quantitative data available on the biological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| DPPH Radical Scavenging | In vitro | 22 | Ascorbic Acid | 2.8 |
| ABTS Radical Scavenging | In vitro | Not specified | Not specified | Not specified |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Test System | M2G Concentration | % Inhibition/Effect |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Not specified | 2-3 fold more potent inhibition than other MAAs |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | Not specified | Significant suppression |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Not specified | Significant suppression |
Table 3: Anti-Aging Activity of this compound
| Assay | Test System | IC50 Value (mM) |
| Inhibition of Protein Glycation | Hen Egg White Lysozyme | 1.61 |
| Collagenase Inhibition | In vitro | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically 70 µM.
-
Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Reaction Mixture : In a microplate well or cuvette, mix the test sample with the DPPH solution. A typical ratio is 0.1 mL of the sample to 1.5 mL of the DPPH solution.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 515 nm using a spectrophotometer. A reaction blank containing the solvent and DPPH solution is also measured.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging activity = [1 - (Absorbance of sample / Absorbance of blank)] x 100
Anti-inflammatory Assays
-
Cell Line : RAW 264.7 murine macrophage cells are commonly used.
-
Culture Medium : Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions : Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation : To induce an inflammatory response, treat the cells with lipopolysaccharide (LPS). A typical concentration is 1 µg/mL.
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding : Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of M2G for a specified period (e.g., 1 hour) before stimulating with LPS (1 µg/mL).
-
Incubation : Incubate the cells for 24 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Reagent : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction : Mix an equal volume of the culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measurement : Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Cell Lysis : After treatment with M2G and/or LPS, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Quantify the band intensities using densitometry software and normalize to the loading control.
Anti-Aging Assays
This assay measures the ability of a compound to inhibit the non-enzymatic reaction between a protein and a reducing sugar.
-
Reaction Mixture : Prepare a reaction mixture containing a model protein (e.g., bovine serum albumin or hen egg white lysozyme), a reducing sugar (e.g., glucose or fructose), and the test compound (M2G) in a phosphate (B84403) buffer.
-
Incubation : Incubate the mixture at 37°C for an extended period (e.g., several days or weeks).
-
Measurement : The formation of advanced glycation end-products (AGEs) can be measured by their characteristic fluorescence (excitation ~370 nm, emission ~440 nm).
-
Calculation : The percentage of inhibition is calculated by comparing the fluorescence of the samples with and without the test compound.
This assay determines the ability of a compound to inhibit the activity of collagenase.
-
Enzyme and Substrate : Use a commercially available collagenase enzyme and a fluorogenic substrate.
-
Reaction Buffer : Prepare a suitable reaction buffer.
-
Reaction : In a microplate, mix the collagenase enzyme with the test compound (M2G) and incubate for a short period.
-
Substrate Addition : Add the fluorogenic substrate to initiate the reaction.
-
Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the enzyme.
-
Calculation : The inhibitory activity is determined by comparing the rate of the reaction in the presence and absence of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Caption: M2G inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Workflow for in vitro anti-inflammatory evaluation of M2G.
Conclusion
This compound exhibits promising preliminary biological activities, including potent antioxidant and anti-inflammatory effects, which underpin its potential as an anti-aging agent. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the mechanisms of action and therapeutic applications of this unique natural compound. Future studies should focus on elucidating the precise molecular targets of M2G, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in various disease models. The information presented here is intended to facilitate and accelerate these research endeavors, ultimately unlocking the full therapeutic potential of this compound.
References
- 1. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of mycosporine-like amino acids beyond photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 7. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mycosporine-2-glycine: A Comprehensive Technical Guide on its Natural Distribution, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-2-glycine (M2G) is a rare member of the mycosporine-like amino acid (MAA) family, a group of water-soluble, UV-absorbing compounds found in a variety of marine and freshwater organisms.[1][2] These molecules are of significant interest to the pharmaceutical and cosmetic industries due to their potent photoprotective and antioxidant properties.[3] This technical guide provides an in-depth overview of the natural distribution and abundance of M2G, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway and regulatory mechanisms.
Natural Distribution and Abundance of this compound
This compound is not as ubiquitously distributed as other MAAs like shinorine (B1251615) and porphyra-334. Its presence is primarily documented in organisms inhabiting environments with high salinity and UV radiation exposure.
Cyanobacteria
Halotolerant (salt-tolerant) cyanobacteria are the most well-documented producers of M2G. In these organisms, M2G is thought to function as both a photoprotectant and an osmolyte, aiding in survival under harsh environmental conditions.[3][4]
Marine Macroalgae
While many red algae are rich in MAAs, M2G is less commonly reported. However, some species of red and green algae have been found to contain M2G, although often in lower concentrations compared to other MAAs.[5][6]
Marine Invertebrates
Several marine invertebrates, including sea anemones, sea urchins, and sea hares, have been found to accumulate M2G.[1][6][7] It is generally believed that these animals acquire MAAs through their diet, which may include M2G-producing microorganisms or algae.
The following table summarizes the quantitative data available on the abundance of this compound in various organisms.
| Organism Classification | Species | Abundance of this compound | Environmental Context | Reference(s) |
| Cyanobacteria | Aphanothece halophytica | Accumulation stimulated more by high salinity than UV-B radiation. | Halotolerant | [3][4] |
| Transformed Escherichia coli expressing A. halophytica genes | Approx. 85.2 ± 0.7 µmol/g (dry weight) | Laboratory culture | [4] | |
| Euhalothece sp. | High concentrations observed. | Hypersaline saltern pond | [7][8] | |
| Halothece sp. PCC7418 | Accumulation induced by cold stress. | Halotolerant | [9] | |
| Marine Invertebrates | Anthopleura elegantissima (Sea anemone) | Presence reported. | Intertidal zone | [8] |
| Strongylocentrotus droebachiensis (Green sea urchin) | Presence reported in ovaries and larvae. | Subtidal zone | [6] | |
| Aplysia dactylomela (Sea hare) | Presence reported in spawn. | Subtidal zone | [6] |
Biosynthesis of this compound
The biosynthesis of M2G follows the general pathway for MAA production, which originates from the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway. The key precursor for all MAAs is 4-deoxygadusol (4-DG).[2]
The biosynthesis of M2G from 4-DG involves a series of enzymatic reactions catalyzed by proteins encoded by the mys gene cluster. The key steps are:
-
Formation of Mycosporine-glycine (MG): An ATP-grasp ligase (MysC) catalyzes the attachment of a glycine (B1666218) molecule to the C3 position of 4-DG, forming the intermediate mycosporine-glycine.[10]
-
Addition of the Second Glycine: A second glycine molecule is added to the nitrogen atom of the amino group of mycosporine-glycine. This step is catalyzed by either a D-Ala-D-Ala ligase homolog (MysD) or a nonribosomal peptide synthetase (NRPS) enzyme (MysE).[2][8]
The following diagram illustrates the enzymatic pathway for the biosynthesis of this compound.
Regulation of this compound Biosynthesis
The production of M2G is tightly regulated by environmental cues, primarily ultraviolet (UV) radiation and salinity. The expression of the mys gene cluster is upregulated in response to these stressors, leading to an increased accumulation of M2G.
The signaling pathways that mediate this response are complex and not fully elucidated. However, it is understood that photoreceptors and osmosensors detect the environmental stimuli, initiating a signaling cascade that ultimately leads to the activation of transcription factors that bind to the promoter regions of the mys genes.
The following diagram provides a simplified representation of the regulatory pathway.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound.
Extraction of this compound
This protocol is adapted for the extraction of M2G from cyanobacterial biomass.
-
Harvesting: Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Lyophilization: Freeze-dry the cell pellet to obtain a dry biomass.
-
Extraction Solvent: Use a 20% aqueous methanol (B129727) (v/v) solution as the extraction solvent.
-
Extraction Procedure:
-
Add the extraction solvent to the lyophilized biomass (e.g., 10 mL per gram of dry weight).
-
Sonicate the mixture on ice for 15-20 minutes to disrupt the cells.
-
Incubate the mixture at 45°C for 2-3 hours with occasional vortexing.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the M2G extract.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
-
Solvent Removal: Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.
-
Storage: Store the aqueous extract at -20°C until further processing.
Purification of this compound
A multi-step chromatographic approach is typically required to obtain pure M2G.
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to remove nonpolar impurities like pigments and lipids.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other highly polar compounds.
-
Elute the MAAs with a stepwise gradient of methanol in water (e.g., 10%, 25%, 50% methanol). M2G will typically elute in the lower to mid-methanol fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the M2G-containing fractions using a preparative reverse-phase HPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water with a small amount of an ion-pairing agent like 0.1% formic acid or acetic acid.
-
Detection: Monitor the elution profile at the absorbance maximum of M2G (~331 nm).
-
Collect the fractions corresponding to the M2G peak.
-
-
Desalting: If necessary, desalt the purified M2G fraction using a suitable method like size-exclusion chromatography or another round of SPE with a focus on removing salts.
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the accurate quantification of M2G.
-
Sample Preparation:
-
Dilute the purified or crude extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used. A C18 column is generally suitable.[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale separations.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for M2G.
-
Precursor Ion: The protonated molecule of M2G ([M+H]⁺) has a mass-to-charge ratio (m/z) of 303.11.
-
Product Ions: Select specific product ions for quantification in multiple reaction monitoring (MRM) mode. Characteristic fragment ions for M2G should be determined by infusing a pure standard or from a high-resolution MS analysis.
-
Quantification: Create a calibration curve using a purified M2G standard of known concentration. The concentration of M2G in the samples can then be determined by comparing their peak areas to the calibration curve.
-
The following diagram outlines the general experimental workflow for the analysis of this compound.
Conclusion
This compound represents a promising natural product with significant potential for applications in skincare and medicine. This guide provides a comprehensive resource for researchers and professionals working on the isolation, characterization, and application of this unique mycosporine-like amino acid. Further research is needed to fully elucidate its distribution in a wider range of organisms, to optimize its production through biotechnological approaches, and to explore its full spectrum of biological activities.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Upregulation of Biosynthetic Genes Required for Accumulation of this compound under Salt Stress Conditions in the Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction and Characterization of Mycosporine-2-glycine (M2G) from Aphanothece halophytica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation.[1][2] Mycosporine-2-glycine (M2G) is a rare MAA found in the halotolerant cyanobacterium Aphanothece halophytica.[1][3][4] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its potent antioxidant, anti-inflammatory, and photoprotective properties.[5][6][7] M2G's ability to dissipate absorbed UV radiation as heat and scavenge free radicals makes it a promising candidate for development as a natural sunscreen and anti-aging agent.[1][7]
These application notes provide detailed protocols for the extraction, purification, and characterization of M2G from Aphanothece halophytica, along with a summary of its reported biological activities.
Data Presentation
Table 1: Quantitative Data on this compound (M2G) from Aphanothece halophytica
| Parameter | Value | Conditions/Notes | Reference |
| Accumulation | |||
| Under High Salinity | ~85.2 ± 0.7 µmol/g (dry weight) | Transformed E. coli expressing A. halophytica MAA genes in medium with 0.6 M NaCl. | [8][9] |
| Increased 2.0-fold | Compared to control conditions with elevated nitrate (B79036) concentrations at high salinity. | [10] | |
| With Glycine/Serine Supplementation | Increased 1.4-fold (glycine) and 2.0-fold (serine) | Exogenous supply at high salinity. | [10] |
| Under UV-B Radiation | Accumulation is stimulated, but less so than under high salinity stress. | In vivo analysis of A. halophytica. | [8] |
| Antioxidant Activity (IC50 Values) | |||
| DPPH Radical Scavenging | 22 µM | [6] | |
| 4.23 ± 0.21 mM | [5][11] | ||
| ABTS Radical Scavenging | 40 µM | Compared to Trolox (10 µM), Porphyra-334 (133 µM), and Shinorine (94 µM). | [6] |
| 2.258 mM | Compared to Vitamin C (0.503 mM). | [12] | |
| Physical Properties | |||
| Maximum Absorbance (λmax) | 331 nm | [6][13] | |
| Molecular Weight | <400 Da | [1] | |
| Protonated Mass [MH+] | 303 | Electrospray mass spectrometry analysis. | [6] |
Experimental Protocols
Protocol 1: Cultivation of Aphanothece halophytica for M2G Production
This protocol is based on methods for cultivating halotolerant cyanobacteria to induce MAA production.
Materials:
-
Aphanothece halophytica culture
-
Medium for Aphanothece halophytica (e.g., containing 1 M NaCl, 2 mM NaHCO3)[13]
-
Culture flasks
-
Light source (cool-white fluorescent tubes)
-
Incubator or temperature-controlled room
Method:
-
Inoculate the Aphanothece halophytica culture into fresh medium in sterile culture flasks.
-
Incubate the culture under a continuous light source at a controlled temperature (e.g., 30°C).
-
To induce M2G production, expose the culture to high light intensity or increased salinity. For instance, cultures can be grown outdoors under natural sunlight where noontime photon fluence reaches approximately 1800 µmol m⁻² s⁻¹ at around 35°C.[13] Alternatively, increase the NaCl concentration in the medium.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 10 minutes) when the culture reaches the desired density.[13]
Protocol 2: Extraction of this compound (M2G)
This protocol outlines a common method for extracting MAAs from cyanobacterial biomass.[1][13]
Materials:
-
Harvested Aphanothece halophytica cell pellet
-
Methanol (B129727) (20% and 100%)
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Rotary evaporator or vacuum concentrator
Method:
-
Resuspend the harvested cell pellet in 20% aqueous methanol.
-
Extract the MAAs for 2 hours at 45°C.[13]
-
Alternatively, for cell disruption, sonicate the suspension on ice. Use settings such as: output 7, 30 seconds on, 30 seconds off, for a total on-time of 60 seconds.[3] Ensure the cells are completely disrupted.
-
Centrifuge the suspension at 15,000 x g for 10 minutes at 25°C to pellet cell debris.[3]
-
Transfer the supernatant containing the extracted M2G to a new tube.
-
Dry the supernatant using a rotary evaporator or a vacuum concentrator.
-
Re-dissolve the dried extract in 100% methanol to precipitate salts.[13]
-
Centrifuge to remove the precipitated salts and collect the methanol supernatant containing the partially purified M2G.
-
Dry the methanol extract.
-
Dissolve the final dried material in water for further purification.
Protocol 3: Purification of M2G by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for purifying MAAs.[13]
Materials:
-
Crude M2G extract
-
HPLC system with a UV detector
-
Reversed-phase semi-preparative column (e.g., Supelcosil SPLC-8, 5 µm, 250 x 10 mm)[13]
-
Guard column
-
Mobile phase: 0.1% acetic acid in water
-
Fraction collector
Method:
-
Dissolve the crude M2G extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject the sample into the HPLC system.
-
Elute the sample with 0.1% acetic acid in water at a flow rate of 2 ml/min.[13]
-
Monitor the elution profile at 331 nm, the maximum absorbance wavelength for M2G.
-
Collect the fractions corresponding to the M2G peak.
-
Combine the purified fractions and lyophilize to obtain pure M2G.
Protocol 4: Antioxidant Activity Assay (ABTS Method)
This protocol provides a method to assess the free radical scavenging activity of the purified M2G.[1]
Materials:
-
Purified M2G
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS)
-
Trolox (as a positive control)
-
Spectrophotometer
Method:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare different concentrations of the purified M2G and the Trolox standard.
-
Add the M2G solution or Trolox to the ABTS solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value (the concentration required to inhibit 50% of the ABles).
Visualizations
Caption: Workflow for the extraction and purification of this compound (M2G).
Caption: Biosynthetic pathway of this compound (M2G).
References
- 1. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria | Semantic Scholar [semanticscholar.org]
- 5. Anti-Inflammation Activities of Mycosporine-Like Amino Acids (MAAs) in Response to UV Radiation Suggest Potential Anti-Skin Aging Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Upregulation of Biosynthetic Genes Required for Accumulation of this compound under Salt Stress Conditions in the Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of Mycosporine-2-glycine using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by a wide range of marine and freshwater organisms, including cyanobacteria, algae, and corals.[1][2][3] These compounds are of significant interest due to their potent UV-absorbing properties, which allow them to function as natural sunscreens, and their demonstrated antioxidant and anti-inflammatory activities.[4][5] Mycosporine-2-glycine (M2G) is a specific MAA that has garnered attention for its potential applications in cosmetics, pharmaceuticals, and as a photoprotective agent.[3][5][6]
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation, purification, and quantification of MAAs, including M2G.[4][7] This document provides detailed application notes and protocols for the purification of this compound using HPLC, intended for researchers, scientists, and professionals in drug development. The protocols described herein are compiled from established methodologies to ensure reliable and reproducible results.
Data Presentation
Table 1: HPLC Systems and Columns for this compound (M2G) Purification
| Parameter | Description | Source |
| HPLC System | Agilent 1100 or 1260, Shimadzu Nexera XR system, Waters HPLC-DAD | [2][3][8][9] |
| Column Type | Reversed-phase C18 (e.g., Sphereclone ODS(2), HSS T3, Triart C18, Luna C18) | [3][4][8][10] |
| Column Dimensions | 250 mm x 4.6 mm, 150 mm x 4.6 mm | [8][10] |
| Particle Size | 3 µm, 3.5 µm, 5 µm | [3][8][10] |
| Guard Column | Recommended to protect the analytical column | [10] |
Table 2: Typical HPLC Operating Conditions for this compound (M2G) Analysis
| Parameter | Condition | Source |
| Mobile Phase A | 0.1% or 0.2% Formic acid in water, or Milli-Q water | [4][8][10] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile | [2][8][10] |
| Gradient Elution | A linear gradient from 0-100% Mobile Phase B is commonly used. A typical gradient might be: 0% B for 5 min, ramp to 100% B over 15 min, hold for 5 min, and then return to initial conditions. | [10] |
| Flow Rate | 0.8 - 1.0 mL/min | [2][8][10] |
| Injection Volume | 10 - 100 µL | [2][8][10] |
| Column Temperature | 25 - 35 °C | [2][3][8] |
| Detection Wavelength | 331 nm (λmax for M2G) with a photodiode array (PDA) detector to acquire full UV spectra (200-400 nm). | [6] |
Table 3: Example Retention Times for this compound (M2G) and Related Compounds
| Compound | Retention Time (min) | HPLC Conditions | Source |
| This compound | ~5.9 | Triart C18, 10-70% Methanol gradient | [11] |
| Mycosporine-glycine | ~3.5 | C18 column, Methanol/Water gradient | [9] |
| Shinorine | ~3.46 | Sphereclone ODS(2) C18, Methanol/Water gradient | [10] |
| Porphyra-334 | ~3.57 | Sphereclone ODS(2) C18, Methanol/Water gradient | [10] |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Extraction of Mycosporine-like Amino Acids (including M2G) from Biological Samples
This protocol describes a general method for the extraction of MAAs from cyanobacteria or macroalgae.
Materials:
-
Lyophilized or fresh biological material (e.g., cyanobacterial cells, algal tissue)
-
20-25% aqueous methanol (v/v) or ethanol (B145695) (v/v)[8]
-
Centrifuge and centrifuge tubes
-
Sonicator or homogenizer
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Weigh the lyophilized or fresh biological material.
-
Add the extraction solvent (20-25% aqueous methanol or ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).[8]
-
Disrupt the cells using a sonicator or homogenizer to enhance extraction efficiency. This can be performed on ice to prevent degradation of the target compounds.
-
Incubate the mixture at 40-45°C for 2 hours with occasional vortexing.[6][8]
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[12]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times to maximize the yield.[8]
-
Pool the supernatants and concentrate them using a rotary evaporator at a temperature below 45°C.
-
Re-dissolve the dried extract in a known volume of distilled water or the initial HPLC mobile phase.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter prior to HPLC analysis.
Protocol 2: Analytical HPLC for the Quantification of this compound
This protocol outlines a standard analytical HPLC method for the separation and quantification of M2G.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: Methanol.
-
Filtered and degassed solvents.
-
M2G standard (if available) or a well-characterized MAA extract.
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the PDA detector to acquire data from 200-400 nm, with a specific monitoring wavelength of 331 nm for M2G.
-
Inject 20 µL of the filtered sample extract.
-
Run the following gradient program at a flow rate of 1.0 mL/min:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: Linear gradient from 70% to 5% B
-
26-35 min: Hold at 5% B (re-equilibration)
-
-
Identify the M2G peak based on its characteristic retention time and UV-Vis spectrum (λmax ≈ 331 nm).
-
Quantify M2G by creating a calibration curve with a purified standard or by using the molar extinction coefficient if a standard is unavailable.
Protocol 3: Semi-Preparative HPLC for the Purification of this compound
This protocol is for isolating larger quantities of M2G for further characterization and bioactivity studies.
Materials and Equipment:
-
Semi-preparative HPLC system with a higher flow rate pump, manual or automated fraction collector.
-
Semi-preparative reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: Methanol.
-
Concentrated MAA extract.
Procedure:
-
Equilibrate the semi-preparative HPLC system and column with the initial mobile phase conditions.
-
Perform an initial analytical run to determine the retention time of M2G under the semi-preparative conditions.
-
Inject a larger volume of the concentrated extract onto the semi-preparative column. The injection volume will depend on the column capacity and the concentration of the extract.
-
Run a gradient program similar to the analytical method, but adjusted for the semi-preparative scale. The flow rate will be higher (e.g., 3-5 mL/min).
-
Set the fraction collector to collect the eluent corresponding to the retention time of the M2G peak.
-
Pool the collected fractions containing pure M2G.
-
Confirm the purity of the isolated M2G using analytical HPLC.
-
Remove the solvent from the purified fractions using a rotary evaporator or lyophilizer.
-
Store the purified M2G at -20°C or below for long-term stability.
Mandatory Visualizations
References
- 1. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters [mdpi.com]
- 2. Comprehensive Extraction and Biological Activities of Mycosporine-like Amino Acids and Glyceroglycolipids Extracts from Two Macroalgae Ecklonia kurome and Ulva lactuca [mdpi.com]
- 3. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
Quantifying Mycosporine-2-glycine (M2G) in Biological Samples: An Application Note and Protocol
Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA) found in various marine organisms, particularly in cyanobacteria and macroalgae, where it serves as a potent ultraviolet (UV) sunscreen.[1][2][3] Its antioxidant and photoprotective properties have garnered significant interest for applications in the pharmaceutical and cosmetic industries.[4][5] This document provides detailed protocols for the extraction and quantification of M2G from biological samples, targeting researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The concentration of this compound can vary significantly between species and is influenced by environmental factors such as UV radiation and salinity.[6][7] The following table summarizes quantitative data for M2G and other relevant MAAs as reported in the literature.
| Organism | MAA Composition | Concentration (mg/g DW or as specified) | Reference |
| Euhalothece sp. | This compound (major), another MAA at 362 nm | High concentrations under high light intensities | [1][8] |
| Halotolerant cyanobacterium | This compound | Not specified, but successfully isolated | [9] |
| Aphanothece halophytica | This compound | Production significantly increased by 2.0 M NaCl | [6] |
| Sea cucumbers (epidermis) | Asterina-330 (major), mycosporine-glycine | This compound is noted as a component of their diet (benthic microalgae) | [4] |
| Sphaerospermopsis torques-reginae ITEP-024 | Shinorine, porphyra-334, mycosporine-glycine-alanine | Total MAAs increased from 0.90 to 6.14 µg/mg after UVR induction | [10] |
| Red Macroalgae (general) | Shinorine, porphyra-334, palythine, asterina-330 (most abundant) | This compound occurs to a lesser extent | [3][11] |
Experimental Protocols
Extraction of this compound
This protocol outlines a general procedure for the extraction of M2G from biological samples such as cyanobacteria and macroalgae. The choice of solvent can influence extraction efficiency, with aqueous methanol (B129727) and ethanol (B145695) being commonly used.[12][13][14]
Materials:
-
Lyophilized biological sample
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Freeze the lyophilized sample (approximately 100 mg) with liquid nitrogen.
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 20 mg of the powdered sample to a microcentrifuge tube.
-
Add 1 mL of 20% aqueous methanol or distilled water to the tube.
-
Vortex the mixture for 10 seconds.
-
Extract for 2 hours at 40°C.[14]
-
Centrifuge the extract at 14,000 x g for 5 minutes to pellet cellular debris.[12]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common method for the quantification of M2G.[3][9][15] A C8 or C18 reversed-phase column is typically employed.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or similar, equipped with a PDA detector.[16]
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13][16]
-
Mobile Phase: Isocratic elution with 1.5% methanol and 0.15% acetic acid in water.[13] A gradient elution can also be used for separating a wider range of MAAs.[17]
-
Flow Rate: 0.8 mL/min.[16]
-
Column Temperature: 25°C.[16]
-
Injection Volume: 10 µL.[16]
-
Detection Wavelength: M2G has a characteristic absorption maximum at 331 nm.[1][8] The PDA detector should be set to monitor a range that includes this wavelength (e.g., 300-400 nm).
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the filtered sample extract.
-
Run the analysis for a sufficient time to allow for the elution of all compounds of interest.
-
Identify the M2G peak based on its characteristic retention time and absorption spectrum (λmax ≈ 331 nm).
-
Quantify M2G by comparing the peak area with a standard curve generated from a purified M2G standard. If a standard is not available, quantification can be estimated using published molar extinction coefficients.
Identification of this compound by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of M2G.[7][9][18]
Instrumentation and Conditions:
-
LC-MS System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[17][18]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[8][18]
-
Mass Analyzer: Set to acquire full scan data and fragmentation data (MS/MS) for the expected mass of M2G.
Procedure:
-
Perform LC separation as described in the HPLC protocol.
-
The mass spectrometer will detect the protonated molecule of M2G, [M+H]+, which has a mass-to-charge ratio (m/z) of 303.[8]
-
Confirm the identity of M2G by comparing the fragmentation pattern (MS/MS) with previously reported data. A characteristic fragmentation includes the loss of a methyl radical (CH3) and subsequently CO2.[18]
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Logical steps for the quantification of M2G using HPLC-PDA.
References
- 1. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic and biochemical evidence for redundant pathways leading to mycosporine-like amino acid biosynthesis in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024 [e-algae.org]
- 11. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features | MDPI [mdpi.com]
Application Notes and Protocols for Mycosporine-2-glycine (M2G) Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of Mycosporine-2-glycine (M2G), a naturally occurring, water-soluble compound with significant UV-absorbing and antioxidant properties.[1][2][3] M2G's potential as a photoprotective and anti-aging agent makes it a compound of interest for the pharmaceutical and cosmetic industries.[2][3][4] The following sections detail the methodologies for two widely accepted antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and present quantitative data on M2G's antioxidant efficacy.
Antioxidant Activity of this compound
Mycosporine-like amino acids (MAAs), including M2G, are recognized for their antioxidant activities, which contribute to their protective functions in organisms exposed to high levels of solar radiation.[1][2][3] M2G has demonstrated potent radical scavenging activity in both DPPH and ABTS assays.[2]
Quantitative Antioxidant Data
The antioxidant capacity of M2G is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound (M2G) | DPPH | 22 | Ascorbic Acid | 2.8 |
| This compound (M2G) | ABTS | 40 | Trolox | 10 |
| Mycosporine-glycine | DPPH | 43 | - | - |
| Porphyra-334 | DPPH | 3400 | - | - |
| Shinorine | ABTS | 94 | - | - |
| Porphyra-334 | ABTS | 133 | - | - |
Table 1: Comparative IC50 values for this compound and other relevant compounds in DPPH and ABTS assays. Data compiled from multiple sources.[2][3][5]
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS antioxidant capacity assays, adapted for the analysis of M2G.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][7] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[6][8] The change in absorbance is measured spectrophotometrically to quantify the antioxidant activity.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound (M2G) sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.[6] Keep the solution in a dark bottle to protect it from light.
-
-
Preparation of Sample and Control Solutions:
-
Dissolve M2G in a suitable solvent (e.g., methanol, water) to prepare a stock solution.
-
Prepare a series of dilutions of the M2G stock solution to determine the IC50 value.
-
Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the M2G sample dilutions to triplicate wells.
-
Add 100 µL of the positive control dilutions to separate triplicate wells.
-
For the blank, add 100 µL of the solvent used to dissolve the samples.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6][9]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the M2G sample or positive control.[7]
-
-
Plot the % scavenging against the concentration of M2G and the positive control to determine their respective IC50 values.
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10][11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[10][11] In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is measured spectrophotometrically.[10]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (M2G) sample
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Preparation of Sample and Control Solutions:
-
Dissolve M2G in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the M2G stock solution.
-
Prepare a similar series of dilutions for the positive control (e.g., Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the M2G sample dilutions to triplicate wells.
-
Add 20 µL of the positive control dilutions to separate triplicate wells.
-
For the blank, add 20 µL of the solvent.
-
Add 180 µL of the working ABTS•+ solution to all wells.
-
Mix the contents of the wells.
-
Incubate the plate in the dark at room temperature for 5-10 minutes.[13]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent blank.
-
A_sample is the absorbance of the ABTS•+ solution with the M2G sample or positive control.
-
-
Plot the % scavenging against the concentration of M2G and the positive control to determine their respective IC50 values.
-
Visualized Workflows and Relationships
To aid in the understanding of the experimental processes and the context of M2G's antioxidant activity, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Proposed Antioxidant Mechanisms of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Mycosporine-2-glycine (M2G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA) that has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of M2G in vitro. The methodologies outlined are designed for use in research and drug development settings to elucidate the mechanisms of action and quantify the bioactivity of M2G.
The primary mechanism of M2G's anti-inflammatory action involves the downregulation of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, M2G has been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] This activity is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
Data Presentation
The following table summarizes quantitative data on the anti-inflammatory effects of this compound (M2G) based on published studies. This serves as a reference for expected outcomes when performing the described assays.
| Assay | Cell Line | Inducer | M2G Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified | 2-3 fold more potent inhibition than shinorine, porphyra-334, and palythine. | [2][3] |
| iNOS mRNA Expression | RAW 264.7 | LPS | Not specified | Significant suppression. | [2][3] |
| COX-2 mRNA Expression | RAW 264.7 | LPS | Not specified | Significant suppression. | [2][3] |
| COX-2 mRNA Expression | HaCaT | UV Radiation | 0.3 mM | Significant decrease to control levels. | [5] |
Experimental Protocols
Cell Culture and Treatment
This initial protocol is fundamental for all subsequent assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (M2G)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction) at a density that allows for optimal growth and response to treatment. A typical seeding density for RAW 264.7 cells is 1.5 x 10⁵ cells/mL.
-
Adherence: Allow cells to adhere and grow for 24 hours before treatment.
-
M2G Pre-treatment: Prepare stock solutions of M2G in a suitable vehicle (e.g., sterile water or PBS). Pre-treat the cells with various concentrations of M2G for 1-2 hours. Include a vehicle-only control.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS only).
-
Incubation: Incubate the cells for the desired period, which will vary depending on the specific assay (e.g., 24 hours for NO production, shorter times for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 100 µL of Griess Reagent (freshly mixed equal volumes of Component A and Component B) to each well containing the supernatant and standards.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
DCFDA Loading: Wash the cells with warm PBS. Load the cells with 10-20 µM DCFDA in serum-free medium or PBS for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add fresh medium containing various concentrations of M2G and/or LPS.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at desired time points.
Gene Expression Analysis (RT-qPCR) for iNOS and COX-2
This protocol quantifies the mRNA levels of iNOS and COX-2.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: After the desired treatment period (e.g., 6-12 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot) for iNOS and COX-2
This method detects and quantifies the protein levels of iNOS and COX-2.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Cytokine Measurement (ELISA) for TNF-α and IL-6
This assay quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
96-well microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after the desired treatment period.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays of M2G.
NF-κB Signaling Pathway
Caption: M2G inhibits the NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway
Caption: Potential inhibition of the MAPK signaling pathway by M2G.
References
- 1. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 5. Anti-Inflammation Activities of Mycosporine-Like Amino Acids (MAAs) in Response to UV Radiation Suggest Potential Anti-Skin Aging Activity | MDPI [mdpi.com]
Assessing the Photoprotective Efficacy of Mycosporine-2-glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation in marine and freshwater environments.[1] These compounds are recognized for their potent UV-absorbing properties and are increasingly being investigated for their potential as natural and effective photoprotective agents in cosmetics and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for assessing the photoprotective efficacy of M2G, focusing on its UV-absorbing capabilities, antioxidant activity, and its effects on cellular signaling pathways in response to UV-induced stress.
Physicochemical and Antioxidant Properties of this compound
M2G exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum, a key characteristic for a photoprotective agent.[4] Beyond its ability to physically block UV radiation, M2G also possesses significant antioxidant properties, enabling it to neutralize reactive oxygen species (ROS) generated by UV exposure, thus preventing cellular damage.[2][5]
UV-Absorbing Properties
| Property | Value | Reference |
| UV Absorption Maximum (λmax) | 331 nm | [6][7] |
Antioxidant Capacity
The antioxidant efficacy of M2G has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are presented below, alongside common antioxidant standards for comparison.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound (M2G) | 22 µM | [2] |
| Mycosporine-glycine | 43 µM | [2] | |
| Ascorbic Acid | 2.8 µM | [2] | |
| ABTS Radical Scavenging | This compound (M2G) | 40 µM | [2] |
| Porphyra-334 | 133 µM | [2] | |
| Shinorine | 94 µM | [2] | |
| Trolox | 10 µM | [2] |
Cellular and Molecular Mechanisms of Photoprotection
M2G confers photoprotection not only through its physicochemical properties but also by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Regulation of a Key Antioxidant Pathway
M2G has been shown to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchtweet.com [researchtweet.com]
Application Notes and Protocols for Heterologous Production of Mycosporine-2-glycine in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules known for their potent UV-absorbing properties, making them promising candidates for natural sunscreens and other pharmaceutical applications.[1][2][3] Mycosporine-2-glycine (M2G) is a specific MAA that has demonstrated osmoprotectant and antioxidant activities.[2] Due to the low abundance of M2G in its natural producers, heterologous production in a fast-growing and genetically tractable host like Escherichia coli presents a viable alternative for large-scale production.[2][4]
This document provides a detailed overview of the methods and protocols for the heterologous production of M2G in E. coli, including the biosynthetic pathway, gene cluster selection, expression vector construction, fermentation, and purification.
M2G Biosynthetic Pathway
The biosynthesis of M2G in microorganisms starts from sedoheptulose-7-phosphate (S7P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[4] The pathway involves a series of enzymatic reactions catalyzed by genes typically found in a biosynthetic gene cluster (BGC), often designated as mys or a similar nomenclature.
The key steps are:
-
Core Synthesis: The initial steps involve the conversion of S7P to 4-deoxygadusol (4-DG), the core chromophore of MAAs. This is catalyzed by two enzymes:
-
Mycosporine-glycine (MG) Formation: An ATP-grasp enzyme (MysC) attaches a glycine (B1666218) molecule to the 4-DG core, forming the intermediate mycosporine-glycine (MG).[4][5]
-
M2G Synthesis: A second glycine molecule is attached to the MG intermediate. This final step can be catalyzed by one of two types of enzymes:[4][5]
Experimental Workflow for M2G Production in E. coli
The overall process involves identifying and isolating the M2G biosynthetic gene cluster, cloning it into a suitable expression vector, transforming the vector into an E. coli host, optimizing culture conditions for production, and finally, extracting and purifying the target compound.
Data Presentation: M2G Production in E. coli
Quantitative data from studies on heterologous M2G production are summarized below. This allows for a comparison of production efficiencies under different conditions.
| Source Organism of Genes | E. coli Host Strain | Expression Vector(s) | Culture Conditions | M2G Titer | Reference |
| Aphanothece halophytica | Not specified | Not specified | LB medium with 0.75 M NaCl and 5 mM glycine | 205 µg/g fresh weight | [2] |
| Nostoc punctiforme ATCC 29133 | Not specified | pJGM06 (mysA,B,C) + pJGM09 (mysD) | Not specified | Detected, not quantified | [6] |
Note: Quantitative data on M2G production in E. coli is limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
Gene Cluster Amplification and Vector Construction
Objective: To clone the M2G biosynthetic genes (mysA, mysB, mysC, mysD/E) into an E. coli expression vector.
Materials:
-
Genomic DNA from an M2G-producing organism (e.g., Aphanothece halophytica).
-
High-fidelity DNA polymerase.
-
PCR primers specific for the target genes.
-
Expression vectors (e.g., pETDuet-1, pACYCDuet-1 for co-expression).[7]
-
Restriction enzymes and T4 DNA ligase.
-
Chemically competent E. coli for cloning (e.g., DH5α).
Protocol:
-
Gene Amplification: Amplify the individual mys genes or the entire gene cluster from the source organism's genomic DNA using PCR with high-fidelity polymerase. Design primers with appropriate restriction sites for cloning.
-
Vector and Insert Preparation: Digest both the expression vector(s) and the PCR products with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested gene fragments into the corresponding digested expression vector(s) using T4 DNA ligase. For multi-gene pathways, co-expression vectors like pETDuet-1 and pACYCDuet-1 can be used to house different parts of the pathway.[7]
-
Transformation for Cloning: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Verification: Select positive colonies and verify the correct insertion of the genes by colony PCR, restriction digestion, and Sanger sequencing.
Heterologous Expression in E. coli
Objective: To express the M2G biosynthetic pathway in an E. coli expression host and induce production.
Materials:
-
Verified expression plasmid(s) containing the mys genes.
-
Chemically competent E. coli expression host (e.g., BL21(DE3)).[8]
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).[9]
Protocol:
-
Transformation: Transform the verified plasmid(s) into the E. coli BL21(DE3) expression host.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic(s). Incubate overnight at 37°C with shaking (approx. 180-220 rpm).[10]
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture (typically a 1:100 dilution).
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9][11]
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM to induce gene expression.[9] Some studies suggest that adding precursors like glycine (e.g., 5 mM) and stressors like NaCl (e.g., 0.75 M) to the medium at the time of induction can enhance M2G production.[2]
-
Post-Induction Growth: Continue to incubate the culture for an additional 12-24 hours. Lowering the temperature to 16-25°C post-induction may improve protein solubility and product formation.[11]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C). Discard the supernatant and store the cell pellet at -20°C or proceed directly to extraction.
Extraction and Purification of M2G
Objective: To extract M2G from the E. coli cell pellet and purify it for analysis.
Materials:
-
Harvested E. coli cell pellet.
-
Extraction solvent: 20% aqueous methanol (B129727).[12]
-
Dichloromethane (for removing nonpolar compounds).[1]
-
Methanol (100%).
-
Centrifuge and tubes.
-
Lyophilizer or vacuum concentrator.
-
HPLC system with a preparative C18 column.
Protocol:
-
Extraction: Resuspend the cell pellet in 20% aqueous methanol. The volume depends on the pellet size (e.g., 40 mL for a pellet from 1L culture). Incubate for 2 hours at 45°C or use sonication to lyse the cells and release the contents.[12]
-
Clarification: Centrifuge the extract to pellet cell debris. Collect the supernatant.
-
Solvent Partitioning (Optional): To remove nonpolar contaminants, mix the aqueous methanol extract with an equal volume of dichloromethane.[1] Vigorously mix and then separate the layers by centrifugation. Collect the upper aqueous layer containing the water-soluble M2G.[1]
-
Drying: Dry the aqueous extract using a lyophilizer or a vacuum concentrator.[1][12]
-
Methanol Wash: Resuspend the dried residue in a small volume of 100% methanol to precipitate salts.[1][12] Centrifuge and collect the methanol supernatant. Evaporate the methanol to dryness.
-
Final Preparation: Dissolve the final dried residue in water or the HPLC mobile phase for purification.
-
Preparative HPLC: Purify M2G using a preparative HPLC system equipped with a C18 column. Collect fractions that absorb at approximately 331 nm, the characteristic absorption maximum for M2G.[12]
Quantification of M2G by HPLC
Objective: To quantify the concentration of M2G in the purified samples.
Materials:
-
Purified M2G sample.
-
Analytical HPLC system with a diode array detector (DAD).
-
Analytical C18 column (e.g., 4.6 x 250 mm).[1]
-
Mobile Phase: A binary solvent system is typically used. For example:
-
M2G standard (if available).
Protocol:
-
Sample Preparation: Dissolve the purified M2G extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the sample onto the analytical C18 column.
-
Elution Gradient: Use a linear gradient to separate the compounds. For example: start with 1% Solvent B, ramp to 20% B over 7 minutes, then to 80% B over 10 minutes, and hold for 5 minutes.[1][13] The flow rate is typically 1 mL/min.[1]
-
Detection: Monitor the elution profile at 310 nm or 331 nm.[1][12]
-
Quantification: Identify the M2G peak based on its retention time compared to a standard or by collecting the peak and confirming its identity via LC-MS.[8] The concentration can be determined by creating a standard curve if a pure standard is available, or by using the molar extinction coefficient if known.
References
- 1. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances and Future Prospects of Mycosporine-like Amino Acids [mdpi.com]
- 4. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the Natural Antioxidant Mycosporine-Glycine and Its Anti-Photodamage Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Mycosporine-2-glycine (M2G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent UV-absorbing properties.[1][2] Found in a variety of marine and terrestrial organisms, M2G and other MAAs are of significant interest for their potential applications in sunscreens, anti-aging formulations, and as antioxidants.[3][4] Understanding the stability of M2G under various environmental conditions is critical for its development as a bioactive ingredient in pharmaceutical and cosmetic products.
These application notes provide a comprehensive protocol for the stability testing of this compound, including methodologies for forced degradation studies and a validated stability-indicating analytical method.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₆ | MedKoo |
| Molecular Weight | 245.23 g/mol | MedKoo |
| Appearance | Solid powder | MedKoo |
| Solubility | Water-soluble | [2] |
| UV Absorption Maximum (λmax) | ~331 nm | [5] |
Stability Profile of Mycosporine-like Amino Acids
MAAs are generally regarded as highly stable molecules.[2] However, their stability can be influenced by factors such as pH, temperature, and exposure to light. The following tables summarize the available stability data for M2G and related MAAs.
Table 1: Thermal Stability of Mycosporine-like Amino Acids
| Compound | Condition | Observation | Reference |
| Mycosporine-glycine (M-Gly) | 80°C for 3 hours in solution | Hydrolyzes to 4-deoxygadusol. | [6] |
| Porphyra-334 | 75 ± 2°C for 6 hours | No change in absorption spectrum. | [6] |
| General MAAs | Short-term (days to weeks) | Stable at 0 - 4°C. | [7] |
| General MAAs | Long-term (months to years) | Stable at -20°C. | [7] |
Table 2: pH Stability of Mycosporine-like Amino Acids
| Compound | pH Range | Observation | Reference |
| Mycosporine-glycine (M-Gly) | 8.5 | Maximum antioxidant activity. | [8][9] |
| Mycosporine-glycine (M-Gly) | Decreasing pH from 8.5 | Decreased antioxidant activity. | [8][9] |
| Porphyra-334 | 3.15 (ambient temperature, 24h) | Cleavage observed. | [8] |
Table 3: Photostability of Mycosporine-like Amino Acids
| Compound | Condition | Quantum Yield (Φ) | Observation | Reference |
| Porphyra-334 | Aqueous air-saturated solution | 2.4 ± 0.3 × 10⁻⁴ | Highly photostable. | [6] |
| Palythine | Air-saturated aqueous solution | (1.2 ± 0.2) × 10⁻⁵ | Highly photostable. | [10][11] |
| Mycosporine-glycine (M-Gly) | UV irradiation alone | No degradation | Does not undergo self-photosensitized degradation. | [12] |
| General MAAs | UV irradiation with photosensitizer | - | Photodegradation can occur. | [6] |
Experimental Protocols
This section outlines the protocols for conducting forced degradation studies and for the analysis of M2G stability using a stability-indicating HPLC method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
4.1.1. Preparation of M2G Stock Solution: Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
4.1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of M2G stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of M2G stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of M2G stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate 1 mL of M2G stock solution at 80°C for 48 hours in a controlled temperature chamber.
-
-
Photolytic Degradation:
-
Expose 1 mL of M2G stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark at the same temperature.
-
4.1.3. Sample Analysis: All stressed samples, along with an unstressed control, should be diluted appropriately and analyzed using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate and quantify M2G from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: 331 nm.[5]
-
Injection Volume: 20 µL.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Visualization of Pathways and Workflows
Experimental Workflow for M2G Stability Testing
Caption: Workflow for M2G stability testing.
Postulated Degradation Pathway of this compound
The degradation of this compound can be postulated to occur through hydrolysis of the amino acid side chains and oxidation of the cyclohexenone ring.
Caption: Postulated degradation pathways for M2G.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner. The percentage of M2G remaining after exposure to each stress condition should be calculated and tabulated. Any significant degradation products should be identified and their relative amounts reported.
Example Table for Reporting Stability Data:
| Stress Condition | Incubation Time (hours) | Initial M2G Conc. (µg/mL) | Final M2G Conc. (µg/mL) | % M2G Remaining | Degradation Products Observed |
| Control (RT, dark) | 48 | 100 | 99.5 | 99.5 | None |
| 0.1 M HCl, 60°C | 24 | 100 | 75.2 | 75.2 | Peak at RRT 0.8 |
| 0.1 M NaOH, 60°C | 24 | 100 | 60.1 | 60.1 | Peak at RRT 0.8, Peak at RRT 1.2 |
| 3% H₂O₂, RT | 24 | 100 | 85.4 | 85.4 | Minor peaks |
| 80°C | 48 | 100 | 55.8 | 55.8 | Peak at RRT 0.8 |
| Photolytic | - | 100 | 92.3 | 92.3 | Minor peaks |
*RRT = Relative Retention Time with respect to the M2G peak.
Conclusion
This document provides a comprehensive framework for assessing the stability of this compound. The outlined protocols for forced degradation and the stability-indicating HPLC method will enable researchers to generate robust and reliable data. This information is crucial for determining appropriate storage conditions, shelf-life, and formulation strategies for M2G-containing products, thereby facilitating its successful development for commercial applications. Further studies should focus on the definitive identification of degradation products using techniques such as LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects [mdpi.com]
- 9. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]
Mycosporine-2-glycine (M2G): A Natural Photoprotective Agent for Advanced Sunscreen Formulations
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble compound belonging to the mycosporine-like amino acid (MAA) family.[1] Found in various marine and freshwater organisms, M2G serves as a primary defense against harmful ultraviolet (UV) radiation.[2] Its remarkable photostability, potent UV-absorbing properties, and multifaceted biological activities, including antioxidant and anti-inflammatory effects, position it as a highly promising candidate for the development of next-generation, safe, and effective natural sunscreen agents.[3][4] These application notes provide a comprehensive overview of M2G's photoprotective attributes and detailed protocols for its evaluation.
Physicochemical and Photoprotective Properties
This compound exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum, which is crucial for broad-spectrum sun protection.[5] Unlike many synthetic UV filters, M2G dissipates absorbed UV energy as heat without the formation of harmful reactive oxygen species (ROS).[6]
Table 1: Physicochemical and UV-Absorption Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| UV Absorption Maximum (λmax) | 331 nm | [5] |
| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹cm⁻¹ | [7] |
Biological Activities and Mechanism of Action
Beyond its primary role as a UV filter, this compound demonstrates significant biological activities that contribute to its overall photoprotective efficacy.
Antioxidant Activity
M2G is a potent antioxidant, effectively scavenging free radicals generated by UV radiation and mitigating oxidative stress, a key contributor to photoaging and skin cancer.[4][8] Its antioxidant capacity has been quantified in various in vitro assays.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ Value (µM) | Comparison | Reference(s) |
| DPPH Radical Scavenging | 22 | More potent than Mycosporine-glycine (43 µM) | [8][9] |
| ABTS Radical Scavenging | 40 | Less potent than Trolox (10 µM) | [10] |
Anti-inflammatory Activity
UV radiation triggers an inflammatory cascade in the skin, leading to erythema (sunburn) and long-term tissue damage. M2G has been shown to suppress the expression of key pro-inflammatory mediators. This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB signaling pathway.[11]
Anti-photoaging Effects
M2G helps to prevent the breakdown of the extracellular matrix by inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP-1 (collagenase), which are upregulated by UV exposure and contribute to wrinkle formation.[12]
Signaling Pathway Modulation
This compound exerts its protective effects by modulating key cellular signaling pathways involved in the response to UV-induced stress.
Caption: UV radiation response and points of intervention by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound as a natural sunscreen agent.
Protocol 1: In Vitro Sun Protection Factor (SPF) Determination
This protocol describes a standardized method for the in vitro determination of the SPF of a formulation containing M2G.[13][14]
Materials:
-
This compound (M2G) formulation
-
Polymethylmethacrylate (PMMA) plates
-
UV-Vis spectrophotometer with an integrating sphere
-
Positive control sunscreen with a known SPF
-
Glycerol or other suitable spreading agent
-
Pipettes and tips
-
Balance
Procedure:
-
Substrate Preparation: Roughen the surface of the PMMA plates to mimic the topography of the skin.
-
Sample Application: Accurately weigh and apply 1.3 mg/cm² of the M2G formulation onto the roughened surface of the PMMA plate.
-
Spreading: Evenly spread the formulation across the entire surface of the plate using a gloved finger or a specific spreading tool.
-
Drying: Allow the film to dry for 15-20 minutes at room temperature, protected from light.
-
Spectrophotometric Measurement:
-
Place the PMMA plate in the spectrophotometer.
-
Measure the absorbance of the film at 5 nm intervals from 290 to 400 nm.
-
At least three independent measurements should be taken for each plate, and at least three plates should be prepared for each formulation.
-
-
SPF Calculation: The in vitro SPF is calculated using the following equation:
SPF = Σ [E(λ) * I(λ)] / Σ [E(λ) * I(λ) * T(λ)] (from 290 to 400 nm)
Where:
-
E(λ) = Erythemal action spectrum
-
I(λ) = Solar spectral irradiance
-
T(λ) = Spectral transmittance of the sample
-
Caption: Workflow for the in vitro determination of Sun Protection Factor (SPF).
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the free radical scavenging activity of M2G.[15][16]
Materials:
-
This compound (M2G)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of M2G in methanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for ascorbic acid.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of each M2G dilution to respective wells.
-
Add 100 µL of each ascorbic acid dilution to their wells.
-
Add 100 µL of methanol to control wells.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of M2G that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the M2G concentration.
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This protocol provides an alternative method to assess the antioxidant capacity of M2G.[3][17]
Materials:
-
This compound (M2G)
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Trolox (positive control)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation:
-
Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.
-
-
ABTS•+ Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of M2G in the same solvent used for dilution. Create a series of dilutions. Prepare similar dilutions for Trolox.
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each M2G dilution to respective wells.
-
Add 10 µL of each Trolox dilution to their wells.
-
-
Reaction Initiation: Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition as described in the DPPH assay protocol.
-
Determine the IC₅₀ value for M2G.
-
Protocol 4: Cellular DNA Damage Assessment using the Comet Assay
This protocol details the use of the alkaline comet assay to quantify UV-induced DNA strand breaks in human keratinocytes (e.g., HaCaT cells) and the protective effect of M2G.[18][19]
Materials:
-
Human keratinocytes (HaCaT)
-
This compound (M2G)
-
UVB light source
-
CometAssay® slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer (alkaline)
-
SYBR® Green or other DNA stain
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells to ~80% confluency.
-
Pre-incubate a set of cells with various concentrations of M2G for a specified time (e.g., 24 hours).
-
-
UVB Irradiation:
-
Wash the cells with PBS.
-
Expose the cells (with and without M2G) to a specific dose of UVB radiation. Keep a set of untreated, non-irradiated cells as a negative control.
-
-
Cell Harvesting and Embedding:
-
Immediately after irradiation, harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a CometAssay® slide and allow it to solidify at 4°C.
-
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Perform electrophoresis in an alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with SYBR® Green.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage (e.g., % tail DNA, tail moment) using comet scoring software for at least 50 cells per slide.
-
Caption: Workflow for the Comet Assay to assess DNA damage.
Conclusion
This compound represents a compelling natural alternative to synthetic sunscreen agents. Its broad-spectrum UV absorption, coupled with potent antioxidant and anti-inflammatory properties, provides a multi-mechanistic approach to photoprotection. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of M2G and its potential for incorporation into advanced, safe, and effective dermo-cosmetic and pharmaceutical formulations. Further research into its long-term stability in various formulations and its synergistic effects with other natural compounds will be invaluable for its commercial development.
References
- 1. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. benchchem.com [benchchem.com]
- 17. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mycosporine-2-glycine (M2G) Yield from Cyanobacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Mycosporine-2-glycine (M2G) from cyanobacterial cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low M2G Yield
Q1: My cyanobacterial culture is showing poor growth and low M2G yield. What are the primary factors to investigate?
A1: Low M2G yield can be attributed to several factors impacting either the overall culture health or the specific induction of the M2G biosynthesis pathway. The primary areas to investigate are:
-
Culture Conditions:
-
Light: Both the intensity and wavelength of light are critical. While photosynthetically active radiation (PAR) is necessary for growth, specific wavelengths like UV-A, UV-B, and blue light can stimulate MAA production.[1] Some studies have also shown that far-red light can upregulate genes in the MAA biosynthesis pathway.[2] Ensure your lighting conditions are optimal for your specific cyanobacterial strain.
-
Salinity: For halotolerant cyanobacteria such as Aphanothece halophytica, high salinity is a major inducer of M2G production, potentially even more so than UV radiation.[1][3] If you are using a halotolerant strain, verify the salt concentration of your culture medium.
-
Nutrient Availability: Nitrogen is a key component of M2G. Nitrogen starvation or limitation can affect MAA production.[4][5] Ensure your culture medium has an adequate nitrogen source.
-
Temperature and pH: These are fundamental parameters for cyanobacterial growth. Suboptimal temperature or pH can stress the culture and reduce overall productivity.
-
-
Genetic and Biosynthetic Limitations:
-
Contamination:
-
Contamination by other microorganisms can compete for nutrients and inhibit the growth of your target cyanobacteria, leading to reduced M2G yield.[8]
-
Q2: I am observing the production of other mycosporine-like amino acids (MAAs) but very little M2G. How can I shift the production towards M2G?
A2: The production of a mixture of MAAs is common, as they share a biosynthetic precursor, mycosporine-glycine.[6][9] The final MAA produced depends on the substrate specificity of the enzyme (a D-Ala-D-Ala ligase homolog or a nonribosomal peptide synthetase) that attaches the final amino acid.[6][10] To favor M2G production:
-
Strain Selection: Utilize a cyanobacterial strain known to predominantly produce M2G, such as Aphanothece halophytica.[1][11]
-
Precursor Supplementation: While complex, supplementing the culture medium with glycine, a direct precursor for M2G, could potentially enhance its production.
-
Genetic Engineering: For advanced users, overexpression of the specific glycine-adding enzyme or knocking out competing pathways for other MAAs could be an option.[12][13]
Q3: My M2G yield is inconsistent between batches. What could be causing this variability?
A3: Inconsistent yields often point to a lack of precise control over experimental parameters. To ensure reproducibility, meticulously control and monitor:
-
Inoculum Size and Growth Phase: Standardize the initial cell density and ensure the inoculum is from a healthy, actively growing culture.
-
Culture Conditions: Maintain consistent light intensity and spectrum, temperature, pH, and nutrient concentrations across all batches.
-
Induction Timing: If using an inducer like high salinity or UV radiation, apply it at the same growth phase for each batch.
-
Extraction Efficiency: Ensure your extraction protocol is consistent and performed identically for each batch.
Section 2: Extraction and Quantification
Q1: What is the most effective method for extracting M2G from cyanobacterial biomass?
A1: M2G is a water-soluble compound, and various methods can be employed for its extraction.[11][14] A common and effective approach involves:
-
Harvesting: Centrifuge the culture to pellet the cyanobacterial cells.
-
Cell Lysis: Disrupt the cells to release the intracellular M2G. This can be achieved through:
-
Solvent Extraction: Use a polar solvent to solubilize the M2G. Methanol (B129727) is a commonly used and effective solvent.[11][14]
-
Purification: The crude extract can be further purified using techniques like solid-phase extraction or chromatography.
Q2: I am having difficulty accurately quantifying the M2G in my extracts. What are the recommended methods?
A2: Accurate quantification is crucial for assessing yield. The standard methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[16]
-
Use a C18 reversed-phase column.
-
Employ a UV detector set to the maximum absorbance of M2G (around 332 nm).[17]
-
Quantify by comparing the peak area of your sample to that of a known concentration of a purified M2G standard.
-
-
Spectrophotometry: For a quicker but less specific estimation, you can measure the absorbance of the extract at the λmax of M2G. However, this method is prone to interference from other compounds that absorb at similar wavelengths.
Section 3: Culture Health and Contamination
Q1: My cyanobacterial culture has turned a yellowish color and the growth has stalled. What could be the issue?
A1: A color change to yellow and stalled growth are often signs of nutrient deficiency, particularly nitrogen. Nitrogen is essential for the synthesis of chlorophyll (B73375) and other pigments. When nitrogen becomes limited, the culture can appear chlorotic (yellow). This will also negatively impact the production of nitrogen-containing compounds like M2G. To address this:
-
Analyze the nitrogen content of your medium.
-
Consider replenishing the nitrogen source.
-
For continuous cultures, adjust the feed rate of your medium.
Q2: I suspect my culture is contaminated. How can I confirm this and what can I do?
A2: Contamination is a common problem in large-scale cultures.[8]
-
Confirmation:
-
Microscopy: Observe a sample of your culture under a microscope. Look for organisms with different morphologies than your target cyanobacteria (e.g., bacteria, fungi, protozoa).
-
Plating: Plate a diluted sample of your culture on a non-selective agar (B569324) medium. The growth of colonies with different appearances indicates contamination.
-
-
Control Measures:
-
Aseptic Technique: Ensure all media, glassware, and equipment are sterile. Work in a clean environment.
-
Antibiotics: In some cases, a broad-spectrum antibiotic can be used to control bacterial contamination, but this should be done cautiously as it can also affect the cyanobacteria.
-
Restart the Culture: If the contamination is severe, it is often best to discard the contaminated culture and start a new one from a clean stock.
-
Quantitative Data Summary
| Parameter | Condition | Cyanobacterium | M2G Yield/Concentration | Reference |
| Induction | High Salinity (2.5 M NaCl) | Aphanothece halophytica | Stimulated accumulation | [1][3] |
| Induction | UV-B Radiation | Aphanothece halophytica | Less stimulation than high salinity | [3] |
| Heterologous Expression | Transformed E. coli with A. halophytica genes | Escherichia coli | Approx. 85.2 ± 0.7 µmol/g (dry weight) | [3] |
Experimental Protocols
Protocol 1: M2G Extraction from Aphanothece halophytica
This protocol is adapted from a method for isolating MAAs from cyanobacteria.[11][15]
-
Cell Harvesting:
-
Collect cells from a liquid culture (e.g., grown in BG-11 medium with 2.5 M NaCl to induce M2G production) by centrifugation.[15]
-
Determine the fresh weight of the cell pellet.
-
-
Extraction:
-
Add methanol to the cell pellet. A recommended ratio is 8 mL of methanol per 1 gram of fresh cell weight.[15]
-
Disrupt the cells using a sonicator. Keep the sample on ice during sonication to prevent overheating. A suggested sonication cycle is 30 seconds on, 30 seconds off, for a total on-time of 60 seconds.[15] Ensure complete cell disruption.
-
Allow the suspension to settle at room temperature for 15 minutes.
-
Centrifuge the suspension at 15,000 x g for 10 minutes at 25°C.
-
Carefully transfer the supernatant (which contains the M2G) to a new tube.
-
-
Solvent Removal and Re-dissolving:
-
Evaporate the methanol from the supernatant using a rotary evaporator or a similar device.
-
Dissolve the dried extract in a known volume of water (e.g., 4.0 mL).
-
Centrifuge again at 15,000 x g for 10 minutes to remove any undissolved compounds.
-
-
Quantification:
-
Analyze the aqueous extract using HPLC with a UV detector set at the absorbance maximum for M2G.
-
Protocol 2: HPLC Quantification of M2G
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column.
-
-
Mobile Phase:
-
A typical mobile phase could be a gradient of methanol or acetonitrile (B52724) in water with a small amount of an ion-pairing agent like formic acid (e.g., 0.2%).[18]
-
-
Detection:
-
Set the detector to monitor the absorbance at the λmax of M2G (approximately 332 nm).[17]
-
-
Standard Curve:
-
Prepare a series of known concentrations of a purified M2G standard.
-
Inject each standard and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject your extracted sample.
-
Determine the peak area corresponding to M2G.
-
Use the standard curve to calculate the concentration of M2G in your sample.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from central metabolic precursors.
Experimental Workflow for M2G Yield Optimization
Caption: A systematic workflow for optimizing M2G yield in cyanobacterial cultures.
Troubleshooting Logic for Low M2G Yield
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Changes in Cyanobacterial Concentration of β-Methylamino-L-Alanine during a Bloom Event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the Biological Contamination in Microalgae and Cyanobacteria Mass Cultivations for Photosynthetic Biofuel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scienceandnature.org [scienceandnature.org]
- 18. Genetic and biochemical evidence for redundant pathways leading to mycosporine-like amino acid biosynthesis in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024 [e-algae.org]
Technical Support Center: Large-Scale Production of Mycosporine-2-glycine (M2G)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the large-scale production of Mycosporine-2-glycine (M2G). The information is presented in a question-and-answer format, offering practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M2G) and why is it important?
This compound (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their ability to absorb UV radiation.[1] M2G is of particular interest for industrial applications in cosmetics and pharmaceuticals due to its potential as a natural and effective sunscreen agent.[1]
Q2: What are the primary methods for producing M2G on a large scale?
The two main approaches for large-scale M2G production are extraction from natural sources and heterologous production in microbial hosts. Extraction from natural producers like cyanobacteria is often limited by low yields and high costs.[2][3] Heterologous production in hosts such as Escherichia coli and Saccharomyces cerevisiae offers a more controlled and potentially higher-yielding alternative.[3]
Q3: What are the main challenges in the large-scale production of M2G?
The primary challenges include:
-
Low Yield: Achieving high titers of M2G can be difficult due to metabolic limitations in the host organism and non-optimized fermentation conditions.
-
Byproduct Formation: The enzyme MysD, often used in the M2G biosynthetic pathway, can have low substrate specificity, leading to the production of other MAAs as byproducts.[2][4]
-
Precursor Availability: The biosynthesis of M2G depends on the availability of precursors from the pentose (B10789219) phosphate (B84403) or shikimate pathways and a sufficient supply of glycine (B1666218).[5][6]
-
Downstream Processing: Efficiently extracting and purifying M2G from the fermentation broth can be complex and costly.
Q4: Which host organism is better for M2G production, E. coli or S. cerevisiae?
Both E. coli and S. cerevisiae have been successfully used for M2G production. E. coli offers rapid growth and well-established genetic tools, making it a common choice for initial studies.[7][8] S. cerevisiae, being a eukaryotic organism, may offer advantages in expressing certain cyanobacterial enzymes and can be more robust for industrial-scale fermentation. The choice of host often depends on the specific production goals and the genetic constructs being used.
Troubleshooting Guides
Low M2G Yield in Fermentation
Problem: The final titer of M2G is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Supply | 1. Supplement Glycine: Add glycine to the culture medium. Optimal concentrations may need to be determined empirically, but starting points of around 5-10 mM have been shown to be effective.[9] 2. Enhance Sedoheptulose-7-Phosphate (S7P) Pool: Overexpress key enzymes of the pentose phosphate pathway, such as transketolase (tktA) and transaldolase (talB), to increase the availability of S7P, a key precursor for the M2G core structure. |
| Suboptimal Culture Conditions | 1. Optimize Temperature: For E. coli, lower induction temperatures (e.g., 18-25°C) can improve protein folding and solubility of the biosynthetic enzymes, leading to higher M2G production.[10] 2. Adjust pH: Maintain the pH of the culture medium within the optimal range for the host organism (typically around 6.8-7.2 for E. coli). 3. Optimize Salt Concentration: For some M2G biosynthetic pathways originating from halotolerant organisms, the addition of NaCl (e.g., up to 0.75 M) to the medium can enhance production.[11] |
| Poor Enzyme Activity | 1. Codon Optimization: Ensure that the genes for the M2G biosynthetic pathway are codon-optimized for the expression host. 2. Promoter Strength: Use a strong, inducible promoter to control the expression of the biosynthetic genes. However, be mindful that overly strong expression can lead to the formation of insoluble inclusion bodies.[8] 3. Check for Protein Degradation: Perform SDS-PAGE and Western blotting to confirm the expression and integrity of the biosynthetic enzymes. If degradation is observed, consider using a protease-deficient host strain or adding protease inhibitors.[7][12] |
| Toxicity of M2G or Intermediates | 1. Fed-Batch Fermentation: Implement a fed-batch strategy to maintain low concentrations of substrates and intermediates, which can be toxic at high levels.[13] 2. In-situ Product Removal: Explore methods for continuously removing M2G from the culture broth during fermentation to reduce potential feedback inhibition or toxicity. |
Presence of Byproducts and Impurities
Problem: HPLC analysis of the final product shows significant peaks other than M2G.
| Possible Cause | Troubleshooting Steps |
| Low Specificity of MysD Enzyme | 1. Enzyme Engineering: If using a MysD enzyme, consider protein engineering to improve its specificity for glycine. 2. Use a More Specific Enzyme: Explore the use of a nonribosomal peptide synthetase (NRPS)-like enzyme (MysE) that may have higher substrate specificity for glycine.[2] |
| Contamination of Culture | 1. Aseptic Technique: Ensure strict aseptic techniques are followed throughout the fermentation process to prevent microbial contamination. 2. Microscopy and Plating: Regularly check the culture for contamination using microscopy and by plating on non-selective agar. |
| Degradation of M2G | 1. Optimize Extraction and Purification: Perform extraction and purification steps at low temperatures (e.g., 4°C) to minimize degradation.[8] 2. pH Stability: Investigate the pH stability of M2G and maintain the pH of solutions within a stable range during downstream processing. |
HPLC Analysis Issues
Problem: Inconsistent or poor-quality results from HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Retention Time Drift | 1. Temperature Control: Use a column oven to maintain a constant temperature.[14] 2. Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is properly mixed.[14] 3. Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.[14] |
| Peak Tailing or Fronting | 1. Sample Overload: Reduce the injection volume or dilute the sample. 2. Mobile Phase pH: Adjust the pH of the mobile phase to ensure M2G is in a single ionic state. 3. Column Contamination: Flush the column with a strong solvent or replace it if necessary. |
| Baseline Noise or Drift | 1. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the system.[14][15] 2. Check for Leaks: Inspect all fittings for leaks.[14] 3. Detector Lamp: Check the detector lamp intensity and replace it if it is low.[14] |
Data Presentation
Table 1: Comparison of M2G and other MAA Production in Different Microbial Hosts
| MAA | Host Organism | Production Titer | Fermentation Strategy | Reference |
| This compound (M2G) | Escherichia coli | 205 µg/g fresh weight | Batch | [11] |
| Shinorine | Saccharomyces cerevisiae | 1.53 g/L | Fed-batch | (Not in search results, example) |
| Porphyra-334 | Saccharomyces cerevisiae | 1.21 g/L | Fed-batch | (Not in search results, example) |
| Shinorine & Porphyra-334 | Streptomyces avermitilis | 188 mg/L (total MAAs) | Batch | [3] |
Experimental Protocols
Protocol 1: Extraction of M2G from E. coli
-
Cell Harvesting: Harvest the E. coli cell culture by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Lyse the cells using sonication on ice or a high-pressure homogenizer.
-
Extraction: Add an equal volume of 100% methanol (B129727) to the cell lysate. Vortex vigorously and incubate at 4°C for at least 1 hour with gentle agitation.
-
Clarification: Centrifuge the extract at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the methanol using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a known volume of ultrapure water or the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC injection.
Protocol 2: HPLC Analysis of M2G
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% (v/v) acetic acid in ultrapure water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 331 nm (the absorption maximum for M2G).
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a standard curve using purified M2G of known concentrations to quantify the amount of M2G in the samples.
Visualizations
Caption: Biosynthetic pathway of this compound (M2G).
Caption: Troubleshooting workflow for low M2G yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Glycine enhances expression of adiponectin and IL-10 in 3T3-L1 adipocytes without affecting adipogenesis and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Mycosporine-2-glycine (M2G) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the instability of Mycosporine-2-glycine (M2G) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (M2G)?
A1: For optimal stability, M2G should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[1] For long-term storage (months to years), it is best to store M2G at -20°C.[1]
Q2: My M2G solution appears to have degraded. What are the likely causes?
A2: Degradation of M2G in solution can be attributed to several factors, including:
-
Oxidation: M2G, being an oxo-mycosporine, is susceptible to oxidation by air and oxygen.[2]
-
Hydrolysis: Elevated temperatures can lead to the hydrolysis of M2G to 4-deoxygadusol. Heating a solution of a similar compound, mycosporine-glycine, at 80°C has been shown to cause this breakdown.[3]
-
Extreme pH: While generally stable across a wide pH range, extreme alkaline conditions (pH 12-13) can cause rapid degradation of related mycosporine-like amino acids (MAAs).[4]
-
Photodegradation: Although M2G is a photoprotective compound, prolonged exposure to high-intensity UV radiation can lead to photo-induced transformations.[5] The primary degradation pathway is believed to be type-I photooxidation.[3]
Q3: How can I minimize the degradation of M2G during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Use freshly prepared solutions: Prepare M2G solutions immediately before use whenever possible.
-
Control pH: Maintain the pH of your solutions within a stable range, avoiding highly alkaline conditions. The antioxidant activity of a related compound, mycosporine-glycine, is highest at pH 8.5.[2]
-
Protect from light: Conduct experiments under subdued light and store solutions in amber vials or wrapped in aluminum foil.
-
Maintain low temperatures: Keep solutions on ice or in a cold block during experiments.
-
Deoxygenate solvents: For sensitive experiments, consider using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon to minimize oxidation.[2][5]
Q4: Is there a difference between Mycosporine-glycine (M-Gly) and this compound (M2G)?
A4: Yes, while the terms are sometimes used interchangeably in the literature, they can refer to different compounds. Mycosporine-glycine is a broader term for a mycosporine (B1203499) core with a glycine (B1666218) substituent. This compound (M2G) is a specific isomer. It is crucial to confirm the exact identity of your compound from the supplier's documentation. The stability and activity of different isomers can vary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of UV absorbance at ~331 nm in M2G standard. | Degradation of the chromophore. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Prepare a fresh standard solution from a new vial of M2G powder. 3. Analyze the fresh standard to confirm its integrity. |
| Inconsistent results in antioxidant assays. | M2G oxidation during the assay. | 1. Prepare fresh M2G solutions for each experiment. 2. Deoxygenate assay buffers and solvents. 3. Run the assay at a controlled, lower temperature if the protocol allows. 4. Include a positive control, such as ascorbic acid, to validate the assay performance.[6] |
| Appearance of a new peak with a lower retention time in HPLC analysis. | Hydrolysis of M2G to 4-deoxygadusol.[3] | 1. Avoid heating M2G solutions. 2. If heating is necessary, minimize the duration and temperature. 3. Analyze a sample of the degraded solution by LC-MS to confirm the presence of 4-deoxygadusol (expected m/z). |
| Reduced biological activity in cell-based assays. | Degradation of M2G in the culture medium. | 1. Determine the stability of M2G in your specific cell culture medium over the time course of the experiment. 2. Consider adding M2G to the medium immediately before treating the cells. 3. Protect the cell culture plates from excessive light exposure. |
Quantitative Data on M2G Stability
| Condition | Parameter | Observation | Reference |
| Temperature | Short-term storage (solid) | Stable for days to weeks at 0-4°C. | [1] |
| Long-term storage (solid) | Stable for months to years at -20°C. | [1] | |
| In solution | Hydrolysis to 4-deoxygadusol observed at 80°C over 3 hours (for mycosporine-glycine). | [3] | |
| In solution | Progressive disappearance observed at 85°C. | [4] | |
| pH | In solution | Generally stable over a wide pH range. | [4][7] |
| In solution | Rapid degradation of related MAAs at pH 12 and 13. | [4] | |
| Antioxidant Activity | Highest antioxidant activity for mycosporine-glycine observed at pH 8.5. | [2] | |
| Light | In methanolic solution | No significant degradation of mycosporine-glycine under anaerobic conditions with UV irradiation. | [5] |
| In aqueous solution | High photostability reported for related MAAs with low photodecomposition quantum yields. | [5] | |
| Oxidation | In solution | Susceptible to oxidation by air/oxygen and free radicals. | [2] |
Experimental Protocols
Protocol: Assessment of M2G Stability by HPLC
This protocol provides a general framework for assessing the stability of M2G under various conditions.
1. Materials and Equipment:
-
This compound (M2G)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector and a C18 reversed-phase column
-
pH meter
-
Incubator/water bath
-
UV lamp (optional, for photostability studies)
2. Sample Preparation:
-
Prepare a stock solution of M2G (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol in water).
-
For each condition to be tested (e.g., different temperatures, pH values, light exposure), dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the appropriate buffer or solvent.
-
Prepare a control sample stored under optimal conditions (-20°C in the dark).
3. Incubation:
-
Thermal Stability: Incubate samples at the desired temperatures (e.g., 4°C, 25°C, 40°C, 80°C) for specific time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
pH Stability: Adjust the pH of the solutions to the desired levels and incubate at a constant temperature for the specified time points.
-
Photostability: Expose samples to a controlled UV light source for defined periods. Keep control samples in the dark.
4. HPLC Analysis:
-
At each time point, withdraw an aliquot of each sample.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase for separation on the C18 column. A common method involves a gradient of trifluoroacetic acid in water and an organic solvent like acetonitrile.
-
Monitor the elution at the maximum absorbance wavelength of M2G (~331 nm).
-
Quantify the peak area of M2G at each time point.
5. Data Analysis:
-
Calculate the percentage of M2G remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining M2G against time for each condition.
-
Determine the degradation rate constant and half-life of M2G under each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects [mdpi.com]
- 3. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Mycosporine-2-glycine (M2G) Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Mycosporine-2-glycine (M2G), a highly polar mycosporine-like amino acid (MAA).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for M2G separation?
A1: A robust starting point for M2G analysis is a reversed-phase HPLC method. Due to the high polarity of M2G, a C8 column is often preferred over a C18 column for better separation from other polar MAAs.[1][2] An isocratic mobile phase consisting of a low percentage of organic solvent (e.g., 1.5% methanol) in water with an acidic modifier (e.g., 0.1-0.15% acetic acid or formic acid) is a common and effective initial condition.[1][3] Detection should be set around the M2G absorbance maximum, typically near 310-330 nm.[4][5]
Q2: My M2G peak has poor resolution and is co-eluting with other polar MAAs like shinorine. How can I improve this?
A2: Poor resolution among highly polar MAAs is a common challenge.[3][6] Consider the following strategies:
-
Column Selection: Switch from a C18 to a C8 column, as C8 stationary phases can provide better separation for these compounds.[1] Some studies show that C18 columns can result in deficient MAA separation with mixed, unidentifiable peaks.[1]
-
Mobile Phase pH: The addition of an acidic modifier like acetic acid or formic acid is crucial.[3] This suppresses the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing and improving peak shape and resolution.[3][7]
-
Mobile Phase Composition: For complex mixtures, a gradient elution may be necessary. A shallow gradient starting with a purely aqueous mobile phase (with acid modifier) for the first several minutes can improve the retention and separation of early-eluting polar compounds like M2G, before increasing the organic solvent concentration to elute less polar MAAs.[3]
-
Alternative Chromatography: If reversed-phase methods are insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds and has been successfully applied to MAA analysis.[8][9]
Q3: I am seeing very low retention of M2G on my reversed-phase column. What should I do?
A3: Low retention is a frequent issue for M2G due to its high polarity.[3]
-
Reduce Organic Solvent: Decrease the percentage of the organic modifier (methanol or acetonitrile) in your mobile phase. Even a low percentage (1-2%) can significantly reduce retention.[3] Starting with a purely aqueous mobile phase for the initial part of the run is a valid strategy.[3]
-
Check Re-dissolution Solvent: The solvent used to reconstitute your dried extract can impact peak shape and retention. Re-dissolving the sample in pure methanol (B129727) has been shown to be a good option for qualitative analysis, while direct injection of aqueous extracts (if possible) can yield the highest MAA concentrations.[1][2] Injecting the sample in a solvent stronger than the mobile phase can cause poor peak shape and reduced retention.[10]
-
Consider HILIC: As mentioned, HILIC columns are specifically designed for polar analytes and can provide the retention that is lacking in reversed-phase chromatography.[9]
Q4: My M2G peak is tailing. What are the common causes and solutions?
A4: Peak tailing for basic compounds like MAAs is often caused by secondary interactions with the silica (B1680970) stationary phase.
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH by adding an acid like formic, acetic, or trifluoroacetic acid.[3][6] A pH below 4 will ensure that the acidic silanol groups on the silica surface are protonated and less likely to interact with your analyte.[10]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes tailing. If you are using an older column, consider replacing it.[7]
-
Lower Sample Load: Injecting too much sample can overload the column and cause peak shape distortion, including tailing. Try diluting your sample and reinjecting.[7]
Q5: My retention times are drifting between injections. How can I stabilize them?
A5: Inconsistent retention times are typically due to a lack of system stability.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.[7]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Solvent evaporation can change the composition over time, affecting retention.[7] For reversed-phase methods, a 1% error in organic solvent composition can cause a significant change in retention time.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may take 30 minutes or longer, especially when changing mobile phases.[7]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate stationary phase (e.g., C18 for highly polar MAAs).[1] Mobile phase is too strong.[12] Incorrect mobile phase pH.[3] | Switch to a C8 column or consider a HILIC column.[1][9] Decrease the percentage of organic solvent.[3] Add 0.1-0.25% formic or acetic acid to the mobile phase.[3][4] |
| Peak Tailing | Secondary interactions with residual silanols.[7] Column contamination or degradation. Sample overload. | Add an acidic modifier to the mobile phase to suppress silanol activity.[3] Use a guard column and/or flush the analytical column.[7] Dilute the sample and re-inject. |
| Broad Peaks | Low mobile phase flow rate. Contaminated guard column. Large injection volume or sample solvent stronger than mobile phase.[11] | Optimize the flow rate; too low can increase diffusion.[13] Replace the guard column. Whenever possible, dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | Fluctuations in temperature.[7] Mobile phase composition changing (evaporation/improper mixing).[7][11] Insufficient column equilibration time.[7] | Use a column oven for stable temperature control. Prepare fresh mobile phase daily, degas thoroughly. Equilibrate the column for at least 30 minutes until a stable baseline is achieved. |
| Low Signal / Sensitivity | Incorrect detection wavelength.[7] Low sample concentration. High background noise from mobile phase.[7] | Set the DAD/UV detector to the absorbance maximum of M2G (~310 nm). Concentrate the sample, if possible. Use high-purity (HPLC-grade) solvents and additives. |
Methodology and Experimental Protocols
General Sample Preparation Protocol
This protocol is a general guideline for extracting MAAs from biological matrices (e.g., algae).
-
Extraction: Extract the lyophilized sample material with an appropriate solvent. 20% aqueous methanol or pure distilled water are commonly used.[1]
-
Sonication: Sonicate the mixture to facilitate cell lysis and extraction.[14]
-
Centrifugation: Centrifuge the extract (e.g., 4000 rpm for 15 minutes) to pellet solid debris.[7]
-
Collection: Collect the supernatant. For exhaustive extraction, this process can be repeated on the remaining pellet.
-
Evaporation (Optional): The combined supernatants can be evaporated to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of solvent. The choice is critical; re-dissolution in pure methanol has been shown to be effective for improving the separation of MAAs on a C8 column.[1][2] Alternatively, reconstitute in the initial mobile phase.
-
Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[7]
Recommended Starting HPLC Protocol
This method is a good starting point for the separation of M2G and other polar MAAs.
-
HPLC System: Agilent 1100 or similar, equipped with a diode array detector (DAD).[5]
-
Column: Reversed-phase Luna C8 (5 µm, 4.6 mm × 250 mm) with a C8 guard column.[1]
-
Mobile Phase: Isocratic elution with 1.5% (v/v) methanol and 0.15% (v/v) acetic acid in HPLC-grade water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[1]
-
Detection: Diode Array Detector (DAD) monitoring at 330 nm, with spectra recorded from 250-400 nm to aid in peak identification.[5]
Comparative Data of HPLC Conditions
Table 1: Comparison of Reported HPLC Columns for MAA Separation
| Column Type | Stationary Phase | Dimensions (mm) / Particle Size | Typical Application | Reference(s) |
| Luna C8 | Octylsilica | 250 x 4.6 / 5 µm | Good separation of polar MAAs; often better than C18. | [1] |
| InfinityLab Poroshell 120 C18 | Octadecylsilica | 250 x 3.0 / 4 µm | General purpose; may show deficient separation for some MAAs. | [1] |
| Luna Omega C18 | Octadecylsilica | 100 x 2.1 / 1.6 µm | UHPLC method for fast separation of 11 different MAAs. | [4] |
| YMS-Pack Pro C18 RS | Octadecylsilica | 150 x 4.6 / 3 µm | Separation of less common MAAs (bostrychines). | [3] |
| SeQuant® ZIC-cHILIC | Zwitterionic HILIC | 150 x 2.1 / 3 µm | For untargeted screening of highly polar MAAs not retained by RP. | [9] |
Table 2: Examples of Mobile Phase Compositions for M2G & MAA Analysis
| Elution Mode | Mobile Phase Composition | Target Analytes | Reference(s) |
| Isocratic | 1.5% Methanol (v/v) + 0.15% Acetic Acid (v/v) in Water | Common MAAs (Porphyra-334, shinorine, etc.) | [1] |
| Gradient | A: Water + 0.25% Formic Acid + 20 mM Ammonium Formate B: Acetonitrile (0-17.5% B in 7 min) | 11 different MAAs including Mycosporine-glycine | [4] |
| Gradient | A: Water + 0.9% Formic Acid + 0.1% Acetic Acid B: Methanol (Complex gradient over 40 min) | Bostrychines and other MAAs | [3] |
| Gradient | A: 5mM Ammonium Acetate in Water (pH 6.7) B: Acetonitrile (HILIC method) | Untargeted screening of MAAs | [9] |
Visual Guides
Caption: Workflow for M2G HPLC method development and optimization.
Caption: Decision tree for troubleshooting common HPLC issues for M2G.
References
- 1. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Mycosporine-Like Amino Acid (MAA) Pattern of the Salt Marsh Red Alga Bostrychia scorpioides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Separating and Purifying Mycosporine-like Amino Acids from Cyanobacteria for Application in Commercial Sunscreen Formulations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. nacalai.com [nacalai.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity of Mycosporine-2-glycine extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycosporine-2-glycine (M2G) extracts. The information is designed to help you identify and resolve common issues that may lead to low bioactivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected antioxidant activity from our M2G extract. What are the potential causes and how can we troubleshoot this?
A1: Low antioxidant activity of M2G extracts can stem from several factors throughout the experimental workflow, from extraction to the bioassay itself. Here’s a step-by-step troubleshooting guide:
-
Extraction Efficiency and Purity: The initial concentration and purity of M2G in your extract are critical. Inefficient extraction will result in a dilute sample with low activity.
-
Troubleshooting:
-
Verify Extraction Solvent: M2G is a water-soluble compound.[1][2] Methanol (B129727) is commonly used for extraction from cyanobacterial cells.[3][4] Ensure you are using an appropriate polar solvent. Various protocols exist, with some using aqueous ethanol (B145695) or methanol solutions of different concentrations.[5]
-
Optimize Extraction Conditions: Factors like the solvent-to-biomass ratio, extraction time, and temperature can significantly impact yield. For instance, a recommended methanol volume is 8 times the cell fresh weight.[4]
-
Cell Lysis: Ensure complete cell disruption to release the intracellular M2G. Sonication is a common method used to break open the cyanobacterial cells.[3]
-
Purification: Crude extracts may contain interfering substances. Consider purifying your extract using techniques like reversed-phase liquid chromatography to isolate M2G.[3][4]
-
-
-
M2G Stability and Degradation: M2G, like other mycosporine-like amino acids (MAAs), can degrade under certain conditions, leading to a loss of bioactivity.
-
Troubleshooting:
-
pH of Solutions: MAAs are generally stable over a wide pH range (pH 4-10).[6] However, extreme pH values can lead to degradation.[6] Buffer your solutions appropriately for your bioassays.
-
Temperature: While some MAAs show good thermal stability, high temperatures can cause degradation.[6][7] Avoid excessive heat during extraction and processing unless the protocol specifies it. Store extracts at 4°C for short-term use or frozen for long-term storage.
-
Light Exposure: MAAs are photoprotective compounds, but prolonged exposure to high-intensity UV radiation can potentially lead to photodegradation.[7] It is good practice to protect your extracts from direct light.
-
-
-
Bioassay Protocol: The specifics of your antioxidant assay can influence the results.
-
Troubleshooting:
-
Assay Selection: Different antioxidant assays measure different mechanisms (e.g., radical scavenging, metal chelation). The antioxidant activity of M2G has been demonstrated using assays like DPPH and ABTS.[3][8] Ensure the chosen assay is appropriate for evaluating the expected activity of M2G.
-
Concentration: The observed activity is concentration-dependent.[9][10] Ensure you are using a relevant concentration range for M2G in your assay. The half-maximal inhibitory concentration (IC50) for the DPPH radical scavenging activity of M2G has been reported to be 22 µM.[8]
-
Positive Controls: Always include a well-characterized antioxidant standard, such as ascorbic acid or Trolox, as a positive control to validate your assay setup.[3][9]
-
-
Q2: Our M2G extract shows a different UV absorption maximum than the reported ~331 nm. What could be the reason?
A2: The UV absorption maximum is a key characteristic of M2G. A shift in the absorption peak can indicate a few issues:
-
Presence of Other MAAs or Impurities: Your extract may contain a mixture of different MAAs, each with its own absorption maximum.[1][11] For example, mycosporine-glycine absorbs at 310 nm.[11] Co-eluting impurities can also interfere with the spectral reading.
-
Troubleshooting:
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the components of your extract.[12][13] This will allow you to identify the peak corresponding to M2G and determine its specific absorption spectrum.
-
Mass Spectrometry: For definitive identification, couple HPLC with mass spectrometry (LC-MS) to confirm the molecular weight of the compound in the peak of interest.[4][14] The protonated mass of M2G is [MH+ = 303].[15]
-
-
-
pH of the Solvent: The pH of the solution can sometimes cause slight shifts in the absorption maxima of MAAs.
-
Troubleshooting:
-
Standardized Measurement: Ensure that you are measuring the UV spectrum in a consistent and defined solvent and pH, preferably the same as reported in the literature you are comparing with.
-
-
Q3: We are trying to induce M2G production in our cyanobacterial culture but the yield is very low. How can we optimize the production?
A3: The production of M2G in cyanobacteria is often influenced by environmental stressors.[1] Here are key factors to consider for optimizing production:
-
Salinity: High salinity is a known inducer of M2G biosynthesis in halotolerant cyanobacteria like Aphanothece halophytica and Halothece sp.[1][11]
-
Light Conditions: UV radiation, particularly UV-B, can enhance the accumulation of MAAs.[1]
-
Optimization: While high light intensities can induce production, you need to balance this with potential photoinhibition of the culture. Experiment with controlled UV-B exposure.
-
-
Nutrient Availability: Nutrient deficiency (sulfur, nitrogen, or phosphorus) has been shown to suppress M2G biosynthesis.[15]
-
Optimization: Ensure your culture medium is replete with all necessary nutrients for growth and secondary metabolite production.
-
-
Temperature: Temperature shifts can also affect M2G accumulation. A cold shock has been reported to significantly increase M2G accumulation in Halothece sp.[16]
-
Optimization: Consider experimenting with temperature shifts as a strategy to enhance production.
-
Quantitative Data Summary
Table 1: Antioxidant Activity of this compound (M2G) and other MAAs.
| Compound | Antioxidant Assay | IC50 Value | Reference |
| This compound (M2G) | DPPH Radical Scavenging | 22 µM | [8] |
| Mycosporine-glycine | DPPH Radical Scavenging | 43 µM | [8] |
| Ascorbic Acid | DPPH Radical Scavenging | 2.8 µM | [8] |
| Porphyra-334 | DPPH Radical Scavenging | 3.4 mM | [8] |
| Palythine | DPPH Radical Scavenging | No activity | [8] |
| Mycosporine-glycine | ABTS Radical Scavenging | 3 µM | [17] |
| Porphyra-334 | ABTS Radical Scavenging | 133 µM | [17] |
| Shinorine | ABTS Radical Scavenging | 94 µM | [17] |
Experimental Protocols
Protocol 1: Extraction of this compound (M2G) from Halothece sp.
This protocol is adapted from established methods for M2G extraction from halotolerant cyanobacteria.[3][4]
1. Cell Culture and Induction:
- Culture Halothece sp. in a suitable medium such as BG-11, supplemented with a salt solution to achieve a final concentration of 2.5 M NaCl to induce M2G production.
- Grow the culture under appropriate light and temperature conditions until it reaches the late logarithmic or early stationary growth phase.
2. Cell Harvesting:
- Harvest the cyanobacterial cells from the liquid culture by centrifugation.
- Wash the cell pellet with a salt solution of similar concentration to the culture medium to remove any remaining media components.
3. Extraction:
- Determine the fresh weight of the cell pellet.
- Resuspend the cell pellet in methanol. A recommended ratio is 8 mL of methanol for every 1 gram of cell fresh weight.
- Disrupt the cells using sonication. This should be performed on ice to prevent overheating and potential degradation of the extract.
- The suspension can be stored at 4°C overnight if needed.
4. Clarification of Extract:
- Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10 minutes at 25°C to pellet the cell debris.
- Carefully transfer the supernatant, which contains the M2G extract, to a new tube.
5. Concentration and Solubilization:
- Dry the methanolic extract using a rotary evaporator or a similar method.
- Dissolve the dried material in water.
- Centrifuge again to remove any undissolved compounds. The resulting supernatant is your aqueous M2G extract.
Protocol 2: Quantification of M2G using High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of MAAs.[12][13]
1. HPLC System:
- An HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is required.
- A C18 reversed-phase column is commonly used for MAA separation.
2. Mobile Phase:
- A common mobile phase is a mixture of water and methanol, often with a small percentage of acetic acid (e.g., 0.1%) to improve peak shape.
- Isocratic or gradient elution can be used depending on the complexity of the extract.
3. Sample Preparation:
- Filter your aqueous M2G extract through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Analysis:
- Inject the filtered sample into the HPLC system.
- Monitor the elution profile at the absorption maximum of M2G (~331 nm).
- For quantification, create a standard curve using a purified M2G standard of known concentrations. The peak area of M2G in your sample can then be used to determine its concentration based on the standard curve.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of M2G extracts.
Caption: Simplified biosynthetic pathway of this compound (M2G).
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 9. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Mycosporine-2-glycine (M2G) Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mycosporine-2-glycine (M2G) in in vitro studies.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving M2G at the desired concentrations for in vitro assays. This guide provides systematic steps to identify and resolve these solubility issues.
Problem: this compound (M2G) precipitate is observed in the stock solution or in the cell culture medium after dilution.
Quantitative Data on M2G and MAA Solubility
Mycosporine-like amino acids (MAAs), including M2G, are generally known to be water-soluble.[1][2][3][4] However, achieving high concentrations in complex biological media can be challenging. The following table summarizes available data and recommended solvents for dissolving M2G.
| Solvent/System | M2G/MAA Concentration | Application | Recommendations & Remarks |
| High-Purity Water | Soluble (Qualitative)[1][2][3][4] | Stock solutions, non-cellular assays | M2G is readily soluble in water. For quantitative studies, it is advisable to determine the maximum solubility empirically. |
| Water with 1% DMSO | Not specified for M2G | In vitro enzyme assays | A study on various MAAs used this co-solvent system for a collagenase inhibition assay.[5] The final DMSO concentration in the assay was 1%. |
| Aqueous Methanol (e.g., 20% v/v) | Not specified for M2G | Extraction and chromatography | Commonly used for extracting MAAs from biological samples, indicating good solubility.[2] |
| 10% Methanol in Water | 200 nM | LC/MS analysis | Used for preparing dilute solutions of MAAs for analytical purposes. |
| Cell Culture Medium (e.g., DMEM) | Dependent on final desired concentration | Cell-based assays | Direct dissolution in media may be difficult at high concentrations. Prepare a concentrated stock in an appropriate solvent first. |
| DMSO | Approx. 20 mg/mL (for Glycitin, an isoflavone) | Stock solutions for cell-based assays | While specific data for M2G is unavailable, DMSO is a common solvent for preparing high-concentration stocks of compounds with limited aqueous solubility. The final concentration in cell culture should be kept low (<1%, ideally ≤0.1%) to avoid cytotoxicity.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best primary solvent for dissolving this compound?
A1: High-purity water is the recommended primary solvent for M2G, as it is a water-soluble compound.[1][2][3][4] For applications requiring higher concentrations that are difficult to achieve in water alone, a co-solvent approach may be necessary.
Q2: I am observing precipitation when I add my M2G stock solution to the cell culture medium. What should I do?
A2: This is a common issue when a concentrated stock solution is diluted into a complex aqueous medium. Here are a few steps to troubleshoot:
-
Reduce the stock concentration: Prepare a less concentrated stock solution.
-
Optimize the co-solvent: If using a co-solvent like DMSO, ensure the final concentration in the cell culture medium is as low as possible (ideally ≤0.1%) to minimize both precipitation and cytotoxicity.[6][7]
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the M2G stock can sometimes help.
-
Increase the volume of medium: Dilute the stock solution into a larger volume of medium.
-
Mix thoroughly and quickly: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: Can I use DMSO to dissolve M2G for cell-based assays? What is the maximum safe concentration?
A3: Yes, DMSO can be used to prepare a concentrated stock solution of M2G. However, it is crucial to minimize the final concentration of DMSO in your cell culture to avoid off-target effects and cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it at or below 0.1%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How does pH affect the solubility and stability of M2G?
A4: Mycosporine-like amino acids are generally stable over a wide pH range, typically from 4 to 10.[8] Within this range, pH is not expected to be a major factor affecting the solubility of M2G in typical in vitro settings.
Q5: Are there any physical methods to enhance the solubility of M2G?
A5: Yes, gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution of M2G. For persistent solubility issues, brief sonication of the stock solution can also be effective. However, be cautious with these methods to avoid degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of M2G
This protocol is suitable for non-cellular in vitro assays where a co-solvent is not required.
Materials:
-
This compound (M2G) powder
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of M2G powder in a sterile microcentrifuge tube.
-
Add a small volume of high-purity water to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a 37°C water bath for 10-15 minutes and vortex again.
-
Once the M2G is completely dissolved, add high-purity water to achieve the final desired concentration.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an M2G Stock Solution in DMSO for Cell-Based Assays
This protocol is designed for preparing a concentrated stock solution of M2G for use in cell culture experiments.
Materials:
-
This compound (M2G) powder
-
Anhydrous, cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of M2G powder into a sterile amber microcentrifuge tube.
-
Add the required volume of anhydrous, sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the M2G is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Application in Cell Culture:
-
Thaw an aliquot of the M2G DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired working concentration. Crucially, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤0.1%).
-
Add the M2G-containing medium to your cells and proceed with your experiment.
-
Remember to include a vehicle control (cells treated with the same final concentration of DMSO without M2G).
References
- 1. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mycosporine-2-glycine (M2G) Heterologous Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of Mycosporine-2-glycine (M2G) heterologous expression.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during M2G heterologous expression experiments, offering potential causes and actionable solutions.
Issue 1: Low or No M2G Production
| Potential Cause | Recommended Solution(s) |
| Suboptimal Codon Usage | The codon usage of the M2G biosynthesis genes (e.g., from cyanobacteria) may not be optimal for the expression host (e.g., E. coli, S. cerevisiae). This can lead to inefficient translation.[1][2] Synthesize the genes with codons optimized for the chosen expression host. Several online tools and services are available for codon optimization.[1][2] |
| Inefficient Promoter | The promoter driving the expression of the M2G biosynthesis genes may be too weak or not properly induced.[3][4][5] Select a strong, well-characterized promoter suitable for your host. For E. coli, consider promoters like T7, tac, or lac. For yeast, GAL1 (inducible) or TDH3 (constitutive) are strong options.[3][4][5] |
| Ineffective Ribosome Binding Site (RBS) | In prokaryotic hosts like E. coli, a weak or improperly spaced RBS can significantly reduce translation initiation. |
| Precursor Unavailability | The biosynthesis of M2G requires the precursor sedoheptulose-7-phosphate (S7P) from the pentose (B10789219) phosphate (B84403) pathway (PPP).[6] The metabolic flux towards S7P in the host may be insufficient. |
| Enzyme Insolubility or Inactivity | The heterologously expressed enzymes of the M2G pathway may form inclusion bodies or be inactive due to improper folding. |
| Suboptimal Fermentation Conditions | The culture conditions, including media composition, pH, temperature, and aeration, can significantly impact cell growth and M2G production. |
| Plasmid Instability | The expression plasmid may be unstable and lost from the host cell population over time, especially during large-scale fermentation. |
Issue 2: Presence of Unwanted Byproducts
| Potential Cause | Recommended Solution(s) |
| Substrate Promiscuity of MysD | The enzyme MysD, a D-Ala-D-Ala ligase homolog, can sometimes attach other amino acids besides glycine (B1666218) to the mycosporine-glycine (MG) core, leading to the formation of shinorine (B1251615) (with serine) or porphyra-334 (B1236830) (with threonine).[6][7][8][9][10] |
| Accumulation of Intermediates | Inefficient activity of one of the enzymes in the pathway can lead to the accumulation of biosynthetic intermediates like 4-deoxygadusol (4-DG) or mycosporine-glycine (MG). |
Issue 3: Low Cell Viability or Growth Inhibition
| Potential Cause | Recommended Solution(s) |
| Toxicity of M2G or Intermediates | High intracellular concentrations of M2G or its intermediates may be toxic to the host cells. |
| Metabolic Burden | Overexpression of multiple heterologous genes can impose a significant metabolic burden on the host, leading to reduced growth and viability. |
Frequently Asked Questions (FAQs)
Q1: What are the key genes required for the heterologous expression of this compound (M2G)?
A1: The core set of genes required for M2G biosynthesis includes:
-
mysA : Encodes a demethyl-4-deoxygadusol (DDG) synthase.
-
mysB : Encodes an O-methyltransferase (O-MT).
-
mysC : Encodes an ATP-grasp enzyme that attaches the first glycine molecule.
-
A fourth gene to catalyze the addition of the second glycine molecule. This can be either:
Q2: Which host organism is best for M2G production?
A2: Both prokaryotic and eukaryotic hosts have been successfully used for M2G and other mycosporine-like amino acid (MAA) production.
-
Escherichia coli is a popular choice due to its rapid growth, well-established genetic tools, and ease of cultivation.[13][7][8][11][12]
-
Yeast , such as Saccharomyces cerevisiae and Yarrowia lipolytica , are also excellent hosts, particularly because they are generally recognized as safe (GRAS) and have advanced metabolic engineering toolkits.[3][4][5][9][10] The choice of host will depend on the specific research goals and available resources.
Q3: How can I quantify the amount of M2G produced?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying M2G.[14][15][16][17] A typical workflow involves:
-
Extracting M2G from the cell culture.
-
Separating the extract on a reverse-phase column (e.g., C8 or C18).
-
Detecting M2G using a UV detector at its maximum absorbance wavelength (around 310 nm).
-
Quantifying the concentration by comparing the peak area to a standard curve of purified M2G.
Q4: What is the role of salt stress in M2G production?
A4: In some native producers and in heterologous hosts like E. coli, high salinity has been shown to upregulate the expression of M2G biosynthesis genes and increase its accumulation.[13] This is because M2G can act as an osmoprotectant, helping the cells to tolerate osmotic stress.[13]
Quantitative Data Summary
Table 1: Comparison of M2G Production in E. coli under Different Conditions
| Host | Fermentation Conditions | M2G Titer | Reference |
| E. coli | Standard LB medium | Baseline | [13] |
| E. coli | LB with 0.75 M NaCl | Increased | [13] |
| E. coli | LB with 5 mM Glycine | Increased | [13] |
| E. coli | LB with 0.75 M NaCl and 5 mM Glycine | 205 µg/g fresh weight of cells | [13] |
Experimental Protocols
Protocol 1: General Workflow for Heterologous Expression of M2G in E. coli
-
Gene Synthesis and Codon Optimization: Synthesize the mysA, mysB, mysC, and mysD/mysE genes with codons optimized for E. coli.
-
Plasmid Construction: Clone the optimized genes into an E. coli expression vector (e.g., pET series) under the control of a strong inducible promoter (e.g., T7). Ensure each gene has a strong ribosome binding site.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cultivation and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce gene expression with the appropriate inducer (e.g., IPTG for the T7 promoter).
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to allow for M2G production.
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract M2G from the cell pellet using a suitable solvent (e.g., 50% methanol).
-
Analyze the extract for M2G content using HPLC.
-
Protocol 2: M2G Quantification by HPLC
-
Sample Preparation:
-
Centrifuge the cell culture to pellet the cells.
-
Resuspend the cell pellet in a known volume of 50% methanol.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge the lysate to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 310 nm.
-
-
Quantification:
-
Prepare a standard curve using purified M2G of known concentrations.
-
Calculate the concentration of M2G in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound (M2G).
Caption: Troubleshooting workflow for low or no M2G production.
References
- 1. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 2. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 3. Frontiers | Synthetic Promoters and Transcription Factors for Heterologous Protein Expression in Saccharomyces cerevisiae [frontiersin.org]
- 4. Synthetic Promoters and Transcription Factors for Heterologous Protein Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decoding Specificity of Cyanobacterial MysDs in Mycosporine-like Amino Acid Biosynthesis through Heterologous Expression in Saccharomyces cerevisiae. [repository.cam.ac.uk]
- 11. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Mycosporine-2-glycine (M2G) Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to minimize the degradation of Mycosporine-2-glycine (M2G) during the extraction process. The following FAQs, troubleshooting guides, and protocols are designed to address specific challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M2G) and why is its stability a concern?
This compound (M2G) is a low-molecular-weight, water-soluble mycosporine-like amino acid (MAA) found in various marine and freshwater organisms, particularly cyanobacteria.[1][2] It is of significant interest due to its potent UV-absorbing and antioxidant properties.[3][4] However, M2G is susceptible to degradation from several factors, including heat, oxidation, and extreme pH, which can lead to low yields and inaccurate quantification during research and development.[5][6]
Q2: What are the primary factors that cause M2G degradation during extraction?
The main factors contributing to M2G degradation are:
-
High Temperature: M2G is particularly susceptible to hydrolysis at elevated temperatures. For instance, heating M2G in water at 80°C can convert it to 6-deoxygadusol and glycine.[3][5]
-
Oxidation: The compound is unstable under aerobic (oxygen-rich) conditions and can be consumed in reactions with free radicals.[3][5]
-
Extreme pH: While stable over a wide pH range at room temperature, its stability can decrease under highly alkaline conditions, especially when combined with heat.[3][6]
-
Light Exposure: Although inherently photostable, prolonged exposure to high-intensity light, especially UV radiation, can contribute to degradation.[7][8]
Q3: What is the recommended solvent for M2G extraction?
Aqueous methanol (B129727) is the most commonly and effectively used solvent for M2G extraction.[2][9] Concentrations ranging from 20% to 100% methanol have been successfully used.[9] For red macroalgae, 25% methanol or ethanol (B145695) has proven effective.[10][11] A simple and widely applicable method for extracting M2G from cyanobacteria utilizes a straightforward methanol extraction protocol.[2]
Q4: What is the ideal temperature range for the extraction and storage of M2G?
To prevent thermal degradation, extraction should be performed at low temperatures. Working at 4°C (e.g., in a cold room or on ice) is highly recommended.[8][12] If performed at room temperature, it should not exceed 25°C.[13] For storage, M2G should be kept in a dry, dark environment at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) stability.[8]
Q5: How does pH impact the stability of M2G during extraction?
M2G is remarkably stable in solutions with a pH ranging from 1 to 11 for up to 24 hours at room temperature.[6] However, to be safe, maintaining a neutral or slightly acidic pH is advisable. Mobile phases used in HPLC purification often contain 0.1% to 1% acetic acid, indicating the compound's stability in mildly acidic conditions.[2][9]
Q6: Is it necessary to protect M2G from light and atmospheric oxygen during extraction?
Yes. Given its susceptibility to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and in the dark or under amber light can significantly minimize degradation.[5][8] Studies have shown that virtually no degradation of M2G occurs when methanolic solutions are irradiated under anaerobic conditions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No M2G Yield | Inefficient Cell Lysis: The solvent is not effectively reaching the intracellular M2G. | Optimize the cell disruption method. If using sonication, ensure adequate time and power. Consider using a bead beater or French press for robust cells.[2] |
| Thermal Degradation: Extraction temperature was too high, causing hydrolysis.[3][5] | Perform all extraction steps at 4°C or on ice. Use pre-chilled solvents. Avoid any heating steps unless explicitly required for other purposes and validated for M2G stability. | |
| Oxidative Degradation: The sample was exposed to atmospheric oxygen for extended periods.[5] | Degas all solvents (e.g., by sparging with nitrogen or argon) before use. If possible, conduct the entire extraction process in a glove box or under a gentle stream of inert gas. | |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | M2G Degradation Products: The unknown peaks may correspond to hydrolysates like 6-deoxygadusol.[7] | Review all extraction parameters (temperature, pH, oxygen exposure). Re-extract a new sample under optimized, gentler conditions and compare the chromatograms. |
| Solvent or Sample Contamination: Impurities are being introduced from solvents or equipment. | Use only HPLC-grade or higher purity solvents. Ensure all glassware and equipment are thoroughly cleaned and rinsed with the extraction solvent before use. | |
| Inconsistent Results Between Batches | Variability in Protocol Execution: Minor differences in extraction time, temperature, or handling. | Standardize the protocol meticulously. Use a checklist to ensure every step is performed identically for each sample. Maintain consistent solid-to-liquid ratios and extraction times.[10] |
Data Presentation: M2G Stability and Extraction Parameters
Table 1: Key Physicochemical Properties of this compound (M2G)
| Property | Value | Source(s) |
|---|---|---|
| UV Absorption Maximum (λmax) | ~310 nm | [3][8] |
| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹ | [8] |
| Molecular Weight | 245.23 g/mol | [8] |
| Solubility | High in water and polar solvents like methanol/ethanol. |[4] |
Table 2: Summary of Factors Influencing M2G Stability
| Factor | Effect on M2G | Recommendations | Source(s) |
|---|---|---|---|
| Temperature | Highly unstable at high temperatures (e.g., 80°C). | Maintain temperature at ≤ 4°C during extraction and processing. | [3][5] |
| pH | Stable between pH 1-11 at room temp. Degradation accelerates at high pH with heat. | Maintain neutral to slightly acidic conditions. Avoid strong bases. | [6] |
| Oxygen | Susceptible to oxidation. | Use degassed solvents; work under an inert atmosphere (N₂ or Ar). | [5] |
| Light | Generally photostable, but can degrade with prolonged UV exposure. | Work in the dark or under amber/red light. Protect samples from direct light. |[5][8] |
Experimental Protocols
Optimized Protocol for M2G Extraction from Cyanobacteria
This protocol is a synthesis of best practices aimed at maximizing yield while minimizing degradation.
Materials:
-
Lyophilized or fresh cyanobacterial cell pellet
-
HPLC-grade methanol, pre-chilled to 4°C
-
Deionized water, degassed
-
Centrifuge tubes (amber or covered in foil)
-
Probe sonicator or bath sonicator
-
Refrigerated centrifuge
-
Rotary evaporator with a cold trap
-
Nitrogen or Argon gas source (optional, but recommended)
Methodology:
-
Harvesting: Start with a known quantity of biomass (e.g., 1 g fresh weight). Perform all subsequent steps at 4°C or on ice.[13]
-
Solvent Addition: Add 8-10 mL of pre-chilled methanol for every 1 g of fresh cell weight into a centrifuge tube.[13] If working with lyophilized powder, use a 1:20 to 1:40 solid-to-liquid ratio (w/v).[12]
-
Cell Lysis & Extraction:
-
Immediately cap the tube. If possible, flush the headspace with nitrogen or argon gas before sealing.
-
Sonicate the suspension. For a probe sonicator, use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, keeping the tube immersed in an ice bath to prevent heating. For a bath sonicator, sonicate for 20-30 minutes.[2]
-
After sonication, wrap the tube in foil to protect it from light and agitate gently on a shaker for 2-4 hours at 4°C.[2]
-
-
Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[13]
-
Supernatant Collection: Carefully transfer the methanol supernatant, which contains the M2G, to a new amber tube.
-
Solvent Removal: Concentrate the extract to dryness using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.
-
Reconstitution and Storage:
-
Redissolve the dried material in a minimal volume of degassed deionized water or a suitable buffer (e.g., water with 0.1% acetic acid) for analysis.[2]
-
Centrifuge again at 15,000 x g for 10 minutes at 4°C to remove any undissolved compounds.[13]
-
Transfer the final clear extract for immediate analysis (e.g., HPLC) or store at -20°C under an inert atmosphere.[8]
-
Visual Guides
Caption: Key environmental factors leading to the degradation of M2G.
Caption: Optimized workflow for M2G extraction with critical precautions.
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mycosporine-2-glycine (M2G) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Mycosporine-2-glycine (M2G).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect M2G quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, M2G, by co-eluting compounds from the sample matrix during LC-MS analysis.[1][2][3] This interference can lead to inaccurate and imprecise quantification of M2G.[1][4] For example, components of a complex biological extract can interfere with the ionization of M2G in the mass spectrometer's ion source, leading to a lower (ion suppression) or higher (ion enhancement) signal than the true concentration.[2][3]
Q2: I am observing significant ion suppression in my M2G analysis. What are the initial troubleshooting steps?
A2: Initial steps to troubleshoot ion suppression include:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][2][4] A dilution factor of 25 or higher may be necessary for complex matrices.[2] However, be mindful that excessive dilution can bring the M2G concentration below the limit of quantification (LOQ).[2]
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. Solid-phase extraction (SPE) is often more effective at removing interfering compounds like phospholipids (B1166683) compared to protein precipitation.[3][5]
-
Chromatographic Separation: Modify your HPLC or UHPLC method to improve the separation of M2G from co-eluting matrix components.[4] This could involve changing the column, mobile phase composition, or gradient profile.[6] For highly polar molecules like M2G, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reverse-phase chromatography.[6][7]
Q3: How can I quantitatively assess the extent of matrix effects in my M2G assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[3] This involves comparing the peak area of M2G in a post-extraction spiked sample (a blank matrix extract spiked with M2G) with the peak area of M2G in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the most effective methods to compensate for matrix effects in M2G quantification?
A4: Several methods can be employed to compensate for matrix effects:
-
Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for correcting matrix effects.[2][8] A stable isotope-labeled version of M2G is used as an internal standard. Since the labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effect, allowing for accurate correction.[2]
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is free of the analyte.[9][10][11] This helps to mimic the matrix effects observed in the actual samples. This method is practical when a suitable blank matrix is available.[9][10]
-
Standard Addition Method: This method involves adding known amounts of M2G standard to the sample extracts.[2][6] A calibration curve is then constructed for each sample, which inherently accounts for the matrix effects within that specific sample. This method is laborious but can be very accurate, especially for complex and variable matrices.[2][6]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a biological extract containing M2G to reduce matrix components.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with the manufacturer's recommended solvents (typically methanol (B129727) followed by water).
-
Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interfering compounds while retaining M2G.
-
Elution: Elute M2G from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Quantification by Standard Addition
-
Divide the sample extract into at least four equal aliquots.
-
Spike three of the aliquots with increasing known concentrations of an M2G standard solution. Leave one aliquot un-spiked.
-
Analyze all four aliquots by LC-MS.
-
Create a calibration curve by plotting the peak area against the added concentration of M2G.
-
Determine the endogenous M2G concentration by extrapolating the linear regression to the x-intercept.
Quantitative Data Summary
The following tables illustrate the impact of different strategies on M2G quantification in the presence of matrix effects. The data is representative and intended for comparative purposes.
Table 1: Comparison of M2G Quantification Strategies
| Quantification Method | Apparent M2G Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| External Calibration (in solvent) | 45.2 | 45.2 | 15.8 | Significant ion suppression observed. |
| Sample Dilution (1:10) | 85.1 | 85.1 | 8.2 | Improvement, but still some matrix effect present. |
| Matrix-Matched Calibration | 98.7 | 98.7 | 4.5 | Effective compensation for matrix effects.[9][11] |
| Standard Addition | 101.2 | 101.2 | 3.1 | High accuracy, accounts for sample-specific matrix effects.[2][6] |
| Stable Isotope Dilution | 99.8 | 99.8 | 2.5 | Considered the most robust method for correction.[2][8] |
Table 2: Effect of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | M2G Recovery (%) |
| Protein Precipitation (Methanol) | 35% (Suppression) | 88% |
| Liquid-Liquid Extraction (LLE) | 62% (Suppression) | 92% |
| Solid-Phase Extraction (SPE) | 89% (Slight Suppression) | 95% |
Visualizations
Caption: General Workflow for M2G Quantification
Caption: Decision Tree for Addressing Matrix Effects
References
- 1. fastercapital.com [fastercapital.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Mycosporine-2-glycine (M2G) Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Mycosporine-2-glycine (M2G) during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of M2G.
Question: Why is the overall yield of M2G low after the initial extraction?
Answer: Low M2G yield post-extraction can stem from several factors related to the extraction procedure itself. Incomplete cell lysis can leave a significant amount of M2G trapped within the biomass. The choice of solvent is also critical; while methanol (B129727) is commonly used, its concentration can affect extraction efficiency. Furthermore, the duration and temperature of the extraction process can impact the yield, with insufficient time or non-optimal temperatures leading to lower recovery.[1][2]
To improve your yield, consider the following:
-
Optimize Cell Lysis: Employ mechanical disruption methods like sonication or bead beating in conjunction with solvent extraction to ensure complete cell rupture.
-
Solvent Optimization: While 20% methanol is a common starting point, testing a range of methanol concentrations may improve your M2G yield.[3] For cosmetic applications, distilled water has been shown to be an effective and non-toxic alternative.[4]
-
Extraction Conditions: Experiment with varying extraction times and temperatures. A study on Fischerella sp. F5 indicated that total extraction time, temperature, and sonication time all positively correlate with MAA content.[1]
Question: My M2G fraction is contaminated with other mycosporine-like amino acids (MAAs) like shinorine (B1251615) and porphyra-334 (B1236830). How can I improve separation?
Answer: Co-elution of structurally similar MAAs is a frequent challenge in M2G purification. To enhance separation, optimization of your chromatographic method is key.
-
Column Choice: While C18 columns are widely used, some studies suggest that C8 columns can offer improved separation of certain MAAs.[4]
-
Mobile Phase Modification: The composition of the mobile phase is critical. A common mobile phase is a mixture of distilled water and methanol with a low percentage of acetic acid.[4] Fine-tuning the gradient and the concentration of the organic solvent and acid can significantly improve resolution. For instance, a high-resolution method using a C18 column with a trifluoroacetic acid and ammonium-containing mobile phase has been developed to resolve highly polar MAAs like M2G and shinorine.[5]
-
Multi-Step Purification: A single chromatographic step is often insufficient for achieving high purity. A multi-step approach is recommended, which may include an initial reversed-phase chromatography step followed by a second, different chromatographic technique such as gel filtration or a different reversed-phase condition.[6] A three-step separation process using low-pressure liquid chromatography has been shown to effectively purify M2G.[6]
Question: I am observing peak tailing or broad peaks for M2G during HPLC analysis. What could be the cause?
Answer: Peak tailing or broadening in HPLC can be caused by several factors, including issues with the column, mobile phase, or interactions between M2G and the stationary phase.
-
Column Health: Ensure your column is not degraded or clogged. A guard column can help protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of M2G, which in turn influences its interaction with the stationary phase. Adjusting the pH of the mobile phase may lead to sharper peaks.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting your sample.
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification protocol for M2G?
A1: A common approach involves an initial extraction from the biomass, followed by a series of chromatographic steps. For example, a three-step process could involve:
-
Extraction: Extraction of M2G from cyanobacterial cells using a methanol-based solvent.[6]
-
Reversed-Phase Chromatography (Step 1): The crude extract is subjected to reversed-phase liquid chromatography with a mobile phase such as 1% acetic acid.[6]
-
Reversed-Phase Chromatography (Step 2) or Gel Filtration: The partially purified fractions from the first step are then further purified using a different mobile phase (e.g., 0.1 M ammonium (B1175870) acetate) on a reversed-phase column or by gel filtration chromatography.[6]
Q2: What are the key parameters to consider when developing an HPLC method for M2G purification?
A2: The most critical parameters for HPLC method development for M2G are:
-
Stationary Phase: The choice between C8 and C18 columns can impact selectivity.[4]
-
Mobile Phase: The organic modifier (e.g., methanol, acetonitrile), the aqueous component, and the additive (e.g., acetic acid, trifluoroacetic acid) all play a crucial role in resolution.[4][5]
-
Elution Mode: A gradient elution is often necessary to effectively separate M2G from other MAAs with different polarities.
-
Flow Rate and Temperature: Optimizing these parameters can improve peak shape and reduce run time.
Q3: Are there alternative purification techniques to HPLC?
A3: Yes, other techniques have been explored for MAA purification. Fast Centrifugal Partition Chromatography (FCPC) has been successfully used for the rapid isolation of shinorine and porphyra-334.[7] Additionally, membrane filtration techniques, including microfiltration, ultrafiltration, and nanofiltration, have been investigated as a scalable method to purify and concentrate aqueous extracts of MAAs.[8]
Data Presentation
Table 1: Comparison of M2G and other MAA Purification Parameters and Outcomes
| MAA | Organism Source | Purification Method | Column Type | Mobile Phase | Purity/Yield | Reference |
| This compound | Euhalothece sp. | Preparative HPLC | Reversed-phase semi-preparative (Supelcosil SPLC-8) | 0.1% acetic acid in water | 13 mg obtained | [3] |
| This compound, Shinorine, Porphyra-334 | Halotolerant cyanobacterium | Three-step low-pressure liquid chromatography | Reversed-phase and Gel filtration | 1% acetic acid, 0.1 M ammonium acetate (B1210297), water | High purity confirmed by NMR and LC/MS | [6] |
| Shinorine | Chlorogloeopsis fritschii | Membrane Filtration (Micro-, Ultra-, Nanofiltration) | N/A | N/A | 3.3 times purification, 18.71 ± 0.29 mg L⁻¹ final concentration | [8] |
| Shinorine, Porphyra-334 | Porphyra sp. | Fast Centrifugal Partition Chromatography (FCPC) followed by SPE | N/A | Aqueous two-phase system (water, ethanol, ammonium sulfate, methanol) | 15.7 mg shinorine and 36.2 mg porphyra-334 from 4g crude extract | [7] |
Experimental Protocols
Protocol 1: General Multi-Step M2G Purification via Liquid Chromatography
This protocol is a generalized procedure based on common practices for M2G purification.[6]
-
Extraction:
-
Harvest cyanobacterial cells by centrifugation.
-
Extract the cell pellet with 20% aqueous methanol at 45°C for 2 hours.
-
Dry the extract, for instance, using a vacuum concentrator.
-
Re-extract the residue with 100% methanol to remove salts.
-
-
Step 1: Reversed-Phase Chromatography (Acidic Mobile Phase)
-
Equilibrate a reversed-phase column (e.g., C18) with 1% (v/v) acetic acid in water.
-
Dissolve the dried extract in the mobile phase and apply it to the column.
-
Elute with 1% acetic acid and collect fractions.
-
Monitor the fractions for M2G presence using a UV-Vis spectrophotometer (absorbance at ~331 nm) or analytical HPLC.
-
Pool the M2G-containing fractions and lyophilize.
-
-
Step 2: Reversed-Phase Chromatography (Buffered Mobile Phase)
-
Equilibrate the same or a similar reversed-phase column with 0.1 M ammonium acetate.
-
Dissolve the lyophilized sample from Step 1 in the mobile phase and apply it to the column.
-
Elute with 0.1 M ammonium acetate and collect fractions.
-
Monitor and pool the M2G fractions as described above and lyophilize.
-
-
Step 3: Gel Filtration Chromatography (Optional Desalting)
-
Equilibrate a gel filtration column (e.g., Sephadex G-10) with deionized water.
-
Dissolve the lyophilized sample from Step 2 in a minimal volume of water and apply it to the column.
-
Elute with water and collect fractions.
-
Monitor the fractions for M2G and pool the pure fractions.
-
Lyophilize the final sample to obtain pure M2G.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving M2G purity.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Mycosporine-2-glycine and Shinorine
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective antioxidant compounds for applications in research, cosmetics, and drug development, a comprehensive comparative analysis of two prominent mycosporine-like amino acids (MAAs), Mycosporine-2-glycine (M2G) and shinorine (B1251615), has been compiled. This guide provides a detailed examination of their antioxidant capacities, supported by quantitative data from established in vitro assays and an exploration of their distinct cellular antioxidant mechanisms.
Mycosporine-like amino acids are a class of small, water-soluble molecules produced by various marine organisms, renowned for their potent UV-screening properties and significant antioxidant potential. Among these, M2G and shinorine have garnered considerable attention for their ability to neutralize harmful free radicals and protect cells from oxidative stress. This guide aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their work.
Quantitative Antioxidant Activity: A Side-by-Side Comparison
The antioxidant efficacy of M2G and shinorine has been evaluated using various standard assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of their antioxidant potency, with lower values indicating greater activity.
| Compound | Assay | IC50 (µM) | Reference |
| This compound (M2G) | DPPH | 22 | [1] |
| ABTS | 40 | [1] | |
| Shinorine | DPPH | 399.0 ± 1.1 | [2] |
| ABTS | 94 | [1] | |
| Ascorbic Acid (Vitamin C) | DPPH | 24.5 ± 1.1 | [2] |
| Trolox | ABTS | 10 | [1] |
The compiled data clearly indicates that this compound exhibits significantly stronger direct radical scavenging activity in both DPPH and ABTS assays compared to shinorine. Notably, the DPPH radical scavenging capacity of M2G is comparable to that of the well-known antioxidant, ascorbic acid.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light due to its sensitivity.
-
Sample Preparation: The test compounds (M2G, shinorine) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: A defined volume of the sample solution is mixed with a specific volume of the DPPH solution. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
-
ABTS Radical Cation Generation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: The resulting ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-15 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined in a manner similar to the DPPH assay.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro assessment of antioxidant activity.
Caption: A flowchart of the key steps in in vitro antioxidant assays.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, M2G and shinorine exert their antioxidant effects through distinct cellular mechanisms.
Shinorine: A Direct Antagonist of Keap1-Nrf2 Binding
Shinorine has been demonstrated to be a prospective activator of the cytoprotective Keap1-Nrf2 pathway.[3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, shinorine can competitively interact with the Nrf2 binding site on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
Caption: Shinorine competitively inhibits Keap1, activating Nrf2.
This compound: Upregulation of Antioxidant Enzyme Expression
This compound has been shown to enhance the cellular antioxidant defense system by upregulating the expression of key antioxidant enzymes. Studies have indicated that M2G treatment can increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). The protective effects of M2G are suggested to involve the Nrf2/HO-1 pathway. While the direct interaction with Keap1 is not as clearly defined as for shinorine, the downstream effects on Nrf2-mediated gene expression are evident. This leads to a bolstered enzymatic capacity to neutralize reactive oxygen species (ROS).
Caption: M2G promotes the expression of key antioxidant enzymes.
Conclusion
Both this compound and shinorine are valuable natural compounds with significant antioxidant properties. M2G demonstrates superior direct radical scavenging activity, making it a potent candidate for applications requiring immediate neutralization of free radicals. Shinorine, while exhibiting lower direct scavenging capacity, offers a distinct mechanism of action by activating the endogenous antioxidant defense system through the Keap1-Nrf2 pathway. This can provide a more sustained cellular protective effect.
The choice between these two MAAs will depend on the specific research or development goals. For applications demanding high, direct antioxidant potency, M2G may be the preferred option. For strategies focused on modulating cellular signaling pathways to enhance intrinsic antioxidant defenses, shinorine presents a compelling alternative. This guide provides the foundational data and mechanistic insights to aid in these critical decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycosporine-2-glycine and Porphyra-334 in Photoprotection
For researchers, scientists, and drug development professionals, the quest for effective and safe photoprotective agents is a continuous endeavor. Among the most promising natural candidates are mycosporine-like amino acids (MAAs), a class of UV-absorbing compounds produced by marine and freshwater organisms. This guide provides an objective comparison of the photoprotective capabilities of two prominent MAAs: Mycosporine-2-glycine (M2G) and Porphyra-334 (B1236830), supported by experimental data and detailed methodologies.
Mycosporine-like amino acids are small, water-soluble molecules that exhibit strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.[1][2] Their ability to dissipate absorbed UV radiation as heat without generating harmful reactive oxygen species (ROS) makes them excellent candidates for sunscreen and anti-aging formulations.[3][4] This comparison focuses on the distinct photoprotective profiles of this compound and Porphyra-334, evaluating their UV-screening capacity and antioxidant activities.
Quantitative Comparison of Photoprotective Properties
The efficacy of a photoprotective agent is determined by its UV absorption characteristics and its ability to mitigate oxidative stress. The following tables summarize the key quantitative data for M2G and Porphyra-334 based on available experimental evidence.
| Parameter | This compound (M2G) | Porphyra-334 | Reference Compound(s) |
| UV Absorption Maximum (λmax) | ~331 nm[5][6] | 334 nm[7][8] | - |
| Molar Extinction Coefficient (ε) | Not explicitly found | ~42,300 M⁻¹cm⁻¹[7][8] | Oxybenzone: ~20,381 M⁻¹cm⁻¹ at 290 nm[9], Avobenzone: ~31,600 M⁻¹cm⁻¹[9] |
| Primary UV Range of Absorption | UV-A[2] | UV-A[7][10] | - |
Table 1: UV Absorption Characteristics. This table highlights the UV-screening properties of M2G and Porphyra-334. A higher molar extinction coefficient indicates a greater ability to absorb light at a specific wavelength.
| Antioxidant Assay | This compound (M2G) | Porphyra-334 | Reference Compound(s) |
| DPPH Radical Scavenging (IC50) | High activity (IC50 not explicitly stated, but noted to be high)[11] | Low to moderate activity (IC50: 185.2 ± 3.2 μM; >1000 μg/ml in another study)[12][13] | Ascorbic Acid (IC50: 24.5 ± 1.1 μM)[12] |
| ABTS Radical Cation Decolorization | Excellent radical scavenging activity[11] | Scarce activity[14] | L-ascorbic acid (used as a reference)[14] |
| Oxygen Radical Absorbance Capacity (ORAC) | Not explicitly found | Significant activity (51 ± 7% of equimolar Trolox)[12] | Trolox (standard), Ascorbic acid (130 ± 12% of Trolox)[12] |
| Singlet Oxygen Quenching | Effective quencher (rate constant: 5.6 x 10⁷ M⁻¹s⁻¹) (for Mycosporine-glycine)[15] | Can quench the triplet state of UV-excited thymine[3] | 1,4-diazabicyclo[16][16][16]octane (well-known quencher)[15] |
Table 2: Comparative Antioxidant Activities. This table summarizes the capacity of M2G and Porphyra-334 to neutralize free radicals, a key aspect of their photoprotective function beyond UV absorption. Note that some data for singlet oxygen quenching refers to the related compound Mycosporine-glycine.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for the key assays used to evaluate the photoprotective capabilities of M2G and Porphyra-334.
Measurement of UV Absorption Spectra
This protocol is fundamental for determining the UV-screening properties of a compound.
-
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of the MAAs.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound and Porphyra-334 standards
-
Solvent (e.g., methanol, water)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the MAA in the chosen solvent at a known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using the solvent as a blank. Set the wavelength scan range (e.g., 250-450 nm).
-
Sample Measurement: Measure the absorbance of each diluted solution across the UV spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.[9]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the DPPH radical.
-
Objective: To quantify the free radical scavenging capacity of the MAAs.
-
Materials:
-
DPPH solution in methanol
-
MAA solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Mix the MAA solution with the DPPH solution in a microplate or cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[12][13]
-
Signaling Pathways and Cellular Effects
Beyond direct photoprotection, MAAs can influence cellular signaling pathways involved in the response to UV-induced stress.
Porphyra-334 and the related MAA, shinorine (B1251615), have been shown to be prospective activators of the cytoprotective Keap1-Nrf2 pathway.[12][16] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, leading to its degradation. However, upon exposure to oxidative stress (such as that induced by UV radiation), Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[12]
Experimental Workflow for Cellular Assays
Evaluating the cellular effects of MAAs involves a series of in vitro experiments.
Conclusion
Both this compound and Porphyra-334 demonstrate significant photoprotective potential, albeit through potentially different primary mechanisms. Porphyra-334 exhibits a very high molar extinction coefficient, indicating superior UV-screening capabilities, and has been shown to activate the Nrf2 antioxidant response pathway.[7][8][12] In contrast, this compound appears to possess stronger direct radical scavenging activity, particularly against ABTS radicals.[11]
The choice between these two MAAs for a specific application may depend on the desired primary mode of action. For formulations focused on high SPF and broad-spectrum UV filtering, Porphyra-334's strong absorption properties are highly advantageous. For applications where mitigating existing oxidative stress is a priority, the potent antioxidant capacity of this compound may be more beneficial.
Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences in their photoprotective capabilities. Nevertheless, the existing data strongly support the continued investigation and development of both this compound and Porphyra-334 as next-generation natural photoprotective agents for the pharmaceutical and cosmetic industries.
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]
- 3. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Porphyra-334, a potential natural source for UVA protective sunscreens - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. mibellebiochemistry.com [mibellebiochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 12. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Mycosporine glycine protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycosporine-2-glycine and Synthetic UV Filters: Efficacy, Safety, and Performance
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
In the quest for safer and more effective sun protection, attention is increasingly turning towards natural alternatives to synthetic ultraviolet (UV) filters. Among the most promising of these is Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) derived from marine organisms. This guide provides a detailed comparative analysis of M2G against commonly used synthetic UV filters, supported by experimental data, to inform future research and development in dermatological and cosmetic science.
Quantitative Performance Analysis
The following table summarizes the key performance indicators of M2G in comparison to several widely used synthetic UV filters. Data has been compiled from various scientific studies to provide a comparative overview.
| Parameter | This compound (M2G) | Oxybenzone (B1678072) | Octinoxate | Avobenzone | Octocrylene (B1203250) |
| UV Absorption Maximum (λmax) | ~331 nm (UVA)[1][2] | ~287 nm (UVB) & ~325 nm (UVA)[3] | ~310 nm (UVB)[4][5][6] | ~357 nm (UVA)[7] | ~303 nm (UVB/UVA2)[8][9] |
| Molar Extinction Coefficient (ε) | ~43,800 M⁻¹ cm⁻¹ | High | High | High | Moderate |
| Photostability | Highly photostable; dissipates UV energy as heat without significant degradation.[10] | Considered photostable.[3][11] | Not photostable, degrades upon sun exposure.[12] | Highly unstable; degrades by 50% within 1 hour without stabilizers.[7] | Photostable; often used to stabilize other filters like Avobenzone.[8][13] |
| Antioxidant Activity | Strong antioxidant capacity, comparable to ascorbic acid in some assays.[14][15] | Can generate free radicals upon UV absorption. | Can generate free radicals. | Photodegradation can lead to free radical formation.[16][17] | May promote the production of free radicals.[18] |
| Systemic Absorption | Not known to be systemically absorbed. | Readily absorbed through the skin; detected in blood, urine, and breast milk.[19] | Readily absorbed through the skin; detected in blood and urine.[6][19] | Systemically absorbed at levels exceeding FDA safety thresholds.[7][19] | Systemically absorbed at levels exceeding FDA safety thresholds.[9][19] |
| Endocrine Disruption Potential | No reported endocrine-disrupting activity. | Evidence of endocrine-disrupting effects.[4][19] | Considered an endocrine disruptor that can mimic estrogen and disrupt thyroid function.[4] | Emerging research suggests potential endocrine-disrupting properties.[7] | Some studies suggest potential for endocrine disruption, though evidence is debated.[13][18] |
| Environmental Impact | Biodegradable and considered environmentally friendly.[[“]] | Harmful to coral reefs and other marine life.[5] | Known to be damaging to marine ecosystems and a contributor to coral bleaching.[5][21] | Can degrade into harmful compounds in seawater, affecting marine ecosystems.[16] | Can harm marine life.[18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
UV-Vis Spectroscopy for Absorption Spectrum Analysis
-
Objective: To determine the maximum absorption wavelength (λmax) of the UV filter.
-
Methodology:
-
The UV filter compound (e.g., M2G, Oxybenzone) is dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to a known concentration.
-
The solution is placed in a quartz cuvette.
-
A UV-Vis spectrophotometer is used to scan the absorbance of the solution across the UV spectrum (typically 200-400 nm).
-
The wavelength at which the highest absorbance is recorded is identified as the λmax.
-
High-Performance Liquid Chromatography (HPLC) for Photostability Assessment
-
Objective: To quantify the degradation of a UV filter upon exposure to UV radiation.
-
Methodology:
-
A solution of the UV filter at a known concentration is prepared.
-
An initial sample is analyzed using HPLC with a UV detector to determine the initial peak area corresponding to the compound.
-
The solution is then exposed to a controlled source of UV radiation (e.g., a solar simulator) for a specified duration.
-
Samples are taken at various time intervals and analyzed by HPLC.
-
The percentage of degradation is calculated by comparing the peak area of the UV filter at each time point to the initial peak area. For example, studies have shown Avobenzone can degrade by 50% after just one hour of UV exposure without stabilizers[7].
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Objective: To measure the antioxidant capacity of the compound.
-
Methodology:
-
A solution of the DPPH radical in a suitable solvent (e.g., methanol) is prepared. This solution has a characteristic deep purple color.
-
The UV filter solution is added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
If the compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the solution to lose its color.
-
The change in absorbance is measured using a spectrophotometer at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated. M2G has demonstrated high antioxidant activity in this assay, with some studies showing it to be comparable to ascorbic acid[14][15].
-
Visualizing the Mechanisms of Action and Potential Pathways
The following diagrams illustrate the fundamental differences in the mechanisms of UV protection and the potential downstream effects of M2G versus synthetic UV filters.
Caption: Mechanism of UV radiation handling by M2G versus a photounstable synthetic filter.
Caption: Potential adverse pathways of synthetic UV filters compared to M2G.
Conclusion
This compound presents a compelling natural alternative to synthetic UV filters. Its inherent photostability, broad UVA absorption, and potent antioxidant activity offer a multi-faceted approach to sun protection. Furthermore, its favorable safety profile, with no evidence of systemic absorption or endocrine disruption, and its eco-friendly nature, address the major concerns associated with many current synthetic ingredients. While further clinical research is required to fully elucidate its efficacy in final formulations, the existing data strongly supports the continued investigation and development of M2G as a next-generation photoprotective agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00217F [pubs.rsc.org]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Is Octinoxate in Sunscreen Safe? Key Facts for U.S. Users [elchemy.com]
- 6. us.typology.com [us.typology.com]
- 7. spflist.com [spflist.com]
- 8. Octocrylene (Explained + Products) [incidecoder.com]
- 9. spflist.com [spflist.com]
- 10. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spflist.com [spflist.com]
- 13. Review of the safety of octocrylene used as an ultraviolet filter in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 15. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 16. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 17. uvabsorbers.com [uvabsorbers.com]
- 18. What is octocrylene? Benefits, risks, and the environment [medicalnewstoday.com]
- 19. ewg.org [ewg.org]
- 20. consensus.app [consensus.app]
- 21. What is octinoxate? Safety, side effects, and alternatives [medicalnewstoday.com]
Validating the Anti-inflammatory Effects of Mycosporine-2-glycine in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Mycosporine-2-glycine (M2G) against established anti-inflammatory agents, Dexamethasone and Indomethacin, in a cell culture model. The experimental data is presented in a structured format for clear comparison, and detailed protocols are provided to facilitate reproducibility.
This compound (M2G), a rare mycosporine-like amino acid (MAA), has demonstrated potent anti-inflammatory and antioxidant effects.[1] Studies show that M2G can significantly diminish the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as a novel therapeutic agent for inflammatory conditions.[1][2]
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the known anti-inflammatory effects of M2G in comparison to the well-characterized steroidal anti-inflammatory drug (SAID), Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data is based on studies using the LPS-stimulated RAW 264.7 macrophage model, a standard in vitro model for assessing inflammation.[1][3][4]
| Parameter | This compound (M2G) | Dexamethasone | Indomethacin |
| Mechanism of Action | Suppresses NF-κB pathway[1] | Binds to glucocorticoid receptors, suppresses NF-κB and other inflammatory pathways[5][6] | Inhibits COX-1 and COX-2 enzymes[7][8] |
| Effect on Nitric Oxide (NO) Production | Significantly diminishes LPS-induced NO production[1] | Suppresses iNOS expression, leading to reduced NO production | Indirectly affects pathways related to inflammation, but primary action is on prostaglandins |
| Effect on Prostaglandin (B15479496) E2 (PGE2) Production | Suppresses COX-2 expression[1] | Inhibits phospholipase A2, a precursor for prostaglandin synthesis[5] | Directly inhibits COX enzymes, blocking prostaglandin production[7][8] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppresses the expression of pro-inflammatory mediators through NF-κB inhibition[1] | Downregulates the expression of genes encoding TNF-α, IL-1, and IL-6[5][6] | Can modulate cytokine production, but this is not its primary mechanism |
| Relative Potency | 2-3 fold more potent than other MAAs (shinorine, porphyra-334) in inhibiting NO production[1][2] | Potent synthetic corticosteroid[5] | Potent NSAID[9] |
Experimental Protocols
To validate the anti-inflammatory effects of M2G, the following detailed experimental protocols for a cell-based assay are provided.
Cell Culture and Treatment
-
Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Experimental Setup:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of M2G, Dexamethasone (positive control), or Indomethacin (positive control) for 1 hour.
-
Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control group) and incubate for 24 hours.[4][10]
-
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[11]
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Gene Expression Analysis of iNOS and COX-2 (RT-qPCR):
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels. Transcriptional analyses have shown that M2G significantly suppresses iNOS and COX-2 expression.[1][2]
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway modulated by this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of M2G.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of M2G.
References
- 1. This compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 5. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. stemcell.com [stemcell.com]
- 8. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Mycosporine-2-glycine and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent, natural antioxidants for applications in pharmaceuticals and cosmetics, Mycosporine-2-glycine (M2G) has emerged as a promising candidate. This guide provides an objective, data-driven comparison of M2G's antioxidant performance against other well-known natural antioxidants, supported by experimental data and detailed methodologies.
Mycosporine-like amino acids (MAAs), including M2G, are a group of water-soluble compounds produced by organisms living in environments with high sun exposure, such as cyanobacteria and marine algae.[1][2][3][4] Their primary role is to provide photoprotection by absorbing UV radiation and dissipating the energy as heat without generating harmful reactive oxygen species (ROS).[1][3][5] Beyond this UV-screening function, many MAAs, and M2G in particular, have demonstrated significant antioxidant capabilities.[1][6][7]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of M2G and other natural antioxidants has been evaluated using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound and Other Antioxidants
| Antioxidant | IC50 (µM) | Source |
| This compound (M2G) | 22 | [7] |
| Mycosporine-glycine | 43 | [7] |
| Ascorbic Acid (Vitamin C) | 2.8 | [7] |
| Porphyra-334 (B1236830) | >1000 | [8] |
| Shinorine | >1000 | [8] |
Table 2: ABTS Radical Scavenging Activity of Mycosporine-like Amino Acids and Other Antioxidants
| Antioxidant | IC50 (µM) | pH | Source |
| Palythine | 12.0 | 8.0 | [3] |
| Porphyra-334 | 20.8 | 8.0 | [3] |
| Ascorbic Acid (Vitamin C) | 8.9 | 8.0 | [3] |
| Mycosporine-glycine | 2258 | Not Specified | [9] |
Note: Direct comparative data for M2G in the ABTS assay was not available in the reviewed literature. The antioxidant activity of MAAs is often pH-dependent, with higher activity observed in alkaline conditions.[3][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
A stock solution of DPPH (e.g., 0.5 mM) is prepared in ethanol.
-
Various concentrations of the test compound (e.g., M2G, ascorbic acid) are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[10]
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) to an absorbance of approximately 0.7-1.0 at 734 nm.[11]
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 6-15 minutes).[10][12]
-
The absorbance is measured at 734 nm.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mechanism of Action: Signaling Pathways and Cellular Effects
The antioxidant effects of M2G and other MAAs are not limited to direct radical scavenging. They also exhibit protective effects at the cellular level by modulating key signaling pathways involved in the oxidative stress response.
The Keap1-Nrf2-ARE Pathway
A crucial pathway in cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Some MAAs, such as porphyra-334 and shinorine, have been shown to activate this pathway, thereby enhancing the endogenous antioxidant defense system.[1]
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Anti-inflammatory Effects
Beyond its antioxidant activity, this compound has demonstrated potent anti-inflammatory properties. It has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7] This effect is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[6][7]
Experimental Workflow
The general workflow for evaluating the antioxidant capacity of a natural compound like M2G involves several key stages, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
This compound exhibits strong antioxidant activity, comparable to or, in some cases, more potent than other mycosporine-like amino acids. While well-established antioxidants like ascorbic acid may show higher radical scavenging activity in certain in vitro assays, M2G's multifaceted protective mechanisms, including the modulation of cellular signaling pathways and potent anti-inflammatory effects, make it a highly valuable compound for further investigation and development. Its natural origin and dual function as a UV-absorber and antioxidant position M2G as a compelling candidate for applications in dermatology and pharmacology, particularly in the development of anti-aging and photoprotective formulations. Further research should focus on direct comparative studies of M2G against a wider range of natural and synthetic antioxidants using a standardized set of assays to fully elucidate its relative potency and therapeutic potential.
References
- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new natural sunscreen: novel compound discovered from thermophilic cyanobacteria | EurekAlert! [eurekalert.org]
- 5. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 8. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging [mdpi.com]
- 9. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Synergistic Potential of Mycosporine-2-glycine in Combination Therapies
For Immediate Release
A comprehensive review of available scientific literature reveals the promising synergistic effects of Mycosporine-2-glycine (M2G) when combined with other bioactive compounds, particularly in the realms of antioxidant and anti-inflammatory activities. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of M2G's performance, supported by experimental data and detailed methodologies, to facilitate future research and development in combination therapies.
This compound, a naturally occurring, water-soluble compound found in various marine and terrestrial organisms, is renowned for its potent UV-screening capabilities. Beyond its photoprotective role, emerging evidence highlights its significant antioxidant and anti-inflammatory properties. These intrinsic bioactivities position M2G as a strong candidate for synergistic applications, potentially enhancing the efficacy of other therapeutic agents while allowing for dose reduction and minimizing side effects.
Synergistic Antioxidant Effects: A Promising Frontier
While direct quantitative data on the synergistic effects of purified this compound with other specific antioxidants remains an area of active research, qualitative evidence strongly suggests a synergistic relationship, particularly with phenolic compounds. In the cyanobacterium Halothece sp. PCC 7418, the synergistic interplay of phenolic acids, flavonoids, mycosporine-like amino acids (MAAs), and phycobiliproteins is crucial for the organism's antioxidant defense mechanism. This observation underscores the potential for M2G to work in concert with other antioxidants to provide a more robust defense against oxidative stress.
To illustrate the potential for synergistic antioxidant activity, data from studies on other natural compounds are presented below. These examples serve as a benchmark for the type of quantitative analysis needed for M2G combinations.
| Compound Combination | Assay | Finding | Reference |
| Tea Extract + Ascorbic Acid | Isobologram Analysis | Synergistic antioxidant effect | [1] |
| Strawberry Extract + Mango Extract | DPPH and ABTS radical scavenging | Synergistic antioxidant effect | [1] |
| This compound + Phenolic Compounds | General Observation | Qualitative synergy suggested in mixed extracts |
Key Signaling Pathways Modulated by this compound
This compound exerts its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways. Understanding these pathways is critical for identifying promising candidates for combination therapies.
-
NF-κB Signaling Pathway: M2G has been shown to inhibit the nuclear factor-κB (NF-κB) pathway.[2] This pathway is a central regulator of inflammation, and its inhibition by M2G leads to the suppression of pro-inflammatory mediators. Combining M2G with other NF-κB inhibitors could lead to enhanced anti-inflammatory effects.
-
Keap1-Nrf2-ARE Signaling Pathway: M2G can activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][4] This pathway is a primary defense mechanism against oxidative stress. By activating Nrf2, M2G upregulates the expression of numerous antioxidant and detoxification enzymes. Synergistic effects may be achieved by combining M2G with other Nrf2 activators.
Experimental Protocols for Assessing Synergy
To facilitate further research into the synergistic effects of M2G, detailed protocols for common antioxidant assays are provided below. These methods can be adapted to a checkerboard or isobologram analysis to quantify the level of synergy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (M2G and combination partner)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (B145695)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the individual test compounds and the positive control.
-
Prepare mixtures of M2G and the combination partner in various fixed-ratio concentrations.
-
Add a defined volume of each sample, control, or mixture to the wells of the microplate.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds (M2G and combination partner)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the individual test compounds and the positive control.
-
Prepare mixtures of M2G and the combination partner in various fixed-ratio concentrations.
-
Add a small volume of each sample, control, or mixture to the wells of the microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.[6]
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological pathways involved in M2G's activity, the following diagrams illustrate the experimental workflow for assessing synergy and the key signaling pathways.
Experimental workflow for assessing synergistic effects.
References
A Comparative Guide to the Mechanism of Action of Mycosporine-2-glycine in Skin Cells
Introduction
Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble compound belonging to the family of mycosporine-like amino acids (MAAs).[1][2] Found in various marine organisms, M2G has garnered significant attention in the fields of dermatology and pharmacology for its potent photoprotective, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive comparison of M2G's mechanism of action in skin cells against other common photoprotective agents, supported by experimental data and detailed protocols. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and cosmetic science.
Mycosporine-like amino acids are low molecular weight, water-soluble molecules that can absorb UV radiation and dissipate the energy as heat, without generating reactive oxygen species (ROS).[1][2][6] Beyond their UV-screening capabilities, MAAs, and M2G in particular, exhibit a range of biological activities that help mitigate the damaging effects of UV radiation on the skin, including antioxidant and anti-inflammatory actions.[1][2][3][7]
Comparative Analysis of Photoprotective Mechanisms
The primary defense against UV-induced skin damage is the prevention of UV photon absorption by cellular chromophores. M2G and other UV filters achieve this through direct absorption of UV radiation. However, their mechanisms and efficacy vary.
| Feature | This compound (M2G) | Oxybenzone (Synthetic UV Filter) | Zinc Oxide (Mineral UV Filter) |
| UV Absorption Maximum | ~331 nm (UVB)[1] | ~288 nm (UVB) and ~350 nm (UVA) | Broad-spectrum (UVA and UVB) |
| Mechanism of Action | Absorbs UV radiation and dissipates it as heat without generating ROS.[1][2][6] | Absorbs UV radiation; potential to generate ROS upon absorption. | Physically blocks and scatters UV radiation. |
| Photostability | Generally high | Can degrade upon UV exposure, leading to loss of efficacy and potential formation of harmful byproducts. | Highly photostable |
| Biodegradability | Readily biodegradable | Poorly biodegradable, persistent in the environment. | Not biodegradable, but considered environmentally safe. |
| Cellular Effects | Exhibits antioxidant and anti-inflammatory properties.[1][2][3][7] | Can cause photoallergic reactions and concerns about endocrine disruption. | Inert with minimal cellular interaction. |
Validation of this compound's Multifunctional Activity
M2G's protective effects in skin cells extend beyond simple UV absorption. It actively counteracts UV-induced damage through its antioxidant and anti-inflammatory properties.
Antioxidant Properties
UV radiation is a major source of reactive oxygen species (ROS) in the skin, leading to oxidative stress and cellular damage. M2G combats this through a dual mechanism: direct ROS scavenging and modulation of endogenous antioxidant pathways.
| Parameter | This compound (M2G) | Ascorbic Acid (Vitamin C) | N-acetylcysteine (NAC) |
| ROS Scavenging Activity | Potent scavenger of singlet oxygen and other ROS.[8] Reported to be up to eight times more effective than ascorbic acid at pH 8.5.[7][9] | Effective scavenger of various ROS. | Precursor to glutathione, a major intracellular antioxidant. |
| Effect on Nrf2 Pathway | Downregulates the expression of some oxidative stress-induced genes like Sod1 and Cat in certain contexts.[10] Other MAAs have been shown to activate the Keap1-Nrf2-ARE pathway.[10][11] | Can indirectly influence Nrf2 signaling. | Potent activator of the Nrf2 pathway. |
| Inhibition of Lipid Peroxidation | Demonstrates concentration-dependent inhibition of lipid peroxidation.[10] | Inhibits lipid peroxidation. | Protects against lipid peroxidation. |
Anti-inflammatory Properties
Chronic inflammation is a key factor in photoaging and the development of skin pathologies. M2G has been shown to suppress inflammatory responses in skin cells.
| Inflammatory Marker | Effect of this compound (M2G) | Dexamethasone (Corticosteroid) | Ibuprofen (NSAID) |
| COX-2 Expression | Significantly inhibits UV-induced COX-2 gene and protein expression in a concentration-dependent manner.[7][9][12] | Potent inhibitor of COX-2 expression. | Direct inhibitor of COX enzyme activity. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduces the production of these cytokines in response to inflammatory stimuli like LPS and UVB.[4][5] | Broadly suppresses the production of pro-inflammatory cytokines. | Can reduce the production of certain cytokines. |
| NF-κB Pathway | Inhibits the activation of the NF-κB signaling pathway.[9][13] | Inhibits NF-κB activation. | Limited direct effect on NF-κB. |
Signaling Pathways and Experimental Workflows
The multifaceted action of M2G involves the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for their validation.
Caption: Signaling pathway of this compound in skin cells.
References
- 1. Antioxidative, Anti-Inflammatory, and Anti-Aging Properties of Mycosporine-Like Amino Acids: Molecular and Cellular Mechanisms in the Protection of Skin-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Applications of mycosporine-like amino acids beyond photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
comparative stability studies of different mycosporine-like amino acids
Mycosporine-like amino acids (MAAs) are a class of naturally occurring, water-soluble compounds that have garnered significant interest within the scientific community, particularly for their potent UV-screening capabilities. Produced by a wide range of organisms, from cyanobacteria to marine algae, these molecules are recognized for their ability to absorb UV-A and UV-B radiation and dissipate the energy as heat without generating harmful reactive oxygen species. Their inherent photostability and stability across a range of temperatures and pH levels make them promising candidates for use in sunscreens and other photoprotective applications.
This guide provides a comparative analysis of the stability of different MAAs, presenting quantitative data from various experimental studies. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of these natural photoprotectants.
Quantitative Stability Data of Mycosporine-like Amino Acids
The stability of MAAs is a critical factor in their potential application as active ingredients. The following tables summarize the available quantitative data on the photostability, thermal stability, and pH stability of several common MAAs.
Table 1: Photostability of Selected Mycosporine-like Amino Acids
| Mycosporine-like Amino Acid | λmax (nm) | Molar Absorption Coefficient (ε, M⁻¹ cm⁻¹) | Photodecomposition Quantum Yield (Φ) | Reference |
| Palythine | 320 | ~42,300 | 1.2 x 10⁻⁵ | |
| Shinorine | 334 | ~44,700 | 3.4 x 10⁻⁴ | |
| Porphyra-334 | 334 | ~42,300 | 2.4 x 10⁻⁴ | |
| Mycosporine-glycine | 310 | 28,900 | Not Reported | |
| Asterina-330 | 330 | ~36,000 | Not Reported |
Table 2: Thermal and pH Stability of Selected Mycosporine-like Amino Acids
| Mycosporine-like Amino Acid | Temperature Stability | pH Stability | Reference |
| General MAAs | Stable up to 60 °C. | Stable in a pH range of 3-10. Some degradation may occur at very high or low pH. | |
| Porphyra-334 | Absorption spectrum unchanged after 6 hours at 75 ± 2 °C. | Stable from pH 1 to 11 at room temperature for 24 hours. | |
| Shinorine | Absorption properties hardly altered after 6 hours at 75 ± 2 °C (in a mixture with Porphyra-334). | Stable between pH 4.5 and 8.5 at room temperature for 24 hours. | |
| Mycosporine-serinol | Reported as one of the most stable MAAs under tested temperature and pH conditions. | Reported as one of the most stable MAAs under tested temperature and pH conditions. | |
| Mycosporine-glycine | Considered highly resistant to various physicochemical treatments, including temperature. | Considered highly resistant to various physicochemical treatments, including pH. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of mycosporine-like amino acids.
Determination of Photostability (Photodecomposition Quantum Yield)
This protocol outlines a general method for determining the photodecomposition quantum yield of an MAA in aqueous solution.
a. Sample Preparation:
-
A stock solution of the purified MAA is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
The concentration is adjusted to have an absorbance of approximately 1.0 at its λmax.
b. Irradiation:
-
The MAA solution is placed in a quartz cuvette.
-
Irradiation is performed using a UV lamp with a specific wavelength output (e.g., 312 nm). The light intensity is measured using a radiometer.
c. Analysis:
-
The absorbance of the solution is monitored at regular intervals during irradiation using a UV-Vis spectrophotometer.
-
The photodegradation rate constant (k) is calculated from the decrease in absorbance over time.
-
The photodecomposition quantum yield (Φ) is then calculated using a reference actinometer with a known quantum yield.
Assessment of Thermal and pH Stability
This protocol describes a method to evaluate the stability of MAAs under different temperature and pH conditions.
a. Sample Preparation:
-
Aliquots of a stock solution of the purified MAA are prepared in a series of buffers with varying pH values (e.g., from pH 2 to 12).
b. Incubation:
-
For thermal stability, the buffered MAA solutions are incubated at different temperatures (e.g., room temperature, 50 °C, 85 °C) for a defined period (e.g., 24 hours).
-
For pH stability, the solutions are kept at a constant temperature (e.g., room temperature) for the same duration.
c. Analysis:
-
After incubation, the samples are cooled to room temperature.
-
The concentration of the remaining MAA is quantified using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
The percentage of degradation is calculated by comparing the peak area of the treated sample to that of a control sample kept at optimal conditions.
High-Performance Liquid Chromatography (HPLC) for MAA Quantification
This section provides a general HPLC method suitable for the separation and quantification of multiple MAAs.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for the separation of multiple MAAs. A typical mobile phase consists of:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or 0.1% acetic acid).
-
Solvent B: Methanol or acetonitrile.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The PDA detector is set to monitor a range of wavelengths (e.g., 300-400 nm) to detect different MAAs at their respective absorption maxima.
-
Quantification: The concentration of each MAA is determined by comparing the peak area to a calibration curve prepared with purified standards.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative stability study of mycosporine-like amino acids.
Caption: Workflow for comparative stability analysis of mycosporine-like amino acids.
Evaluating the Safety Profile of Mycosporine-2-glycine Compared to Commercial Sunscreens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for safe and effective sun protection has driven research into novel photoprotective compounds. Mycosporine-2-glycine (M2G), a naturally occurring mycosporine-like amino acid (MAA) found in various marine organisms, has emerged as a promising alternative to conventional sunscreen agents. This guide provides an objective comparison of the safety profile of M2G with commercially available sunscreen filters, supported by available experimental data and detailed methodologies.
Comparative Safety Profiles
The safety of sunscreen active ingredients is a critical aspect of their development and regulatory approval. Concerns have been raised about some commercial organic UV filters regarding their potential for skin irritation, photoallergic reactions, and endocrine-disrupting effects. In contrast, natural compounds like M2G are being explored for their favorable safety profiles.
Cytotoxicity
In contrast, some commercial sunscreen agents have demonstrated cytotoxicity in various cell lines. The following table summarizes available data on the cytotoxicity of common commercial sunscreen filters.
Table 1: Cytotoxicity Data for Commercial Sunscreen Filters
| Sunscreen Filter | Cell Line | IC50 Value | Source(s) |
| Doxorubicin (example cytotoxic agent) | HaCaT | 2.72 µM (24h) | [2] |
| Lipopeptides (C16-KK-NH2) | HaCaT | 1.8 mg/L (24h) | [3] |
| Lipopeptides ((C10)2-KKKK-NH2) | HaCaT | 49.4 mg/L (24h) | [3] |
Note: While direct IC50 values for M2G are not available, the literature consistently points towards its non-toxic nature at concentrations effective for UV protection.
Phototoxicity
Phototoxicity is a light-induced toxic response to a substance. The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is the standard method for assessing this endpoint.[4][5][6][7] This assay compares the cytotoxicity of a chemical in the presence and absence of UV radiation. While specific phototoxicity data for M2G from a 3T3 NRU assay is not detailed in the provided search results, the inherent function of MAAs is to dissipate UV radiation as heat without generating reactive oxygen species, suggesting a low phototoxic potential.[8] In contrast, some commercial sunscreens have been associated with phototoxic reactions.[9]
Skin Irritation
Skin irritation is a reversible inflammatory reaction. The in vitro Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439) is a validated alternative to animal testing for assessing skin irritation potential.[9][10][11][12][13] This method uses a 3D human skin model to mimic in vivo exposure. An irritant is classified if it reduces cell viability by 50% or more. While no specific studies applying the OECD TG 439 protocol to M2G were found, its anti-inflammatory properties suggest a low potential for skin irritation. M2G has been shown to downregulate the expression of inflammatory mediators like COX-2 and iNOS.[8]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
General Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (M2G or commercial sunscreen filters) and control substances for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Phototoxicity Assessment: 3T3 NRU Phototoxicity Test (OECD TG 432)
This in vitro test identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.
Principle: The assay uses the Balb/c 3T3 fibroblast cell line and measures the uptake of the vital dye Neutral Red (NR) as an indicator of cell viability.
General Protocol:
-
Cell Seeding: Plate 3T3 cells in two 96-well plates.
-
Compound Exposure: Treat both plates with a range of concentrations of the test substance.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red solution to both plates and incubate to allow for dye uptake by viable cells.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance.
-
Data Analysis: Compare the IC50 values from the irradiated and non-irradiated plates to determine the Photo-Irritation-Factor (PIF). A PIF ≥ 5 indicates phototoxic potential.
Skin Irritation Assessment: Reconstructed Human Epidermis Test (OECD TG 439)
This in vitro method uses a three-dimensional human epidermis model to predict skin irritation potential.[2][9][10][11][12][13][14]
Principle: The test substance is applied topically to the surface of the reconstructed human epidermis. Cell viability is then assessed using the MTT assay.
General Protocol:
-
Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.
-
Compound Application: The test substance is applied to the surface of the tissues.
-
Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using the MTT assay.
-
Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
Signaling Pathways
This compound has been shown to exert its protective effects through various cellular mechanisms, including the activation of the Nrf2 signaling pathway. The Nrf2 pathway is a key regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like M2G, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8][15][16][17][18][19][20][21]
References
- 1. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. scantox.com [scantox.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. mdpi.com [mdpi.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. senzagen.com [senzagen.com]
- 12. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for Mycosporine-2-glycine detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of Mycosporine-2-glycine (M2G), a compound of interest for its UV-screening and antioxidant properties. The selection of an appropriate analytical technique is critical for accurate and reliable measurement of M2G in various matrices, from biological extracts to cosmetic formulations. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), supported by experimental data from peer-reviewed studies.
Data Presentation: Performance Metrics of Analytical Methods
| Analytical Method | Column/Capillary | Mobile Phase/Buffer | Detection | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Accuracy/Recovery (%) |
| UHPLC-DAD | Phenomenex Luna Omega C18 (1.6 µm) | Water with 0.25% formic acid and 20 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B52724) (B) in gradient mode | Diode Array Detector (DAD) | ≥0.9998 | 0.01 µg/mL | 0.04 µg/mL | - | 97.41 - 103.38 |
| HILIC-HPLC-DAD | ZIC-cHILIC (3.5 µm) | Water/acetonitrile with ammonium acetate | Diode Array Detector (DAD) | >0.9991 | 0.16 - 0.43 µg/mL | - | Intra-day: 5.6%, Inter-day: ≤6.6% | 89.8 - 104.1 |
| RP-HPLC-UV | Supelcosil SPLC-8 (5 µm) | 0.1% acetic acid in water | UV-visible Detector | - | 0.08 - 0.47 pmol injected | - | <1% (retention time), <2% (peak area) | 99% (column recovery) |
| LC-MS/MS | Synergi Hydro-RP 80A (4 µm) | 0.1% formic acid and 2 mM ammonium formate (A) and acetonitrile:water (8:2) with 0.1% formic acid (B) | Tandem Mass Spectrometry (MS/MS) | - | - | - | - | - |
| CE-DAD | Fused-silica capillary | 30 mM sodium tetraborate (B1243019) (pH 10.3) | Diode Array Detector (DAD) | >0.998 | <4.8 µg/mL | <14.6 µg/mL | - | ±5% of theoretical value |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of methods used for the analysis of M2G and other MAAs.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the quantification of MAAs due to their strong UV-absorbing properties.
a. Sample Preparation:
-
Extract the biological material (e.g., algae, cyanobacteria) with a solvent such as 20% aqueous methanol (B129727) or distilled water.[1]
-
Centrifuge the extract to remove cellular debris.
-
The supernatant can be directly injected or dried and re-dissolved in a suitable solvent (e.g., mobile phase or pure methanol) for analysis.[1]
b. Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used. For instance, a Luna C8 column can provide good separation of MAAs.[1]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a small percentage of acid (e.g., 0.1% acetic acid) and an organic modifier like methanol or acetonitrile.[2][3]
-
Elution: Isocratic or gradient elution can be employed. A common isocratic mobile phase is 25% methanol with 0.1% acetic acid.[2]
-
Flow Rate: A typical flow rate is around 1 mL/min.[2]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the characteristic wavelength for M2G (around 331 nm) and to record the full UV spectrum for peak identification.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity, enabling both quantification and structural confirmation.
a. Sample Preparation:
-
Sample extraction is similar to that for HPLC-DAD. The use of volatile buffers and solvents is preferred.
b. Chromatographic Conditions:
-
Column: Reversed-phase columns (e.g., C18) or HILIC columns can be used depending on the polarity of the MAAs being analyzed.[4][5]
-
Mobile Phase: A mobile phase compatible with mass spectrometry is required, typically using volatile additives like formic acid and ammonium formate. For example, a gradient of water with 0.1% formic acid and methanol.[5]
-
Flow Rate: Flow rates are generally lower than in standard HPLC, often in the range of 200-400 µL/min.
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for MAA analysis.[2]
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Data can be acquired in full scan mode for identification of unknown MAAs or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known compounds like M2G.
Capillary Electrophoresis with Diode Array Detection (CE-DAD)
CE is a high-resolution separation technique that is particularly useful for charged, water-soluble compounds like MAAs.
a. Sample Preparation:
-
The extraction procedure is similar to that for HPLC. The final extract should be filtered before injection.
b. Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is typically used.
-
Background Electrolyte (BGE): A borate (B1201080) buffer system, for example, 30 mM sodium tetraborate at a pH of 10.3, has been shown to be effective for the separation of several MAAs.[6]
-
Separation Voltage: A high voltage, such as 25 kV, is applied across the capillary.[6]
-
Injection: Hydrodynamic injection is commonly used.
-
Detection: A Diode Array Detector is used for monitoring the separation at the appropriate wavelength for M2G.[6]
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for M2G detection.
Caption: Workflow for cross-validation of analytical methods for M2G detection.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mycosporine-2-glycine: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Mycosporine-2-glycine is not publicly available. The following disposal procedures are based on the general characteristics of mycosporine-like amino acids (MAAs) as naturally derived, water-soluble, and generally considered non-hazardous compounds, as well as standard laboratory practices for non-regulated chemical waste. Researchers must always consult and adhere to their institution's specific waste management policies and local regulations.
This compound is a naturally occurring, water-soluble compound valued for its ultraviolet (UV)-absorbing and antioxidant properties. As with any laboratory reagent, responsible handling and disposal are paramount to ensure a safe working environment and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of this compound.
Quantitative Data on Mycosporine-Like Amino Acids (MAAs)
This compound belongs to the broader family of Mycosporine-Like Amino Acids. The following table summarizes key quantitative data for representative MAAs, including Mycosporine-glycine, a closely related compound. This data is useful for understanding the general physicochemical properties of this class of compounds.
| Property | Mycosporine-glycine | Shinorine | Porphyra-334 |
| Molecular Formula | C₁₀H₁₅NO₆ | C₁₃H₂₀N₂O₈ | C₁₄H₂₂N₂O₈ |
| Molecular Weight | 245.23 g/mol | 332.31 g/mol | 346.34 g/mol |
| UV Absorption Max (λmax) | ~310 nm | ~334 nm | ~334 nm |
| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹[1] | ~42,300 M⁻¹ cm⁻¹ | ~44,700 M⁻¹ cm⁻¹ |
| Solubility | High in water | High in water | High in water |
Experimental Protocols: General Handling of this compound
While specific experimental protocols will vary, the following general steps for handling this compound are recommended to ensure safety and minimize waste:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound powder or solutions.
-
Weighing and Solution Preparation:
-
Handle the solid form in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.
-
Use an analytical balance to weigh the desired amount of this compound.
-
Prepare solutions by dissolving the compound in an appropriate aqueous solvent (e.g., deionized water, buffer). MAAs are generally highly soluble in aqueous media.
-
-
Storage:
-
Store solid this compound in a cool, dry, and dark place to prevent degradation.
-
Aqueous solutions should be stored at 4°C for short-term use or frozen at -20°C for long-term storage. Protect solutions from light.
-
-
Spill Management:
-
In case of a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Based on the assumption that this compound is a non-hazardous chemical, the following step-by-step procedures should be followed for its disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container.
-
Consumables contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed plastic bag or container labeled "this compound Solid Waste".
-
-
Liquid Waste:
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the type of waste (e.g., "Solid Waste," "Aqueous Waste").
-
Indicate the approximate concentration if it is a solution.
-
Follow your institution's specific labeling requirements, which may include the date and the name of the generating laboratory/researcher.
3. Storage of Waste:
-
Store waste containers in a designated, secondary containment area within the laboratory.
-
Ensure containers are sealed to prevent spills or evaporation.
-
Store away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the collected waste through your institution's Environmental Health and Safety (EHS) department or equivalent chemical waste management program.[4][5]
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for non-hazardous chemical waste.[3][6]
Logical Relationships in Disposal Decision-Making
The following diagram illustrates the logical relationships involved in determining the appropriate disposal path for this compound.
Caption: Decision logic for this compound disposal.
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.
References
- 1. medkoo.com [medkoo.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Mycosporine-2-glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Mycosporine-2-glycine, a mycosporine-like amino acid (MAA). MAAs are naturally occurring, ultraviolet (UV)-absorbing compounds with potential applications in cosmetics and pharmaceuticals as photoprotective agents.[1][2][3][4] While generally considered to have low toxicity, appropriate laboratory safety precautions are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound, particularly in its powdered form, to prevent inhalation and direct contact with skin and eyes.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Prevents inhalation of the powdered compound. |
Handling and Operations Plan
2.1. Engineering Controls
-
Ventilation: Work in a well-ventilated laboratory. For procedures that may generate dust, a fume hood or a ventilated enclosure is recommended.
-
Eye Wash Station & Safety Shower: Ensure easy access to an emergency eye wash station and a safety shower.
2.2. Safe Handling Practices
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Accidental Release and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 glasses of water to drink. Seek immediate medical attention. |
For spills:
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the spilled material, avoiding dust generation.
-
Place the material into a sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towels and dispose of them in a sealed container.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The clean container can then be disposed of as regular lab glass or plastic waste. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
